molecular formula C9H14O B1170174 SEPHADEX G-150 CAS No. 12774-36-6

SEPHADEX G-150

Cat. No.: B1170174
CAS No.: 12774-36-6
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Description

Sephadex G-150 is a type of gel filtration medium that is commonly used in scientific research. It is made up of cross-linked dextran beads and is designed to separate molecules based on their size. The particle size of this compound typically ranges from 40-120 μm[][].

The fractionation range of this compound is quite broad, making it suitable for the separation of a wide variety of molecules. For dextrans, the fractionation range is from 1,000 to 150,000 molecular weight, while for globular proteins, the range is from 5,000 to 150,000[].

One of the key features of this compound is its pore size, which is designed to accommodate molecules with a molecular weight of up to 150 kDa[]. This makes it a versatile tool in the field of life science and material science research[][].

Properties

CAS No.

12774-36-6

Molecular Formula

C9H14O

Origin of Product

United States

Foundational & Exploratory

Navigating Protein Separation: A Technical Guide to Sephadex G-150

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Exploration of Size Exclusion Chromatography Using Sephadex G-150

In the intricate world of protein purification and analysis, achieving a homogenous sample is paramount. Size exclusion chromatography (SEC), a gentle and reliable technique, stands as a cornerstone for separating molecules based on their hydrodynamic radius. This technical guide delves into the core mechanism of this compound, a cross-linked dextran matrix, providing a comprehensive overview for its effective application in research and development.

The Fundamental Principle: Separation by Size

This compound operates on the principle of size exclusion, also known as gel filtration. The stationary phase consists of porous beads of cross-linked dextran. When a sample containing a mixture of proteins is introduced into a column packed with this compound, the separation is dictated by the differential access of molecules to the pores within these beads.

Larger proteins, exceeding the pore size of the beads, are excluded and thus travel through the interstitial space of the column, eluting first. Conversely, smaller proteins can penetrate the pores to varying extents depending on their size. This extended path length through the intricate network of pores results in a delayed elution. Consequently, proteins are eluted in descending order of their molecular size.

G_150_Mechanism cluster_column This compound Column cluster_molecules Bead1 Bead2 Bead3 Bead4 Bead5 Bead6 LargeMol L path_large Large Molecule (Excluded) MediumMol M path_medium Medium Molecule (Partially Included) SmallMol S path_small Small Molecule (Included) Eluted_Large L path_large->Eluted_Large Eluted_Medium M path_medium->Eluted_Medium Eluted_Small S path_small->Eluted_Small

Caption: Mechanism of protein separation by this compound.

Quantitative Analysis: Elution Behavior of Standard Proteins

The elution of a protein from a this compound column is inversely proportional to the logarithm of its molecular weight. To accurately determine the molecular weight of an unknown protein, a calibration curve is constructed using a set of standard proteins with known molecular weights. The elution volume (Ve) of each standard is measured and plotted against the logarithm of its molecular weight.

The following table summarizes the typical elution data for a set of standard proteins on a this compound column.

Protein StandardMolecular Weight (Da)Elution Volume (Ve) (mL)
γ-globulin150,00060
Arginase130,00068
Bovine Serum Albumin (BSA)66,00085
Ovalbumin45,00098
Creatine Kinase40,000105

Note: Elution volumes are illustrative and can vary based on column dimensions, packing, and flow rate. The provided data is based on a column with a size of 2.5 x 45 cm, a void volume (Vo) of 53 mL, and a total volume (Vt) of 221 mL.[1]

G_150_Calibration cluster_chart This compound Calibration Curve y_axis Log(Molecular Weight) x_axis Elution Volume (Ve) p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5

Caption: Relationship between molecular weight and elution volume.

Detailed Experimental Protocol for Protein Separation

This protocol outlines the key steps for separating a protein mixture using a this compound column.

1. Materials and Reagents:

  • This compound resin

  • Chromatography column (e.g., 2.5 x 50 cm)

  • Elution buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Protein sample

  • Fraction collector

  • UV spectrophotometer

2. Column Preparation:

  • Swelling the Resin: Suspend the required amount of dry this compound powder in an excess of elution buffer. Allow the resin to swell completely according to the manufacturer's instructions (typically for several hours at room temperature or in a boiling water bath for a shorter period).

  • Degassing: Degas the swollen resin slurry under vacuum to prevent air bubbles from being trapped in the column.

  • Packing the Column:

    • Mount the column vertically and ensure the outlet is closed.

    • Pour the degassed slurry into the column in a single, continuous motion to avoid layering.

    • Open the column outlet and allow the buffer to drain, facilitating the settling of the resin bed. Maintain a constant flow of buffer through the column during packing.

    • Once a stable bed height is achieved, pass 2-3 column volumes of elution buffer through the column to equilibrate it.

3. Sample Application:

  • Allow the buffer to drain until it is just above the surface of the resin bed.

  • Carefully apply the protein sample to the top of the resin bed using a pipette, avoiding disturbance of the bed surface. The sample volume should ideally be 1-5% of the total column volume for optimal resolution.

  • Once the sample has entered the resin bed, carefully add a small amount of elution buffer to the top of the column.

4. Elution and Fraction Collection:

  • Connect the column to a buffer reservoir and a fraction collector.

  • Start the flow of the elution buffer at a constant, controlled flow rate. A lower flow rate generally results in better resolution.

  • Collect fractions of a defined volume.

  • Monitor the protein elution profile by measuring the absorbance of each fraction at 280 nm.

5. Data Analysis:

  • Plot the absorbance at 280 nm versus the fraction number or elution volume to generate a chromatogram.

  • Identify the peaks corresponding to the separated proteins.

  • If a calibration curve has been generated, the molecular weight of the unknown proteins can be estimated from their elution volumes.

G_150_Workflow A Swell & Degas this compound Resin B Pack Chromatography Column A->B C Equilibrate Column with Elution Buffer B->C D Apply Protein Sample C->D E Elute with Buffer & Collect Fractions D->E F Monitor A280 of Fractions E->F G Generate Chromatogram F->G H Analyze Protein Peaks G->H

Caption: Experimental workflow for this compound chromatography.

Conclusion

This compound remains a valuable and widely used medium for the separation of proteins based on size. Its gentle, non-denaturing mechanism ensures high recovery of biologically active molecules. By understanding the fundamental principles of size exclusion chromatography and adhering to a well-defined experimental protocol, researchers can effectively utilize this compound for protein purification, molecular weight estimation, and other critical applications in the fields of biochemistry and drug development.

References

Navigating Protein Separation: A Technical Guide to Sephadex G-150 Fractionation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving high-resolution separation of globular proteins is a critical step in purification and analysis. This in-depth technical guide explores the principles and protocols for utilizing Sephadex G-150, a versatile size-exclusion chromatography medium, for the effective fractionation of globular proteins.

This compound, a cross-linked dextran gel, separates molecules based on their size. Larger molecules that cannot enter the pores of the Sephadex beads travel a shorter path and elute first, while smaller molecules penetrate the pores to varying degrees and elute later. This guide provides a comprehensive overview of the fractionation range, detailed experimental procedures, and a visual representation of the workflow to empower researchers in their protein separation endeavors.

Quantitative Data on this compound

The selection of the appropriate size-exclusion chromatography medium is paramount for successful protein fractionation. The table below summarizes the key quantitative parameters of this compound and its superfine variant, facilitating an informed choice for specific research needs.

PropertyThis compoundThis compound Superfine
Fractionation Range (Globular Proteins) 5,000 – 300,000 Da[1]5,000 – 150,000 Da[2]
Fractionation Range (Dextrans) 1,000 – 150,000 Da[2]1,000 – 150,000 Da[2]
Dry Bead Diameter 40 – 120 µm[1][2]20 – 50 µm[2]
Approximate Bed Volume 20 – 30 mL/g dry powder[2]18 – 22 mL/g dry powder[2]
Maximum Operating Pressure 0.036 bar[2]0.036 bar[2]

Experimental Workflow for Globular Protein Fractionation

The following diagram illustrates the logical flow of the experimental process for separating globular proteins using this compound.

experimental_workflow cluster_prep Phase 1: Preparation cluster_sep Phase 2: Separation cluster_analysis Phase 3: Analysis gel_prep Gel Preparation (Swelling of this compound) column_packing Column Packing gel_prep->column_packing Slurry equilibration Column Equilibration column_packing->equilibration Packed Column sample_app Sample Application equilibration->sample_app Equilibrated Column sample_prep Sample Preparation (Clarification & Concentration) sample_prep->sample_app Prepared Sample elution Elution sample_app->elution fraction_collection Fraction Collection elution->fraction_collection protein_detection Protein Detection (e.g., UV Absorbance at 280 nm) fraction_collection->protein_detection analysis Fraction Analysis (e.g., SDS-PAGE, Activity Assays) protein_detection->analysis

References

Unveiling the Limits: A Technical Guide to Sephadex G-150 Molecular Weight Exclusion

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the separation properties of chromatography media is paramount. This in-depth technical guide provides a comprehensive overview of the molecular weight exclusion limit of Sephadex G-150, a cornerstone of size exclusion chromatography for decades.

This compound, a cross-linked dextran gel, facilitates the separation of macromolecules based on their hydrodynamic volume.[1] Its utility in purifying proteins, nucleic acids, and polysaccharides hinges on its defined fractionation range and a distinct molecular weight exclusion limit.[2] Molecules larger than the pores of the Sephadex beads are excluded and elute first in the void volume, while smaller molecules penetrate the pores to varying degrees and elute later.[3]

Quantitative Separation Parameters

The separation capabilities of this compound are quantitatively defined by its fractionation range and exclusion limit, which differ for various classes of macromolecules due to their unique structural conformations.

PropertyGlobular ProteinsDextrans
Fractionation Range (Da) 5,000 - 300,000[3][4]1,000 - 150,000[3]
Molecular Weight Exclusion Limit (Da) ~300,000[2][3]Not explicitly defined, but larger dextrans are excluded.

Table 1: Molecular Weight Fractionation Ranges and Exclusion Limit of this compound. This table summarizes the effective separation ranges for globular proteins and dextrans.

Physical and Chemical Properties

The performance of this compound is intrinsically linked to its physical and chemical characteristics.

PropertyDescription
Matrix Composition Cross-linked dextran with epichlorohydrin[1]
Form Dry powder that requires swelling before use[5]
Particle Size 40-120 µm[4]
Chemical Stability Stable in all commonly used aqueous buffers, solutions of urea (8 M), and guanidine hydrochloride (6 M)[1]

Table 2: Physical and Chemical Properties of this compound. This table outlines the key characteristics of the chromatography medium.

Experimental Protocols

Determining the molecular weight exclusion limit of a this compound column is a critical step in ensuring its suitability for a specific separation. The following is a detailed protocol for this determination.

I. Preparation of this compound Gel
  • Calculate Required Amount: Determine the required volume of the packed column bed. For every 1 gram of dry this compound powder, approximately 20-30 mL of gel is obtained.[5]

  • Swelling: Weigh the desired amount of dry this compound powder and add it to an excess of the chosen chromatography buffer (e.g., phosphate-buffered saline, pH 7.4). The volume of buffer should be at least 4-5 times the expected final gel volume. Allow the gel to swell for at least 72 hours at room temperature or for 5 hours in a boiling water bath to accelerate the process.

  • Washing and Degassing: After swelling, decant the supernatant containing fine particles. Wash the gel several times with the chromatography buffer. It is crucial to degas the gel slurry under vacuum before packing to prevent air bubbles in the column.

II. Column Packing
  • Column Preparation: Ensure the chromatography column is clean and vertically mounted. Remove any air from the dead spaces by flushing with buffer.

  • Pouring the Slurry: Gently pour the degassed this compound slurry into the column in a single, continuous motion to avoid introducing air bubbles.

  • Packing the Column: Allow the gel to settle under gravity or by using a peristaltic pump at a flow rate slightly higher than the intended operational flow rate. A well-packed column is crucial for optimal resolution. The bed should be homogeneous and free of cracks or channels.

  • Equilibration: Equilibrate the packed column by passing at least 2-3 column volumes of the chromatography buffer through it.

III. Calibration of the Column
  • Selection of Molecular Weight Standards: Choose a set of well-characterized molecular weight standards (proteins are commonly used) that bracket the expected exclusion limit of this compound. A typical set might include:

    • Thyroglobulin (669 kDa)

    • Apoferritin (443 kDa)

    • β-Amylase (200 kDa)

    • Alcohol Dehydrogenase (150 kDa)

    • Bovine Serum Albumin (66 kDa)

    • Carbonic Anhydrase (29 kDa)

  • Sample Preparation: Dissolve each standard in the chromatography buffer to a known concentration (e.g., 1-2 mg/mL). A high molecular weight, colored protein like Blue Dextran (2,000 kDa) should be included to determine the void volume (Vo).

  • Chromatographic Run:

    • Apply a small volume (1-2% of the total column volume) of the Blue Dextran solution to the top of the column.

    • Start the elution with the chromatography buffer at a constant flow rate (e.g., 20 ml/hr for a 2.5 cm diameter column).[6]

    • Collect fractions of a fixed volume (e.g., 3 mL).[6]

    • Monitor the absorbance of the eluate at an appropriate wavelength (e.g., 280 nm for proteins, 620 nm for Blue Dextran).

    • Repeat this process for each of the molecular weight standards.

  • Data Analysis:

    • Determine the elution volume (Ve) for each standard, which corresponds to the peak of its elution profile.

    • Calculate the partition coefficient (Kav) for each standard using the formula: Kav = (Ve - Vo) / (Vt - Vo) where Vt is the total column volume.

    • Plot a calibration curve of Kav versus the logarithm of the molecular weight (log MW) for the standards.

    • The exclusion limit is the molecular weight at which Kav approaches zero, meaning the molecule is completely excluded from the pores of the gel.

Visualizing the Process

To better understand the principles and workflows, the following diagrams have been generated.

SizeExclusionChromatography cluster_column Chromatography Column Beads This compound Beads Elution2 Intermediate Elution Beads->Elution2 Delayed Elution Elution3 Late Elution Beads->Elution3 Exits Last LargeMol Large Molecule (>300 kDa) Elution1 Early Elution LargeMol->Elution1 Exits First (Void Volume) SmallMol Small Molecule (<5 kDa) SmallMol->Beads Fully Enters Pores MediumMol Medium Molecule (5-300 kDa) MediumMol->Beads Partially Enters Pores

Figure 1: Principle of Size Exclusion Chromatography on this compound. This diagram illustrates how molecules of different sizes are separated based on their ability to enter the pores of the Sephadex beads.

ExperimentalWorkflow Start Start PrepGel Prepare this compound (Swell, Wash, Degas) Start->PrepGel PackColumn Pack Chromatography Column PrepGel->PackColumn Equilibrate Equilibrate Column (2-3 Column Volumes) PackColumn->Equilibrate PrepareStandards Prepare Molecular Weight Standards Equilibrate->PrepareStandards RunBlueDextran Run Blue Dextran (Determine Vo) PrepareStandards->RunBlueDextran RunStandards Run MW Standards RunBlueDextran->RunStandards CollectFractions Collect and Analyze Fractions RunStandards->CollectFractions PlotCurve Plot Kav vs. log MW CollectFractions->PlotCurve DetermineLimit Determine Exclusion Limit PlotCurve->DetermineLimit

Figure 2: Experimental Workflow for Determining the Molecular Weight Exclusion Limit. This flowchart outlines the key steps involved in calibrating a this compound column to determine its exclusion limit.

References

An In-depth Technical Guide to SEPHADEX G-150 Beads: Chemical Composition and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical composition, structure, and application of Sephadex G-150 beads, a cornerstone in the field of size exclusion chromatography for the purification and analysis of macromolecules.

Core Composition and Chemical Structure

This compound is a gel filtration medium composed of cross-linked dextran beads.[1][2] The fundamental polymer, dextran, is a polysaccharide made of repeating glucose units. These linear dextran chains are then cross-linked with epichlorohydrin to form a three-dimensional porous network.[2][3] This cross-linking is what gives the Sephadex beads their characteristic gel structure and size-sieving properties. The degree of cross-linking is meticulously controlled during manufacturing to achieve the desired pore size, which in turn dictates the fractionation range of the gel.[2] For this compound, this process results in a matrix suitable for separating globular proteins with molecular weights ranging from 5,000 to 300,000 Daltons and dextrans from 1,000 to 150,000 Daltons.[4]

The chemical structure is characterized by ether linkages between the dextran chains, formed through the reaction with epichlorohydrin.[2] This creates a hydrophilic and chemically stable matrix, minimizing non-specific interactions with biomolecules and ensuring high recovery rates.[5]

Chemical Synthesis of Sephadex Beads

The synthesis of Sephadex beads involves a two-stage cross-linking reaction between dextran and epichlorohydrin in the presence of a catalyst, typically sodium hydroxide.[1][6]

  • Epoxide Ring Opening: In the first stage, the epoxide ring of epichlorohydrin reacts with the hydroxyl groups on the glucose units of the dextran polymer.[7]

  • Cross-linking and Dehydrochlorination: The second stage involves a dehydrochlorination reaction that results in the formation of stable ether cross-links between different dextran chains.[7]

This process is carefully controlled to achieve a specific degree of cross-linking, which determines the pore size and thus the fractionation properties of the resulting Sephadex beads.[2]

G_Sephadex_Synthesis Conceptual Flowgram of Sephadex Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Formation Dextran Dextran Solution Mixing Mixing and Reaction Initiation Dextran->Mixing Epichlorohydrin Epichlorohydrin Epichlorohydrin->Mixing Catalyst NaOH Catalyst Catalyst->Mixing Stage1 Stage 1: Epoxide Ring Opening (Formation of Chlorohydrin Intermediates) Mixing->Stage1 Initiates reaction Stage2 Stage 2: Cross-linking (Dehydrochlorination and Ether Bond Formation) Stage1->Stage2 Formation of intermediates Crosslinked_Dextran Cross-linked Dextran Gel Stage2->Crosslinked_Dextran Forms 3D network Washing Washing and Neutralization Crosslinked_Dextran->Washing Drying Drying and Sieving Washing->Drying Final_Product Sephadex Beads Drying->Final_Product

A conceptual flowchart illustrating the key stages in the chemical synthesis of Sephadex beads.

Quantitative Data and Physical Properties

The physical and chemical properties of this compound are critical for its performance in size exclusion chromatography. The key quantitative parameters are summarized in the table below for easy reference and comparison.

PropertyValue
Fractionation Range (Globular Proteins) 5,000 - 300,000 Da[4]
Fractionation Range (Dextrans) 1,000 - 150,000 Da[4]
Dry Bead Diameter 40 - 120 µm[8][9]
Approximate Bed Volume 20 - 30 mL/g dry powder[8]
CAS Number 12774-36-6

Experimental Protocols

Successful size exclusion chromatography with this compound relies on proper preparation of the gel, packing of the column, and execution of the chromatographic run. The following sections provide detailed methodologies for these key procedures.

Swelling of this compound Beads

This compound is supplied as a dry powder and must be swollen in the chromatography buffer before use.[6]

  • Calculate the required amount of dry this compound powder based on the desired bed volume of the column (approximately 1 gram of dry powder yields 20-30 mL of swollen gel).[8]

  • Weigh the calculated amount of dry powder and add it to a beaker.

  • Add an excess of the desired chromatography buffer to the beaker. It is recommended to use a filtered and degassed buffer to prevent microbial growth and air bubble formation in the column.[6]

  • Allow the beads to swell. This can be done at room temperature for approximately 72 hours or accelerated by heating in a boiling water bath for about 3 hours.[10] Gentle stirring is recommended, but the use of magnetic stirrers should be avoided as they can damage the beads.[1]

  • After swelling is complete, allow the gel to settle and carefully decant the supernatant containing any fine particles.

  • Wash the swollen gel with several volumes of the chromatography buffer to remove any remaining impurities.

  • Prepare a slurry of the swollen gel in the chromatography buffer, typically at a concentration of about 75% settled gel to 25% buffer.[1]

  • Degas the slurry under vacuum to remove any dissolved air, which can cause bubbles to form in the packed column.[1]

Column Packing and Equilibration

A well-packed column is crucial for achieving high-resolution separations.

  • Mount the chromatography column vertically on a stand.

  • Fill the bottom of the column with a small amount of buffer to prevent air from being trapped under the bottom frit.

  • Pour the degassed this compound slurry into the column in a single, continuous motion. This helps to avoid the formation of layers in the packed bed.[6] A glass rod can be used to guide the slurry down the inner wall of the column.

  • Allow the gel to settle under gravity or by applying a low flow rate. For softer gels like this compound, it is important to avoid excessive pressure that could compress the beads and impede flow.[6]

  • Once the bed has stabilized, carefully add the top adapter to the column, ensuring no air is trapped between the adapter and the gel bed surface.

  • Equilibrate the packed column by washing with at least 2-3 column volumes of the chromatography buffer. This ensures that the gel is fully equilibrated with the mobile phase before sample application. The equilibration flow rate should be the same as the intended flow rate for the separation.

Sample Application and Elution
  • Prepare the sample by dissolving it in the chromatography buffer. It is important to filter or centrifuge the sample to remove any particulate matter that could clog the column.

  • Carefully apply the sample to the top of the equilibrated column. The sample volume should ideally be between 0.5% and 4% of the total column volume for high-resolution fractionation.[10]

  • Allow the sample to enter the gel bed completely.

  • Start the flow of the chromatography buffer to begin the elution process.

  • Collect fractions of the eluate. The size of the fractions will depend on the column volume and the desired resolution.

  • Monitor the elution profile by measuring the absorbance of the fractions at a relevant wavelength (e.g., 280 nm for proteins) or by performing activity assays. Molecules larger than the exclusion limit of the gel will elute first in the void volume, followed by smaller molecules in order of decreasing size.

Experimental Workflow for Protein Purification

The following diagram illustrates a typical workflow for protein purification using a this compound column.

G_Protein_Purification_Workflow Protein Purification Workflow using this compound cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis Swell_Beads Swell this compound Beads Pack_Column Pack Chromatography Column Swell_Beads->Pack_Column Equilibrate_Column Equilibrate Column with Buffer Pack_Column->Equilibrate_Column Load_Sample Load Protein Sample Equilibrate_Column->Load_Sample Elute_Sample Elute with Buffer Load_Sample->Elute_Sample Collect_Fractions Collect Eluted Fractions Elute_Sample->Collect_Fractions Monitor_Absorbance Monitor A280 of Fractions Collect_Fractions->Monitor_Absorbance Pool_Fractions Pool Fractions Containing Target Protein Monitor_Absorbance->Pool_Fractions Based on peak Analyze_Purity Analyze Purity (e.g., SDS-PAGE) Pool_Fractions->Analyze_Purity

A typical experimental workflow for protein purification using this compound size exclusion chromatography.

Conclusion

This compound remains a valuable and reliable medium for the separation of macromolecules based on size. Its well-defined chemical composition, based on cross-linked dextran, provides a hydrophilic and robust matrix for a wide range of applications in research, drug development, and quality control. By understanding its fundamental properties and adhering to proper experimental protocols, researchers can effectively utilize this compound to achieve high-resolution separations and obtain purified biomolecules for further analysis and application.

References

An In-depth Technical Guide to the Properties of Cross-linked Dextran in SEPHADEX G-150

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sephadex G-150, a versatile and widely utilized size-exclusion chromatography (SEC) medium. The core of this compound is its cross-linked dextran matrix, which facilitates the separation of biomolecules based on their hydrodynamic volume. This document delves into the fundamental properties of this matrix, offers detailed experimental protocols, and presents quantitative data to enable its effective application in research, and drug development.

Introduction to this compound and Size-Exclusion Chromatography

This compound is a gel filtration medium composed of dextran cross-linked with epichlorohydrin.[1][2] The name "Sephadex" itself is derived from "separation Pharmacia dextran". This cross-linking process creates a porous network of beads, which forms the stationary phase in size-exclusion chromatography.

The principle of SEC is elegantly simple: molecules in a sample are separated based on their size as they pass through a column packed with the porous beads.[1] Larger molecules that are unable to enter the pores of the dextran matrix are excluded and travel through the interstitial volume of the column, eluting first. Smaller molecules, conversely, can penetrate the pores to varying extents depending on their size and shape. This extended path length results in a slower migration through the column and a later elution time.[1] This gentle separation technique is particularly advantageous for sensitive biomolecules as it does not involve binding to the stationary phase, thus minimizing the risk of denaturation.

Properties of this compound

The separation characteristics of this compound are a direct consequence of the properties of its cross-linked dextran matrix. The degree of cross-linking is a critical parameter that governs the swelling of the gel and, most importantly, the size of the pores within the beads.[1]

Physical Properties

This compound is supplied as a dry, white, beaded powder that must be swollen in a suitable buffer before use.[1][2] The particle size of the beads is a key factor influencing the resolution of the separation. Smaller beads generally provide a larger surface area and shorter diffusion paths, which can lead to higher resolution separations.

Chemical Properties and Stability

The dextran matrix of this compound is hydrophilic, which minimizes non-specific adsorption of most biomolecules. It is stable in a wide range of aqueous buffers, including those containing salts, urea, and detergents like sodium dodecyl sulfate (SDS).[3] This chemical robustness allows for its use in a variety of applications, from basic protein purification to studies under denaturing conditions. The operational pH range for Sephadex is typically between 2 and 13, although prolonged exposure to the extremes of this range should be avoided.[4][5] For storage, it is recommended to keep the swollen gel in a neutral buffer containing an antimicrobial agent (e.g., 20% ethanol or 0.02% sodium azide) at 2-8°C.[2]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound. This data is essential for column selection, experimental design, and the interpretation of results.

PropertyValueSource(s)
Matrix Cross-linked dextran[1][6]
Cross-linking agent Epichlorohydrin[1]
Appearance White beads[1]
Particle Size (dry) 40-120 µm[1][7]
Fractionation Range (Globular Proteins) 5,000 - 300,000 Da[7]
Fractionation Range (Dextrans) 1,000 - 150,000 Da[2]
Approximate Bed Volume 20-30 mL/g dry powder[2]
Working pH Range 2-13[4][5]
Maximum Operating Pressure 0.036 bar[2]

Note: The fractionation range can be influenced by the buffer composition and the conformation of the molecules being separated.

Experimental Protocols

A successful separation using this compound relies on proper column packing and adherence to a well-defined experimental protocol. Below is a detailed methodology for the purification of a hypothetical protein with a molecular weight of approximately 100 kDa from a complex mixture.

Materials
  • This compound powder

  • Chromatography column (e.g., 1.6 cm x 95 cm)

  • Elution buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • De-gassed, filtered (0.22 µm) water and elution buffer

  • Sample (clarified by centrifugation or filtration)

  • Fraction collector

  • UV spectrophotometer or protein assay reagents

Detailed Methodology

Step 1: Swelling the Gel

  • Calculate the required amount of dry this compound powder based on the desired bed volume (approximately 1 g of dry powder yields 20-30 mL of swollen gel).[2]

  • Suspend the dry powder in an excess of elution buffer (at least 5-10 times the expected final gel volume).

  • Allow the gel to swell for at least 72 hours at room temperature or accelerate the process by heating in a boiling water bath for 5 hours.[2] Gently stir occasionally with a glass rod to ensure uniform swelling. Avoid using a magnetic stirrer as it can fracture the beads.

  • After swelling, allow the gel to settle and carefully decant the supernatant containing any fine particles.

  • Wash the gel with 2-3 volumes of fresh elution buffer, allowing it to settle and decanting the supernatant each time.

  • Finally, resuspend the gel in approximately 1.5-2 volumes of elution buffer to create a slurry for packing.

Step 2: Packing the Column

  • Mount the column vertically on a stand. Ensure the column outlet is closed.

  • Add a small amount of elution buffer to the bottom of the column to eliminate air bubbles.

  • Gently pour the this compound slurry down the inside of the column, avoiding the introduction of air bubbles. A glass rod can be used to guide the slurry.

  • Once the column is filled with the slurry, open the outlet and allow the buffer to flow through, causing the gel bed to pack under gravity. Maintain a constant head of buffer above the packing bed by adding more slurry or buffer as needed.

  • After the bed has settled to a constant height, pass at least 2-3 column volumes of elution buffer through the column to stabilize the bed. The flow rate during packing and equilibration should be slightly higher than the intended operational flow rate.

Step 3: Sample Application

  • Allow the buffer to drain until it is just level with the top of the gel bed. Do not allow the bed to run dry.

  • Carefully apply the prepared sample to the top of the gel bed using a pipette. The sample volume should ideally be between 1-5% of the total column volume for optimal resolution.

  • Allow the sample to enter the gel bed completely.

  • Gently add a small amount of elution buffer to the top of the column to wash any remaining sample into the gel.

Step 4: Elution and Fraction Collection

  • Carefully fill the top of the column with elution buffer.

  • Connect the column to a buffer reservoir and a pump to maintain a constant flow rate (e.g., 3 ml/h for a 1.6 cm diameter column).[8]

  • Begin collecting fractions of a defined volume (e.g., 1.5 mL).[8]

  • Monitor the protein concentration in the collected fractions by measuring the absorbance at 280 nm or by performing a protein assay (e.g., Bradford or BCA).

Step 5: Data Analysis

  • Plot the protein concentration versus the fraction number (or elution volume).

  • Identify the peaks corresponding to different molecular weight species. The first major peak will contain molecules larger than the exclusion limit of the gel, while subsequent peaks will correspond to molecules within the fractionation range, eluting in order of decreasing molecular weight.

  • Pool the fractions containing the protein of interest for further analysis or downstream applications.

Mandatory Visualizations

The following diagrams illustrate the core concepts and workflows associated with this compound chromatography.

G_1 cluster_0 Principle of Size-Exclusion Chromatography large_mol Large Molecule bead1 bead2 bead3 large_mol_out large_mol_out large_mol->large_mol_out Excluded medium_mol Medium Molecule medium_mol_out medium_mol_out medium_mol->medium_mol_out Partially Included small_mol Small Molecule small_mol_out small_mol_out small_mol->small_mol_out Included

Caption: Principle of Size-Exclusion Chromatography.

G_2 cluster_workflow Experimental Workflow for Protein Purification prep 1. Gel Swelling & Column Packing equilibration 2. Column Equilibration prep->equilibration sample_app 3. Sample Application equilibration->sample_app elution 4. Elution sample_app->elution collection 5. Fraction Collection elution->collection analysis 6. Analysis & Pooling collection->analysis

Caption: Experimental Workflow for Protein Purification.

Applications in Research and Drug Development

This compound is a valuable tool in various stages of research and drug development:

  • Protein Purification: It is widely used for the purification of enzymes, antibodies, and other proteins from complex mixtures such as cell lysates or culture supernatants.[8][9][10]

  • Molecular Weight Estimation: By calibrating a this compound column with proteins of known molecular weights, it is possible to estimate the molecular weight of an unknown protein.

  • Desalting and Buffer Exchange: While lower G-number Sephadex types are more common for this, G-150 can be used to separate proteins from small molecules like salts or unreacted labeling reagents.

  • Study of Protein-Ligand Interactions: Size-exclusion chromatography can be employed to study the binding of small molecules to proteins.

Conclusion

This compound, with its foundation in a cross-linked dextran matrix, remains a cornerstone of size-exclusion chromatography. Its well-defined properties, chemical stability, and broad fractionation range make it a reliable and effective medium for the separation and purification of a wide array of biomolecules. By understanding the principles outlined in this guide and adhering to meticulous experimental protocols, researchers and drug development professionals can leverage the full potential of this compound to achieve their separation goals.

References

Introduction to Size Exclusion Chromatography and Sephadex G-150

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Sephadex G-150: Bead Size and Its Impact on Chromatographic Resolution

Size Exclusion Chromatography (SEC), also known as gel filtration, is a chromatographic technique that separates molecules based on their hydrodynamic volume.[1][2] The stationary phase consists of a porous gel matrix, typically packed into a column.[1][3] When a sample containing a mixture of molecules is passed through the column, larger molecules that cannot enter the pores of the gel beads are excluded and travel through the interstitial space, eluting first.[3][4] Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later.[1][3] Consequently, molecules are separated in order of decreasing molecular size.[1]

Sephadex is a gel filtration medium made from cross-linked dextran.[5] The degree of cross-linking determines the pore size and thus the fractionation range of the gel.[3][5] this compound is specifically designed for the separation of high molecular weight proteins and other biopolymers, filling a niche for macromolecules that could not be effectively resolved by earlier Sephadex types with smaller pores.[3]

Core Properties of this compound

This compound is available in different particle sizes, which directly impacts its separation performance. The key specifications for this compound and its high-resolution variant, this compound Superfine, are summarized below. Note that while these products have been pivotal in biochemical separations, some grades have been discontinued by the original manufacturer but may still be available from various suppliers.[6][7]

PropertyThis compoundThis compound Superfine
Fractionation Range (Globular Proteins) 5,000 – 300,000 Da[3][6][8][9]5,000 – 150,000 Da[6]
Fractionation Range (Dextrans) 1,000 – 150,000 Da[3][6]1,000 – 150,000 Da[6]
Approx. Dry Bead Diameter 40 – 120 µm[6][8]20 – 50 µm[6]
Approx. Bed Volume 20 – 30 mL/g dry powder[6][8]18 – 22 mL/g dry powder[6]

The Critical Role of Bead Size in Resolution

In size exclusion chromatography, resolution is a measure of the ability to separate two distinct molecular species. The size of the gel beads is a primary factor influencing this separation efficiency.[1][2]

The fundamental principle is that smaller, more uniform beads result in higher resolution .[2][10] This is due to several interconnected factors:

  • Reduced Peak Broadening: Smaller particles pack more uniformly, creating a more homogenous column bed.[10] This minimizes the different paths the molecules can take through the column (a phenomenon known as eddy diffusion), leading to narrower, sharper peaks.

  • Improved Mass Transfer: The distance over which molecules need to diffuse to enter and exit the pores is shorter with smaller beads. This facilitates a more rapid equilibrium between the mobile and stationary phases, reducing band broadening and improving separation.

This compound, with a bead size of 40-120 µm, provides good general-purpose separation.[6][8] For applications demanding higher purity and the separation of closely sized molecules, this compound Superfine (20-50 µm) is the superior choice, as its smaller particle size is specifically designed to enhance resolution.[6] However, a significant trade-off for higher resolution is a lower achievable flow rate, as smaller particles create higher back pressure.[2]

cluster_principle Principle of Size Exclusion Chromatography start Sample Mixture (Large & Small Molecules) column Sephadex Column (Porous Beads) start->column Applied to Column large_mol Large Molecules (Excluded from pores) column->large_mol Elute First (Void Volume) small_mol Small Molecules (Enter pores) column->small_mol Elute Later (Retarded) elution Separated Fractions large_mol->elution small_mol->elution

Caption: Principle of Size Exclusion Chromatography.

Other Factors Influencing Resolution

While bead size is critical, achieving optimal resolution requires careful consideration of several other experimental parameters.

  • Column Dimensions: Resolution increases with column length, as a longer column provides more opportunities for separation.[1][4][11][12] However, this also increases run time and back pressure.[11] Wider columns increase the sample capacity but can sometimes lead to decreased resolution if not packed perfectly.[1][4]

  • Column Packing: A well-packed, homogenous column bed is paramount.[3] Poor packing can lead to channeling, uneven flow, peak broadening, and a significant loss of resolution.[1]

  • Flow Rate: Moderate flow rates generally provide the best resolution.[1] If the flow rate is too high, molecules may not have sufficient time to interact with the pores, leading to incomplete separation. Conversely, a very slow flow rate can increase the effects of diffusion, causing peaks to broaden.

  • Sample Volume & Concentration: For high-resolution fractionation, the applied sample volume should be a small fraction of the total column volume, typically between 1% and 5%.[1][3][13] Overloading the column with a large sample volume will cause significant peak broadening and loss of resolution.[4][11] High sample concentration can increase viscosity, which can distort the flow pattern and impair separation.[14]

cluster_resolution Factors Affecting Resolution bead_size Bead Size small_beads Smaller Beads (e.g., Superfine) bead_size->small_beads large_beads Larger Beads (e.g., Standard) bead_size->large_beads packing More Homogeneous Packing small_beads->packing diffusion Increased Eddy Diffusion large_beads->diffusion high_res High Resolution (Sharp Peaks) packing->high_res low_res Low Resolution (Broad Peaks) diffusion->low_res

Caption: Relationship between bead size and resolution.

Experimental Protocols

Protocol 1: Gel Preparation and Swelling

Sephadex is supplied as a dry powder and must be fully hydrated before use.[6]

  • Calculate Required Amount: Determine the amount of dry Sephadex powder needed based on the desired bed volume and the approximate swelled volume per gram (see table above).[6]

  • Hydration: Add the dry powder to a volume of buffer (e.g., phosphate-buffered saline with 150 mM NaCl to prevent ionic interactions) that is at least 30% greater than the final desired slurry volume.[6][14]

  • Swelling: Allow the gel to swell. For this compound, this takes approximately 72 hours at room temperature.[8] The process can be accelerated by heating in a boiling water bath for about 5 hours, but the gel must be cooled to room temperature before packing.[6] Avoid using magnetic stirrers as they can fracture the beads.[15]

  • Fines Removal: After swelling, allow the gel to settle and carefully decant and discard any fine particles from the supernatant. This step is crucial for achieving good flow properties.

  • Slurry Preparation: Adjust the final slurry concentration with buffer to approximately 75% settled gel.[6] Degas the slurry under vacuum to remove dissolved air, which can form bubbles in the column.[6]

Protocol 2: Column Packing

A well-packed column is essential for high performance.[3]

  • Column Preparation: Mount the column vertically. Ensure the bottom filter is wetted and there is no air trapped in the outlet tubing.

  • Pouring the Slurry: Pour the prepared Sephadex slurry into the column in a single, continuous motion to prevent layering.[3][6] Use a packing reservoir for longer columns to ensure the entire slurry can be added at once.

  • Bed Settling: Open the column outlet and allow the gel to pack under gravity or by using a pump at a flow rate slightly higher than the intended operational flow rate. Do not exceed the maximum pressure rating for the gel (0.036 bar for G-150).[6]

  • Equilibration: Once a stable bed height is achieved, pass at least 2-3 column volumes of the running buffer through the column to fully equilibrate and stabilize the packed bed. The bed should not shrink or swell further.

Protocol 3: Sample Application and Elution
  • Sample Preparation: The sample should be fully dissolved in the running buffer.[14] Centrifuge or filter the sample (0.45 µm filter) to remove any particulate matter that could clog the column.[16]

  • Column Equilibration Check: Allow the buffer in the column to drain just to the top of the gel bed. Do not allow the bed to run dry.[15]

  • Sample Loading: Carefully apply the prepared sample to the top of the gel bed.[15] For high-resolution fractionation, the sample volume should be 1-5% of the total bed volume.[3][13]

  • Elution: Once the sample has fully entered the gel bed, gently add running buffer to the top of the column and connect the column to a buffer reservoir or pump.

  • Fraction Collection: Begin collecting fractions immediately after starting the elution. Monitor the eluate using a UV detector (at 280 nm for proteins) to generate a chromatogram.

  • Molecular Weight Estimation: The elution volume (Ve) of unknown proteins can be used to estimate their molecular weight by comparing them to a calibration curve generated from protein standards of known molecular weight run under identical conditions.[13]

start Start swell 1. Gel Swelling & Preparation start->swell pack 2. Column Packing swell->pack equilibrate 3. Column Equilibration (2-3 Column Volumes) pack->equilibrate sample_prep 4. Sample Preparation (Filter/Centrifuge) equilibrate->sample_prep load 5. Sample Loading (1-5% of Bed Volume) sample_prep->load elute 6. Elution & Fraction Collection load->elute analyze 7. Data Analysis (Chromatogram) elute->analyze end End analyze->end

Caption: Experimental workflow for this compound.

References

Swelling Properties of Dry SEPHADEX G-150 Powder in Different Buffers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the swelling properties of Sephadex G-150, a cross-linked dextran matrix widely utilized for size-exclusion chromatography. Understanding the swelling behavior of this gel filtration medium is critical for reproducible and optimized separation of biomolecules. This document details the underlying principles of swelling, the influence of different buffer conditions, and provides standardized protocols for characterization.

Introduction to this compound and its Swelling Mechanism

This compound is a bead-formed gel prepared by cross-linking dextran with epichlorohydrin.[1][2] The "G" in its name stands for gel, and the number "150" provides an indication of its fractionation range for dextrans. As a dry powder, this compound must be swollen in an appropriate aqueous solution before use to form the porous matrix necessary for size-based separation.

The swelling process is a result of the hydrophilic nature of the dextran chains, which readily hydrate in aqueous solutions. The degree of swelling is primarily determined by the extent of cross-linking; a lower degree of cross-linking results in a higher swelling capacity and a larger pore size.[3] The swelling of Sephadex gels is a reversible process driven by osmotic pressure.[4]

Impact of Buffer Composition on Swelling Properties

For standard, uncharged Sephadex gels like G-150, the swelling is largely independent of the buffer composition, including pH and ionic strength, within typical operating ranges.[3][5] This is in contrast to ion-exchange Sephadex derivatives, where both pH and ionic strength significantly influence the bed volume due to the presence of charged functional groups.[6] Research on Sephadex G-75 has shown little difference in the size of swollen particles between water and a buffered solution (50 mM Tris-glycine, pH 10.2).[4]

However, extreme pH values (below 2 or above 13) or high concentrations of certain salts can affect the stability of the dextran matrix and may lead to changes in the bed volume or even degradation of the gel. It is generally recommended to use buffers with an ionic strength of at least 0.02 M to prevent any potential ionic interactions with the matrix.[3]

While extensive quantitative data on the specific effects of various buffers on this compound is limited due to its status as a discontinued product, the general characteristics are summarized in the table below.[1][2]

Data Presentation: Swelling Properties of this compound
ParameterValueNotes
Approximate Bed Volume 20 - 30 mL/g dry powderThis is a general specification and the actual value can vary slightly between batches.
Recommended Swelling Time (Room Temperature) 72 hoursAllows for complete and uniform swelling.
Recommended Swelling Time (90°C Water Bath) 5 hoursAccelerated swelling can be achieved at elevated temperatures.
Recommended pH Range 2 - 13For short-term use. Prolonged exposure to extremes should be avoided.
Recommended Ionic Strength ≥ 0.02 MTo minimize any potential non-specific interactions.

Experimental Protocols

To precisely determine the swelling properties of this compound in a specific buffer of interest, the following experimental protocol can be employed.

Materials
  • Dry this compound powder

  • Selected buffers for evaluation (e.g., Phosphate buffer, Tris-HCl, Acetate buffer) at desired pH and ionic strength

  • Graduated cylinders (100 mL or 250 mL)

  • Beakers

  • Spatula

  • Stirring rod

  • Deionized water

  • Analytical balance

Methodology for Determining Swollen Bed Volume
  • Weighing the Dry Powder: Accurately weigh 1.0 g of dry this compound powder using an analytical balance.

  • Initial Hydration: Transfer the weighed powder to a 250 mL beaker. Add an excess of the chosen buffer (approximately 100 mL) to the beaker.

  • Swelling Process:

    • Room Temperature Method: Gently stir the suspension with a stirring rod to ensure all the powder is wetted. Cover the beaker and allow the gel to swell at room temperature for 72 hours. Periodically and gently swirl the suspension during the initial hours to prevent clumping.

    • Elevated Temperature Method: For accelerated swelling, place the beaker in a 90°C water bath for 5 hours. Swirl the suspension occasionally. Allow the slurry to cool to room temperature before proceeding.

  • Transfer to Graduated Cylinder: Carefully pour the entire swollen gel slurry into a 100 mL graduated cylinder. Use additional buffer to rinse the beaker and ensure a complete transfer of the gel.

  • Sedimentation: Allow the gel to settle completely in the graduated cylinder. This may take several hours. The gel bed should be compact and have a clear supernatant above it.

  • Measurement of Bed Volume: Once the gel has fully settled, record the volume of the packed gel bed from the graduations on the cylinder. This value represents the swollen bed volume in mL per gram of dry powder.

  • Repeat for Different Buffers: Repeat steps 1-6 for each different buffer to be tested.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the swelling properties of this compound.

G cluster_prep Preparation cluster_swelling Swelling cluster_measurement Measurement weigh Weigh 1g of Dry this compound add_buffer Add Excess Buffer weigh->add_buffer swell_rt Swell at Room Temp (72 hours) add_buffer->swell_rt swell_heat Swell at 90°C (5 hours) add_buffer->swell_heat transfer Transfer to Graduated Cylinder swell_rt->transfer swell_heat->transfer settle Allow Gel to Settle transfer->settle measure Record Bed Volume settle->measure G cluster_properties Intrinsic Properties cluster_conditions Extrinsic Conditions sephadex This compound (Dry Powder) crosslinking Degree of Cross-linking hydrophilicity Hydrophilicity of Dextran buffer Aqueous Buffer sephadex->buffer temperature Temperature sephadex->temperature swollen_gel Swollen Gel (Porous Matrix) crosslinking->swollen_gel Determines Pore Size hydrophilicity->swollen_gel Drives Hydration buffer->swollen_gel Enables Swelling temperature->swollen_gel Affects Rate of Swelling

References

An In-Depth Technical Guide to Theoretical Plates and Their Relevance to SEPHADEX G-150 Column Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the concept of theoretical plates and its critical role in determining the efficiency of SEPHADEX G-150 size-exclusion chromatography. Understanding and optimizing column efficiency is paramount for achieving high-resolution separations of biomolecules, a cornerstone of research, development, and quality control in the biopharmaceutical industry.

The Core Concept: Theoretical Plates in Chromatography

In chromatography, the concept of "theoretical plates" (N) is a measure of a column's efficiency in separating components of a mixture.[1] While not physical entities, these imaginary, discrete sections within a column represent a single equilibrium of a solute between the stationary and mobile phases.[1] A higher number of theoretical plates in a column signifies a greater number of these equilibration steps, resulting in narrower peaks and better separation of components.[1]

The efficiency of a column is also described by the Height Equivalent to a Theoretical Plate (HETP), which is the length of the column divided by the number of theoretical plates. A smaller HETP value indicates a more efficient column, as more theoretical plates are packed into a given column length.

The Van Deemter Equation: Unpacking the Factors Influencing Efficiency

The relationship between the mobile phase's linear velocity (flow rate) and HETP is described by the Van Deemter equation. This equation is crucial for understanding and optimizing the efficiency of a chromatographic separation. The simplified Van Deemter equation is:

HETP = A + B/u + C*u

Where:

  • A (Eddy Diffusion): This term accounts for the multiple paths that solute molecules can take through the packed column bed. It is influenced by the particle size and packing uniformity of the stationary phase.

  • B (Longitudinal Diffusion): This represents the diffusion of the solute from the concentrated center of a band to the more dilute regions in both directions of the flow. This effect is more significant at lower flow rates.

  • C (Mass Transfer): This term relates to the rate at which a solute molecule equilibrates between the stationary and mobile phases. At high flow rates, there is less time for this equilibrium to be reached, leading to band broadening.

  • u (Linear Velocity): The speed at which the mobile phase moves through the column.

The Van Deemter equation illustrates that there is an optimal flow rate at which HETP is minimized, and thus column efficiency is maximized.

Relevance to this compound Size-Exclusion Chromatography

This compound is a cross-linked dextran gel filtration medium used for separating biomolecules in the molecular weight range of 5,000 to 300,000 Daltons.[2] In size-exclusion chromatography (SEC), separation is based on the hydrodynamic volume of the molecules. Larger molecules are excluded from the pores of the Sephadex beads and elute first, while smaller molecules penetrate the pores to varying degrees and have a longer path, thus eluting later.[2]

The efficiency of a this compound column, and therefore the resolution of the separation, is directly related to the number of theoretical plates. A well-packed, efficient column will produce sharp, symmetrical peaks, allowing for the clear separation of molecules with different sizes. Conversely, a poorly packed column with a low number of theoretical plates will result in broad, overlapping peaks, compromising the purity and analysis of the separated biomolecules.

Several factors influence the efficiency of a this compound column:

  • Particle Size and Distribution: Smaller and more uniform beads lead to a more homogenous packing and reduce the "A" term in the Van Deemter equation, thus increasing efficiency.[1]

  • Column Packing: A uniformly packed column is essential to minimize channeling and ensure a consistent flow path for all molecules.[2]

  • Flow Rate: As dictated by the Van Deemter equation, the flow rate has a significant impact on efficiency. An optimal flow rate will balance the effects of longitudinal diffusion and mass transfer.[2]

  • Sample Volume: For high-resolution separations, the sample volume should be a small fraction of the total column volume, typically between 0.5% and 4%.[2]

  • Viscosity: High sample viscosity can lead to an irregular flow pattern and band broadening.[3]

Quantitative Data on this compound Column Efficiency

While specific experimental data for the theoretical plate numbers of this compound columns under varying conditions is not extensively published, the following tables provide illustrative data based on the principles of size-exclusion chromatography and the expected performance characteristics. These values should be considered as representative examples to demonstrate the relationships between different parameters.

Table 1: Illustrative Theoretical Plates (N) and HETP for a this compound Column at Different Flow Rates

Flow Rate (ml/min)Linear Velocity (cm/hr)Representative Theoretical Plates (N)Representative HETP (mm)
0.11.525000.40
0.57.545000.22
1.015.040000.25
2.030.030000.33

Assumptions: Column dimensions: 1.6 cm x 60 cm. The optimal flow rate for resolution is generally low in SEC.

Table 2: Factors Affecting this compound Column Efficiency

ParameterEffect on Theoretical Plates (N)Rationale
Decreasing Bead Size IncreaseReduces eddy diffusion (A term) and improves mass transfer (C term).[1]
Increasing Column Length IncreaseMore equilibration steps are possible.
Optimizing Flow Rate IncreaseBalances the contributions of longitudinal diffusion (B term) and mass transfer (C term) to minimize HETP.[2]
Uniform Column Packing IncreaseMinimizes channeling and ensures a consistent flow path, reducing the A term.[2]
Increasing Sample Viscosity DecreaseCan lead to non-uniform flow and band broadening.[3]
Increasing Sample Volume DecreaseLarger sample plugs lead to broader initial bands.[2]

Experimental Protocols

Preparation and Packing of a this compound Column

A well-packed column is fundamental to achieving high efficiency.

Materials:

  • This compound powder

  • Chromatography column with adaptors

  • Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Peristaltic pump

  • De-gassing system (e.g., vacuum pump or sonicator)

Methodology:

  • Swelling the Gel: Weigh the required amount of dry this compound powder. Add the powder to an excess of buffer and allow it to swell completely. This can take up to 72 hours at room temperature or can be accelerated by heating in a boiling water bath for approximately 3 hours.[2]

  • De-gassing: After swelling, allow the gel slurry to cool to the operating temperature and de-gas it thoroughly to prevent air bubbles from forming in the column.[2]

  • Column Assembly: Ensure the column and its components are clean. Mount the column vertically.

  • Packing the Column:

    • Pour the de-gassed slurry into the column in a single, continuous motion to avoid stratification.[2]

    • Connect the column to a peristaltic pump and start the flow at a rate slightly higher than the intended operational flow rate to create a stable packed bed.[2] Do not exceed the maximum pressure limit for the gel.

    • Allow the bed to consolidate until a constant height is reached.

    • Carefully place the top adaptor onto the surface of the packed bed, ensuring no air is trapped.

Determination of Theoretical Plates

Materials:

  • Packed this compound column

  • Chromatography system with a UV detector

  • A suitable small molecule for analysis (e.g., acetone or a low molecular weight protein that is well-retained)

  • Buffer

Methodology:

  • Column Equilibration: Equilibrate the packed column with at least two column volumes of the mobile phase buffer at the desired flow rate.

  • Sample Preparation: Prepare a dilute solution of the analyte in the mobile phase buffer.

  • Injection: Inject a small volume of the analyte solution onto the column. The injection volume should be minimal to avoid contributing to band broadening.

  • Data Collection: Record the chromatogram, monitoring the UV absorbance at an appropriate wavelength.

  • Calculations:

    • Determine the retention time (t_R): This is the time from injection to the peak maximum.

    • Determine the peak width at half-height (W_h): Measure the width of the peak at 50% of its maximum height.

    • Calculate the number of theoretical plates (N) using the following formula: N = 5.54 * (t_R / W_h)^2

    • Calculate the Height Equivalent to a Theoretical Plate (HETP) using the formula: HETP = L / N where L is the length of the column.

Mandatory Visualizations

VanDeemter_Equation cluster_0 Factors Contributing to Band Broadening Eddy Diffusion (A) Eddy Diffusion (A) HETP HETP Eddy Diffusion (A)->HETP Longitudinal Diffusion (B/u) Longitudinal Diffusion (B/u) Longitudinal Diffusion (B/u)->HETP Mass Transfer (C*u) Mass Transfer (C*u) Mass Transfer (C*u)->HETP Flow Rate (u) Flow Rate (u) Flow Rate (u)->Longitudinal Diffusion (B/u) inversely proportional Flow Rate (u)->Mass Transfer (C*u) directly proportional Experimental_Workflow A Prepare this compound Slurry (Swell & De-gas) B Pack Chromatography Column A->B C Equilibrate Column with Buffer B->C D Inject Analyte C->D E Run Chromatography & Collect Data D->E F Calculate N and HETP E->F

References

An In-depth Technical Guide to Void Volume Determination in a Sephadex G-150 Column

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for determining the void volume (Vo) of a Sephadex G-150 size-exclusion chromatography (SEC) column. Accurate void volume determination is a critical step in achieving reliable and reproducible separation of macromolecules.

Core Principles of Size-Exclusion Chromatography with this compound

Size-exclusion chromatography, also known as gel filtration, separates molecules based on their hydrodynamic volume.[1][2][3] The stationary phase consists of porous beads, in this case, this compound, which is composed of cross-linked dextran.[1][4][5]

Molecules within a sample are separated as they pass through the column.[1] Large molecules that are above the exclusion limit of the gel cannot enter the pores of the beads and therefore travel through the interstitial space, eluting first.[1][6][7] This volume of the mobile phase outside the beads is known as the void volume (Vo).[1][2][8][9] Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later.[1][9] Molecules of intermediate size will partially penetrate the pores and elute at volumes between the void volume and the total column volume.[1]

This compound is specifically designed for the fractionation of globular proteins with molecular weights between 5,000 and 300,000 daltons and dextrans with molecular weights between 1,000 and 150,000 daltons.[1][5][10]

The Significance of Void Volume (Vo)

The void volume is a fundamental parameter in size-exclusion chromatography. Its accurate determination is essential for:

  • Column Packing Quality Assessment: A sharp, symmetrical peak for the void volume marker indicates a well-packed and stable column bed.

  • Molecular Weight Estimation: The elution volume (Ve) of a molecule is often normalized by the void volume to calculate the distribution coefficient (Kav), which is then used to estimate the molecular weight of the sample.[8]

  • Reproducibility: Consistent void volume measurements across different runs and columns ensure the reliability and reproducibility of the separation process.

Data Presentation: Properties of this compound and Void Volume Marker

For clarity and easy comparison, the key quantitative data related to this compound and the commonly used void volume marker, Blue Dextran 2000, are summarized in the tables below.

Table 1: Properties of this compound

PropertyValueSource(s)
MatrixCross-linked Dextran[1][4][5]
Fractionation Range (Globular Proteins)5,000 - 300,000 Da[1][5][6][10][11]
Fractionation Range (Dextrans)1,000 - 150,000 Da[1][5][10]
Particle Size40 - 120 µm[1][10][11]

Table 2: Properties of Blue Dextran 2000 (Void Volume Marker)

PropertyValueSource(s)
Average Molecular Weight~2,000,000 Da[12][13]
CompositionDextran covalently linked to Cibacron Blue F3GA dye[12]
Absorbance Maximum (λmax)~620 nm[13]
SuitabilityIdeal as a void volume marker due to its high molecular weight, ensuring its exclusion from the pores of most SEC resins.[12][13][14]

Experimental Protocol for Void Volume Determination

This section details the methodology for determining the void volume of a this compound column using Blue Dextran 2000.

4.1. Materials and Reagents

  • This compound resin

  • Chromatography column

  • Blue Dextran 2000

  • Equilibration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Peristaltic pump or chromatography system

  • Fraction collector

  • UV-Vis spectrophotometer or a chromatography detector capable of monitoring absorbance at 620 nm or 280 nm.[9][13]

4.2. Experimental Procedure

  • Column Packing:

    • Prepare a slurry of this compound in the equilibration buffer. The amount of dry this compound required will depend on the desired column dimensions.

    • Gently pour the slurry into the column, avoiding the introduction of air bubbles.

    • Allow the gel to settle under gravity or by using a pump at a low flow rate to achieve a homogenous and stable bed.

  • Column Equilibration:

    • Equilibrate the packed column by washing it with at least two to three column volumes of the equilibration buffer.[15]

    • Continue washing until the baseline on the detector is stable.[3][15]

  • Sample Preparation:

    • Prepare a solution of Blue Dextran 2000 in the equilibration buffer at a concentration of 1-2 mg/mL.[13]

  • Sample Application and Elution:

    • Carefully apply a small volume of the Blue Dextran 2000 solution to the top of the column. The sample volume should ideally be between 1% and 5% of the total column volume to ensure a sharp elution peak.[8][15]

    • Begin the elution with the equilibration buffer at a constant flow rate.

    • Collect fractions of a fixed volume using a fraction collector.

  • Detection and Data Analysis:

    • Monitor the absorbance of the eluate at 620 nm (for the blue color) or 280 nm.[9][13]

    • Plot the absorbance of each fraction against the elution volume.

    • The elution volume corresponding to the peak of the Blue Dextran 2000 chromatogram is the void volume (Vo) of the column.

Visualization of Concepts and Workflows

Diagram 1: Principle of Size-Exclusion Chromatography

SEC_Principle cluster_column This compound Column cluster_input cluster_output p1 p3 p1->p3 p2 s2 p2->s2 p5 p3->p5 p4 p6 p4->p6 out_large p5->out_large Elutes First (Vo) s3 p6->s3 s1 s1->p2 s2->p4 out_small s3->out_small Elutes Later in_start in_large Large Molecule in_large->p1 Excluded in_small Small Molecule in_small->s1 Enters Pores

Caption: Separation of large and small molecules in a this compound column.

Diagram 2: Experimental Workflow for Void Volume Determination

Void_Volume_Workflow A Prepare this compound Slurry B Pack Chromatography Column A->B C Equilibrate Column with Buffer B->C E Apply Sample to Column C->E D Prepare Blue Dextran 2000 Solution D->E F Elute with Buffer & Collect Fractions E->F G Measure Absorbance of Fractions F->G H Plot Absorbance vs. Elution Volume G->H I Identify Peak Elution Volume (Vo) H->I

Caption: Step-by-step workflow for determining the void volume (Vo).

References

Methodological & Application

Application Note: Protocol for Packing a Sephadex G-150 Size-Exclusion Chromatography Column

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive, step-by-step protocol for the preparation and packing of a Sephadex G-150 column for size-exclusion chromatography (SEC). Adherence to this protocol is critical for achieving a homogenous and stable column bed, which is essential for high-resolution separations of macromolecules.

Introduction

This compound is a gel filtration medium composed of cross-linked dextran beads, designed for separating macromolecules based on their size.[1][2] It is particularly effective for the fractionation of globular proteins and other biomolecules within a molecular weight range of 5,000 to 300,000 Daltons.[3][4] As a softer gel, careful attention must be paid to the packing procedure to avoid compressing the beads, which could impede flow and compromise separation efficiency.[1][3] A properly packed column ensures reproducible results and optimal performance.

Key Quantitative Data

The technical specifications for this compound are summarized below. These parameters are crucial for calculating the required amount of dry gel and for determining operational limits.

ParameterValueReference
Gel TypeCross-linked Dextran[1]
Fractionation Range (Globular Proteins)5,000 - 300,000 Da[3][4]
Fractionation Range (Dextrans)1,000 - 150,000 Da[1][3]
Dry Bead Diameter40 - 120 µm[3][4]
Approximate Bed Volume20 - 30 mL / g dry powder[3][4]
Swelling Time (Room Temperature)~72 hours[1]
Swelling Time (90°C Water Bath)~3 hours (Accelerated)[5][6]
Maximum Operating Pressure0.036 bar[3]

Experimental Protocol

This protocol details the methodology from calculating the required gel amount to the final equilibration of the packed column.

3.1 Materials and Equipment

  • This compound dry powder

  • Chromatography column with appropriate end pieces and frits

  • Packing reservoir (if required)

  • Peristaltic pump or gravity feed setup

  • Beakers or graduated cylinders

  • Glass stirring rod

  • Vacuum flask and pump for degassing

  • Elution buffer (filtered through a 0.22 µm filter and degassed)

  • Laboratory stand and clamps

3.2 Step 1: Gel Swelling and Slurry Preparation

Proper hydration of the dry Sephadex powder is the first critical step.

  • Calculate and Weigh: Determine the required bed volume for your column. Using the bed volume value from the table (approx. 20-30 mL/g), calculate the necessary weight of dry this compound powder.[3]

  • Hydration: Add the dry powder to a beaker containing an excess of filtered, degassed elution buffer (at least 30% more volume than the final desired slurry).[3] Stir gently with a glass rod to create a suspension. Note: Do not use a magnetic stirrer, as it can fracture the Sephadex beads.[5]

  • Swelling: Cover the beaker and allow the gel to swell for approximately 72 hours at room temperature.[1] Alternatively, to accelerate the process, heat the suspension in a boiling water bath (90-100°C) for about 3 hours.[5][6] Allow the suspension to cool completely to the ambient temperature at which the column will be run to prevent air bubble formation.[5]

  • Remove Fines: After swelling, allow the gel to settle completely. Carefully decant and discard the supernatant, which may contain fine particles that can clog the column.[5]

  • Prepare Slurry: Add fresh, degassed buffer to the settled gel to create a final slurry concentration of approximately 75% settled gel to 25% buffer.[3][5] Mix gently until homogenous.

  • Degas Slurry: Degas the final slurry under a gentle vacuum to remove any dissolved air, which can cause bubbles to form in the packed column.[3][5]

3.3 Step 2: Column Preparation

  • Inspect and Clean: Ensure the column, end pieces, and frits are thoroughly clean and in good condition.[5]

  • Mount Column: Mount the column vertically on a laboratory stand.[5]

  • Prepare Bottom End Piece: Wet the bottom frit or net with buffer. Attach the bottom end piece to the column, ensuring no air is trapped underneath. Fill the bottom of the column with 1-2 cm of buffer to prevent air from entering the bed from below.[5]

3.4 Step 3: Packing the Column

A homogenous, well-packed bed is crucial for high resolution.

  • Pour the Slurry: Resuspend the slurry to ensure it is homogenous. Pour the entire slurry into the column in a single, continuous motion.[3] Use a glass rod held against the inner wall of the column to guide the slurry and prevent the introduction of air bubbles.[5] If the slurry volume exceeds the column volume, use a packing reservoir.[5]

  • Initiate Flow: Immediately after pouring, fill the column or reservoir with elution buffer. Open the column outlet to begin flow.[3]

  • Settle the Bed: Pack the column at a flow rate that is slightly higher than the intended operational flow rate, but do not exceed the maximum pressure rating for this compound (0.036 bar).[3][5] For softer gels, gravity packing is often sufficient.[3]

  • Stabilize the Bed: Maintain the packing flow until the bed height becomes constant. This indicates the bed is fully settled.[5] Once stable, pass an additional 2-3 column volumes of buffer through the column to ensure complete equilibration and stabilization.[5]

3.5 Step 4: Column Equilibration

  • Stop Flow and Adjust Adapter: Close the column outlet. If a packing reservoir was used, remove it carefully. Add buffer to the top of the column until it forms an upward-facing meniscus.[5] Carefully insert the top adapter, ensuring no air is trapped between the adapter and the bed surface. Adjust the adapter until it is flush with the packed bed.

  • Final Equilibration: Connect the column to the pump or gravity feed. Begin flowing elution buffer through the column at the intended operational flow rate. Continue washing with at least 2-3 column volumes of buffer until the pH and conductivity of the effluent match the buffer entering the column.[3] The column is now packed and ready for sample application.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the packing protocol.

G A 1. Calculate & Weigh Dry this compound Powder B 2. Swell Gel ~72h at RT in degassed buffer A->B C 3. Prepare Slurry Decant fines, adjust to 75% suspension B->C E 5. Pour Slurry In one continuous motion C->E D 4. Prepare Column Mount vertically, add buffer to bottom D->E F 6. Pack the Bed Apply flow, allow bed to stabilize E->F G 7. Equilibrate Column Wash with 2-3 column volumes of buffer F->G H Ready for Sample Application G->H

Fig. 1: Experimental workflow for packing a this compound column.

References

Application Note: Utilizing SEPHADEX G-150 for Efficient Desalting and Buffer Exchange of Protein Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sephadex G-150, a cross-linked dextran gel filtration medium, is a versatile tool for the group separation of macromolecules based on their size.[1][2] While often used for the fractionation of proteins within a specific molecular weight range, its properties also make it suitable for desalting and buffer exchange of high molecular weight proteins.[2] This process, also known as size exclusion chromatography, separates large protein molecules from smaller salt ions and buffer components.[3] The larger protein molecules are unable to enter the pores of the Sephadex beads and thus travel through the column in the void volume, eluting first.[4] In contrast, the smaller salt and buffer molecules penetrate the pores of the beads, taking a longer, more tortuous path, and elute later.[3][4] This application note provides a detailed protocol and technical considerations for using this compound for desalting and buffer exchange of protein samples. Although this compound is a discontinued product, this guide may be useful for laboratories that still have this material in stock.[5]

Principle of Desalting and Buffer Exchange by Gel Filtration

Gel filtration chromatography separates molecules based on differences in their size.[6] The stationary phase consists of porous beads, in this case, this compound.[1] When a sample containing a mixture of molecules is applied to a column packed with this medium, the separation occurs as follows:

  • Large molecules (e.g., proteins): Molecules larger than the pores of the this compound beads are excluded and pass through the column in the interstitial space between the beads. These molecules elute first, in a volume known as the void volume (Vo).

  • Small molecules (e.g., salts, buffer components): Smaller molecules can diffuse into the pores of the beads, effectively increasing the volume they have to traverse. This retards their movement down the column, and they elute later.

For desalting, the column is equilibrated and eluted with water or a low ionic strength buffer. For buffer exchange, the column is equilibrated and eluted with the desired new buffer.[3]

Technical and Quantitative Data Summary

The following table summarizes key quantitative parameters for using this compound in desalting and buffer exchange applications.

ParameterValue/RangeNotes
Fractionation Range (Globular Proteins) 5,000–300,000 DaProteins within this range will be fractionated. For desalting, the target protein should ideally be larger than the upper end of the fractionation range of the desalting medium, but G-150 can be used for large proteins.[2][7]
Particle Size 40–120 µm (dry)Affects column packing and flow rate.[2]
Bed Volume 20–30 mL/g dry powderImportant for calculating the amount of dry Sephadex needed for a specific column volume.[2]
Sample Volume 15% - 30% of the total column volumeTo ensure complete desalting, a smaller sample volume (e.g., 15-20%) is recommended.
Flow Rate Application-specific; typically 1-2 mL/min for smaller columnsThe flow rate should be optimized for the specific column dimensions and sample. A flow rate of 30 ml/hour has been used with a 65x1.5 cm column.[8]
Recommended Buffer Ionic Strength At least 25-150 mMTo prevent potential ionic interactions between the protein and the matrix.[9]
Typical Protein Recovery >95%Recovery can be influenced by the sample concentration and handling.
pH Stability 2-13The medium is stable within this pH range for cleaning and separation.

Experimental Workflow Diagram

Desalting_Workflow cluster_prep Column Preparation cluster_run Desalting/Buffer Exchange cluster_analysis Analysis & Storage cluster_regen Column Regeneration & Storage p1 Swell this compound in desired buffer p2 Degas the slurry p1->p2 p3 Pack the column p2->p3 p4 Equilibrate with 2-3 column volumes of buffer p3->p4 r1 Prepare Protein Sample (centrifuge/filter) p4->r1 Column Ready r2 Load Sample onto Column r1->r2 r3 Elute with Buffer and Start Fraction Collection r2->r3 r4 Monitor Elution (UV absorbance at 280 nm) r3->r4 a1 Identify and Pool Protein-Containing Fractions r4->a1 Elution Complete a2 Confirm Desalting (Conductivity Measurement) a1->a2 a3 Store Desalted Protein a2->a3 g1 Wash Column with Buffer a3->g1 Post-Experiment g2 Store in 20% Ethanol or other antimicrobial agent g1->g2

Caption: Experimental workflow for desalting and buffer exchange.

Detailed Experimental Protocols

Materials
  • This compound dry powder

  • Chromatography column

  • Buffer for swelling and elution (degassed)

  • Protein sample

  • Fraction collector

  • UV spectrophotometer or in-line UV monitor

  • Conductivity meter (optional but recommended)

  • 20% ethanol for storage

Protocol 1: Column Preparation
  • Swelling the Gel: Weigh out the required amount of dry this compound powder based on the desired bed volume (approximately 1 g yields 20-30 mL of gel).[2][5] Suspend the powder in an excess of the buffer that will be used for elution. The swelling process can be accelerated by heating in a boiling water bath.[5] Allow the gel to swell completely.

  • Preparing the Slurry: After swelling, allow the gel to settle and decant the supernatant containing any fine particles.[5] Resuspend the gel in the elution buffer to create a slurry with a concentration of approximately 75% settled gel.[5]

  • Degassing: It is crucial to degas the slurry under a vacuum to prevent air bubbles from being trapped in the column, which can disrupt the separation.[5]

  • Packing the Column:

    • Ensure the column is clean and mounted vertically.

    • Fill the column with the degassed slurry in a single, continuous motion to avoid layering.

    • Open the column outlet and allow the buffer to drain, which will initiate the packing of the gel bed. Do not allow the column to run dry.

    • Once a stable bed height is achieved, stop the flow and carefully place the top adaptor on the gel surface.

  • Equilibration: Equilibrate the packed column by washing it with 2-3 column volumes of the degassed elution buffer.[10] This step ensures that the buffer within the gel matrix is the same as the elution buffer.

Protocol 2: Desalting and Buffer Exchange
  • Sample Preparation: The protein sample should be fully dissolved in a minimal volume of buffer. To prevent clogging the column, it is recommended to centrifuge or filter the sample through a 0.22 µm filter to remove any particulate matter.[10]

  • Sample Application:

    • Allow the buffer at the top of the column to drain until it is level with the top of the gel bed.

    • Carefully apply the prepared protein sample to the top of the gel bed.

    • Once the sample has fully entered the gel bed, gently add a small amount of elution buffer to the top of the column.

  • Elution and Fraction Collection:

    • Begin the elution by adding the elution buffer to the column. Maintain a constant flow rate.

    • Start collecting fractions immediately after the sample has been applied.

    • Monitor the column effluent using a UV detector at 280 nm to detect the protein peak. The protein, being larger, will elute first in the void volume.

    • If possible, also monitor the conductivity of the effluent. The salt peak will elute later, indicated by a sharp increase in conductivity.

  • Pooling and Analysis:

    • Identify the fractions containing the protein based on the UV absorbance profile.

    • Pool the protein-containing fractions.

    • Confirm successful desalting by measuring the conductivity of the pooled fractions. The conductivity should be significantly lower than that of the original sample and comparable to that of the elution buffer.

Protocol 3: Column Regeneration and Storage
  • Washing: After the run, wash the column with several column volumes of the elution buffer to remove any remaining small molecules.

  • Storage: For long-term storage, equilibrate the column with a solution containing an antimicrobial agent, such as 20% ethanol or 0.02% sodium azide, and store at 2-8°C.[5]

Conclusion

This compound provides an effective medium for the desalting and buffer exchange of high molecular weight proteins. By following the detailed protocols outlined in this application note, researchers can achieve efficient separation of proteins from unwanted salts and buffer components, resulting in a purified and stable protein sample suitable for downstream applications. Careful attention to column packing and sample application is critical for achieving optimal results.

References

Application of Sephadex G-150 in Enzyme Purification: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sephadex G-150 is a well-established size-exclusion chromatography (SEC) medium, also known as gel filtration, utilized for separating macromolecules based on their size.[1] Composed of cross-linked dextran beads, this matrix allows for the effective purification and fractionation of globular proteins and peptides, particularly those with a molecular weight ranging from 5,000 to 300,000 Daltons (Da).[2] Its application is crucial in enzyme purification protocols where separation from larger or smaller contaminants is necessary to achieve high purity. This document provides detailed application notes and standardized protocols for the use of this compound in enzyme purification.

Principle of Size-Exclusion Chromatography

Size-exclusion chromatography separates molecules based on their hydrodynamic volume. The stationary phase consists of porous beads, in this case, this compound.[2] When a sample containing a mixture of molecules is passed through the column, larger molecules that cannot enter the pores of the beads are excluded and travel through the column in the void volume, eluting first.[2] Smaller molecules can diffuse into the pores, increasing the volume they must traverse, causing them to move more slowly through the column and elute later.[2] This gentle separation technique does not involve binding to the stationary phase, minimizing the risk of denaturing sensitive biomolecules like enzymes.[3]

Application Notes

This compound is particularly advantageous for:

  • High-Resolution Fractionation: Separating enzymes from other proteins and macromolecules of different sizes.[2]

  • Group Separations: Removing high or low molecular weight contaminants.[3]

  • Molecular Weight Estimation: Determining the native molecular weight of an enzyme by comparing its elution volume with that of known standards.[4]

The selection of this compound is ideal when the target enzyme's molecular weight falls within its optimal fractionation range, ensuring effective separation from contaminants.[2]

Experimental Protocols

The following protocols describe the general steps for enzyme purification using a this compound column. Specific conditions such as buffer composition, flow rate, and column dimensions may need to be optimized for each specific enzyme.

Materials
  • This compound resin

  • Chromatography column

  • Peristaltic pump or gravity flow setup

  • Fraction collector

  • UV spectrophotometer or protein assay reagents (e.g., Bradford assay)

  • Equilibration/Elution Buffer (e.g., Tris-HCl, Phosphate buffer)[5][6]

  • Partially purified enzyme sample

Protocol 1: Column Packing and Equilibration
  • Swelling the Resin: Weigh the required amount of dry this compound powder and suspend it in an excess of the chosen equilibration buffer. Allow the gel to swell completely according to the manufacturer's instructions (typically for several hours at room temperature or in a boiling water bath for a shorter period).[7]

  • Preparing the Slurry: Decant the fine particles from the swollen gel and resuspend the resin in the equilibration buffer to create a slurry of approximately 50-75%.[7]

  • Packing the Column: Pour the slurry into the column in a single, continuous motion to avoid introducing air bubbles. Allow the gel to pack under gravity or with a pump at a slightly higher flow rate than that to be used for the separation.[7]

  • Equilibration: Wash the packed column with at least two to three column volumes of the equilibration buffer until the baseline on the UV detector is stable. This ensures that the column is equilibrated and ready for sample application.

Protocol 2: Sample Application and Elution
  • Sample Preparation: The enzyme sample should be clarified by centrifugation or filtration (0.45 µm filter) to remove any particulate matter. The sample volume should ideally be between 0.5% and 2% of the total column volume for optimal resolution.[8]

  • Sample Loading: Carefully apply the prepared sample to the top of the gel bed. Allow the sample to enter the gel completely before adding more buffer.

  • Elution: Begin the elution with the equilibration buffer. Maintain a constant flow rate. For example, a flow rate of 30 ml/hour has been used for purifying protease and L-methioninase.[5][6]

  • Fraction Collection: Collect fractions of a defined volume (e.g., 3 ml per fraction).[5][6]

  • Monitoring Elution: Monitor the protein elution profile by measuring the absorbance of the fractions at 280 nm or by performing a protein assay on each fraction.

  • Enzyme Activity Assay: Assay the collected fractions for the specific activity of the target enzyme to identify the fractions containing the purified enzyme.

  • Pooling and Analysis: Pool the active fractions and perform further analysis, such as SDS-PAGE, to determine the purity and molecular weight of the enzyme.

Data Presentation

The effectiveness of this compound in enzyme purification is demonstrated by the quantitative data from various studies, summarized in the tables below.

Table 1: Purification of Various Enzymes using this compound
EnzymeSourcePurification FoldYield (%)Specific Activity (U/mg)Reference
L-methioninaseEscherichia coli5.142.96.48[6]
α-AmylaseGeobacillus sp.33.8533.3372[9]
Alkaline ProteaseBacillus cereus17.0434.6300[10]
XylanaseBacillus subtilis10.5~43-[11]

Note: The purification fold and yield for α-Amylase and Alkaline Protease represent the values after an additional purification step following this compound chromatography.

Table 2: Experimental Parameters for Enzyme Purification using this compound
EnzymeColumn Dimensions (cm)Flow Rate (ml/hour)Fraction Volume (ml)Elution BufferReference
Protease65 x 1.53030.02 M Tris-HCl, pH 8.0[5]
L-methioninase40 x 2303Potassium phosphate buffer, pH 7[6]
Amylase21 x 1.82030.1 M Tris-HCl, pH 7.5[12]
Xylanase90 x 0.815350 mM Sodium phosphate buffer, pH 6.0[11]

Mandatory Visualizations

Diagram 1: General Enzyme Purification Workflow

EnzymePurificationWorkflow cluster_0 Upstream Processing cluster_1 Initial Purification cluster_2 Chromatographic Purification cluster_3 Final Product A Crude Extract (e.g., Cell Lysate) B Ammonium Sulfate Precipitation A->B C Ion-Exchange Chromatography (e.g., DEAE-Cellulose) B->C D This compound Size-Exclusion Chromatography C->D E Purified Enzyme D->E

Caption: A typical multi-step workflow for enzyme purification.

Diagram 2: this compound Size-Exclusion Chromatography Principle

SizeExclusionPrinciple cluster_column This compound Column cluster_beads cluster_molecules Bead1 Bead3 Bead1->Bead3 Bead2 Bead4 Bead2->Bead4 Bead5 Bead3->Bead5 Bead6 Bead4->Bead6 Bead5->Bead6 Large Large Molecule path_large Excluded Path Small Small Molecule path_small Included Path path_large->Bead2 path_small->Bead1

Caption: Separation principle of molecules by size on a this compound column.

References

Application Notes and Protocols for Polysaccharide Separation using SEPHADEX G-150

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sephadex G-150 is a well-established size-exclusion chromatography (SEC) medium used for the separation and purification of macromolecules, including polysaccharides.[1] Composed of cross-linked dextran beads, this compound fractionates molecules based on their hydrodynamic volume in aqueous solutions.[1] Larger molecules are excluded from the pores of the beads and elute first, while smaller molecules penetrate the pores to varying degrees and elute later. This technique is particularly valuable for separating polysaccharides of different molecular weights, which is a critical step in their characterization and in the development of polysaccharide-based therapeutics and products.

These application notes provide a detailed guide for utilizing this compound for the fractionation of polysaccharides. The protocols outlined below cover column preparation, calibration with dextran standards, sample analysis, and data interpretation.

Key Characteristics of this compound

A summary of the key properties of this compound is provided in the table below. Understanding these characteristics is crucial for successful experimental design.

PropertyValueReference
MatrixCross-linked dextran[2]
Fractionation Range (Dextrans)1,000 - 150,000 Da[3]
Particle Size40 - 120 µm[3]
FormDry powder[3]

Experimental Protocols

I. Preparation of the this compound Column

A properly packed column is essential for achieving optimal separation. The following protocol outlines the steps for preparing a this compound column.

Materials:

  • This compound powder

  • Elution buffer (e.g., 0.1 M NaCl, 0.02 M Sodium Phosphate, pH 7.0)

  • Chromatography column (e.g., 2.5 cm x 40 cm)

  • Beaker

  • Glass rod

  • Vacuum flask and pump (for degassing)

  • Peristaltic pump or gravity feed setup

Procedure:

  • Swelling the Gel:

    • Calculate the required amount of dry this compound powder for your column volume.

    • Suspend the powder in an excess of elution buffer in a beaker.

    • Allow the gel to swell for at least 72 hours at room temperature or for 3 hours in a boiling water bath to accelerate the process.[3]

  • Degassing the Slurry:

    • After swelling, allow the gel to settle and decant the supernatant containing fine particles.

    • Resuspend the gel in fresh elution buffer to create a slurry of approximately 50-75%.

    • Degas the slurry under vacuum for at least 1 hour to prevent air bubbles from forming in the column.

  • Packing the Column:

    • Mount the chromatography column vertically.

    • Ensure the column outlet is closed and fill the bottom of the column with a small amount of elution buffer.

    • Gently pour the degassed slurry into the column in a single, continuous motion to avoid introducing air bubbles.

    • Once the column is filled with the slurry, open the outlet and allow the gel to pack under gravity or with a peristaltic pump at a flow rate appropriate for the column dimensions. Do not allow the column to run dry.

    • Continue packing until a stable bed height is achieved.

  • Equilibration:

    • Equilibrate the packed column by washing it with at least 2-3 column volumes of the elution buffer at the desired flow rate. This ensures that the column is uniformly packed and the buffer composition is consistent throughout.

Diagram of the Experimental Workflow for Polysaccharide Separation

experimental_workflow Experimental Workflow for Polysaccharide Separation using this compound cluster_prep Column Preparation cluster_calibration Column Calibration cluster_sample Sample Analysis Swelling Swell this compound Degassing Degas Slurry Swelling->Degassing Packing Pack Column Degassing->Packing Equilibration Equilibrate Column Packing->Equilibration LoadStandards Load Standards Equilibration->LoadStandards LoadSample Load Sample Equilibration->LoadSample Standards Prepare Dextran Standards Standards->LoadStandards EluteStandards Elute and Collect Fractions LoadStandards->EluteStandards AnalyzeStandards Analyze Fractions (e.g., Phenol-Sulfuric Acid) EluteStandards->AnalyzeStandards CalibrationCurve Generate Calibration Curve AnalyzeStandards->CalibrationCurve MW_Determination Determine Molecular Weight CalibrationCurve->MW_Determination SamplePrep Prepare Polysaccharide Sample SamplePrep->LoadSample EluteSample Elute and Collect Fractions LoadSample->EluteSample AnalyzeSample Analyze Fractions EluteSample->AnalyzeSample AnalyzeSample->MW_Determination

Caption: A flowchart illustrating the major steps involved in polysaccharide separation.

II. Column Calibration with Dextran Standards

To estimate the molecular weight of unknown polysaccharides, the column must first be calibrated using standards of known molecular weights. Dextran standards are commonly used for this purpose.

Materials:

  • Dextran molecular weight standards (e.g., 10 kDa, 40 kDa, 70 kDa, 150 kDa)

  • Blue Dextran 2000 (for void volume determination)

  • Elution buffer

  • Prepared this compound column

  • Fraction collector

  • Spectrophotometer

Procedure:

  • Determine Void Volume (Vo):

    • Dissolve Blue Dextran 2000 in the elution buffer.

    • Apply the Blue Dextran solution to the top of the equilibrated column.

    • Begin elution with the buffer and collect fractions.

    • Monitor the absorbance of the fractions at 620 nm.

    • The elution volume corresponding to the peak of the Blue Dextran is the void volume (Vo), representing the volume of the mobile phase outside the gel beads.

  • Run Dextran Standards:

    • Prepare solutions of each dextran standard in the elution buffer.

    • Apply each standard individually to the column.

    • Elute with the buffer and collect fractions.

    • Determine the polysaccharide content of each fraction using a suitable method, such as the phenol-sulfuric acid method.

    • The elution volume (Ve) for each standard is the volume corresponding to the peak of the polysaccharide concentration.

  • Calculate Kav:

    • The distribution coefficient (Kav) for each standard can be calculated using the following formula: Kav = (Ve - Vo) / (Vt - Vo) where:

      • Ve = Elution volume of the standard

      • Vo = Void volume of the column

      • Vt = Total bed volume of the column (can be calculated from the column dimensions: πr²h)

  • Construct a Calibration Curve:

    • Plot a graph of Kav versus the logarithm of the molecular weight (log MW) for the dextran standards.

    • This curve will be used to estimate the molecular weight of your polysaccharide sample.

Expected Elution Data for Dextran Standards on this compound

The following table provides an example of the expected relationship between the molecular weight of dextran standards and their elution behavior on a this compound column. Note that actual elution volumes will vary depending on the specific column dimensions and packing.

Dextran Standard (MW, Da)Expected Elution BehaviorExpected Kav Range
2,000,000 (Blue Dextran)Elutes at Void Volume (Vo)~0
150,000Elutes shortly after VoLow
70,000Intermediate ElutionIntermediate
40,000Intermediate ElutionIntermediate
10,000Later ElutionHigh
< 1,000Elutes near Total Volume (Vt)~1
III. Separation of Polysaccharide Sample

Procedure:

  • Sample Preparation:

    • Dissolve the polysaccharide sample in the elution buffer.

    • Centrifuge or filter the sample to remove any particulate matter.

  • Sample Application:

    • Carefully apply the prepared sample to the top of the equilibrated this compound column. The sample volume should ideally be 1-2% of the total column volume for optimal resolution.

  • Elution and Fraction Collection:

    • Begin elution with the buffer at a constant flow rate.

    • Collect fractions of a fixed volume using a fraction collector.

  • Analysis of Fractions:

    • Determine the polysaccharide concentration in each fraction using a suitable assay (e.g., phenol-sulfuric acid method).

    • Plot the polysaccharide concentration against the fraction number (or elution volume) to obtain the elution profile.

  • Molecular Weight Estimation:

    • Determine the elution volume (Ve) of the polysaccharide peak(s) from the elution profile.

    • Calculate the Kav value for your sample.

    • Use the calibration curve generated from the dextran standards to estimate the molecular weight of your polysaccharide.

Logical Relationship for Molecular Weight Determination

molecular_weight_determination cluster_data Experimental Data cluster_calc Calculations cluster_analysis Analysis & Result Vo Void Volume (Vo) (from Blue Dextran) Kav_std Calculate Kav for Standards Kav = (Ve - Vo) / (Vt - Vo) Vo->Kav_std Kav_sample Calculate Kav for Sample Kav = (Ve - Vo) / (Vt - Vo) Vo->Kav_sample Ve_std Elution Volume (Ve) of Dextran Standards Ve_std->Kav_std Ve_sample Elution Volume (Ve) of Polysaccharide Sample Ve_sample->Kav_sample Vt Total Volume (Vt) (from column dimensions) Vt->Kav_std Vt->Kav_sample Cal_Curve Plot Calibration Curve (log MW vs. Kav) Kav_std->Cal_Curve MW_est Estimate Sample Molecular Weight Kav_sample->MW_est Cal_Curve->MW_est

Caption: The logical flow from experimental data to molecular weight estimation.

Data Presentation

The results of the polysaccharide separation can be effectively presented in tables and graphs.

Table 1: Column Parameters and Calibration Data

ParameterValue
Column Dimensions (cm)e.g., 2.5 x 40
Total Bed Volume (Vt, mL)e.g., 196.3
Void Volume (Vo, mL)e.g., 65.0
Elution Buffere.g., 0.1 M NaCl, 0.02 M Na-Phosphate, pH 7.0
Flow Rate (mL/min)e.g., 0.5

Table 2: Dextran Standard Calibration

Dextran Standard (MW, Da)Elution Volume (Ve, mL)Kavlog(MW)
150,000Insert experimental valueCalculate5.18
70,000Insert experimental valueCalculate4.85
40,000Insert experimental valueCalculate4.60
10,000Insert experimental valueCalculate4.00

Table 3: Analysis of Polysaccharide Sample Fractions

Fraction NumberElution Volume (mL)Polysaccharide Concentration (e.g., A490nm)
1CalculateMeasure
2CalculateMeasure
.........

Conclusion

This compound gel filtration chromatography is a robust and reliable method for the separation of polysaccharides based on their molecular size. By following the detailed protocols for column preparation, calibration, and sample analysis provided in these application notes, researchers can effectively fractionate polysaccharide mixtures and obtain estimates of their molecular weights. This information is fundamental for the structural and functional characterization of polysaccharides in academic research and for quality control in the pharmaceutical and biotechnology industries.

References

Application Notes and Protocols for Optimal Resolution on SEPHADEX G-150

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sephadex G-150 is a well-established size-exclusion chromatography (SEC) medium used for the separation of biomolecules based on their size.[1] Composed of cross-linked dextran beads, it forms a porous matrix that effectively fractionates globular proteins and other macromolecules with molecular weights ranging from 5,000 to 300,000 Daltons.[2][3] In SEC, larger molecules are excluded from the pores of the stationary phase and thus elute first, traveling through the column in the void volume.[4] Smaller molecules can penetrate the pores, increasing their path length and causing them to elute later.[2] Achieving optimal resolution—the ability to separate distinct molecular species into sharp, well-defined peaks—is critically dependent on the sample application technique.

These notes provide detailed protocols and guidelines for researchers, scientists, and drug development professionals to optimize sample application on this compound columns, ensuring high-resolution separations.

Key Parameters for High-Resolution Separation

The quality of a size-exclusion separation is governed by several critical factors related to the sample and its application to the column. Careful control of these parameters is essential to minimize peak broadening and maximize the separation between components.

1. Sample Volume

For high-resolution fractionation, the applied sample volume must be a small fraction of the total column's bed volume. Applying a large sample volume is a primary cause of peak broadening and poor resolution.

  • High-Resolution Guideline : The sample volume should ideally be between 0.5% and 2% of the total column volume.[5] Volumes up to 5% may provide acceptable results if the components to be separated have significantly different molecular sizes.[5][6]

  • Group Separation Guideline : For applications like desalting or buffer exchange, where the goal is to separate large molecules from small ones (e.g., salts), larger sample volumes of up to 30% of the column volume can be used.[5][7]

2. Sample Concentration and Viscosity

The concentration of the sample directly impacts its viscosity. A sample with a viscosity significantly higher than the mobile phase can lead to an unstable and irregular flow pattern, causing significant peak broadening and reduced resolution.[6][8]

  • Protein Concentration : To avoid viscosity-induced issues, protein concentrations should generally not exceed 70 mg/mL.[2] For optimal resolution of closely sized molecules, it is often recommended to keep the protein concentration below 20 mg/mL.[2][6]

  • Viscosity Limit : The viscosity of the sample should not be more than 1.5 times that of the buffer. If the sample is too viscous, it should be diluted before application.

3. Sample Preparation

The sample must be clear and free of any particulate matter to prevent clogging the column frit and disrupting the packed bed, which would adversely affect chromatographic performance.

  • Clarification : Samples should be clarified by centrifugation or filtration immediately before application. A 0.22 µm or 0.45 µm filter compatible with the sample components is recommended.[5][9]

  • Solubility : Ensure the sample is fully dissolved in the mobile phase buffer to prevent precipitation on the column.

4. Flow Rate

Resolution is inversely related to the flow rate.[6] While lower flow rates provide more time for molecules to equilibrate between the mobile phase and the stationary phase pores, leading to better separation, they also increase the run time.

  • Optimal Flow Rate : For protein separations, an optimal flow rate is typically around 2 mL/cm²/h to balance resolution and speed.[6]

  • Practical Considerations : A compromise must be struck between the desired resolution and the duration of the experiment.[6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for sample application on this compound.

Table 1: this compound Properties and High-Resolution Parameters

ParameterValue / RecommendationSource(s)
Matrix Type Cross-linked Dextran[1]
Fractionation Range (Globular Proteins) 5,000 – 300,000 Da[2][3]
Particle Size 40 – 120 µm[2]
High-Resolution Sample Volume 0.5% – 4% of Total Column Volume (CV)[2][5][6]
Recommended Protein Concentration < 20 mg/mL for high resolution; < 70 mg/mL to avoid viscosity issues[2][6]
Optimal Flow Rate for Proteins ~ 2 mL/cm²/h[6]
Buffer Ionic Strength 25 mM – 150 mM NaCl recommended to minimize ionic interactions[5]

Table 2: Comparison of Application Modes

ParameterHigh-Resolution FractionationGroup Separation (e.g., Desalting)
Primary Goal Separate individual components of similar sizeSeparate molecules into two distinct size groups
Typical Sample Volume 0.5% – 4% of CVUp to 30% of CV
Resolution HighLow (group-based)
Application Final polishing steps, monomer-aggregate separation, molecular weight analysisBuffer exchange, removal of salts or small contaminants

Experimental Protocols

This section provides a detailed protocol for preparing and applying a sample to a this compound column for high-resolution separation.

Protocol 1: High-Resolution Sample Application

1. Materials

  • Packed this compound column

  • Chromatography system or peristaltic pump

  • Mobile Phase (Running Buffer): Buffer of choice (e.g., PBS, Tris-HCl) containing at least 25-150 mM NaCl to prevent non-specific interactions.[5][9] All buffers must be filtered (0.22 µm) and degassed.[9]

  • Sample, clarified by centrifugation or filtration (0.22 µm).[5]

  • Fraction collector

2. Column Equilibration

  • Connect the packed this compound column to the chromatography system.

  • Allow the column and buffer to reach the same ambient temperature to avoid introducing air bubbles.[7]

  • Begin pumping the mobile phase through the column at the desired flow rate.

  • Equilibrate the column by washing it with at least 2-3 column volumes of the mobile phase.[7]

  • Monitor the UV baseline from the detector until it is stable.

3. Sample Preparation

  • Ensure the sample is completely thawed and solubilized in a buffer identical or very similar to the mobile phase.

  • Clarify the sample by centrifuging at >10,000 x g for 10-15 minutes or by filtering through a 0.22 µm syringe filter to remove any precipitates or particulate matter.[5]

  • Determine the protein concentration and adjust it to be within the recommended range (ideally < 20 mg/mL).[6]

  • Calculate the sample volume to be loaded, ensuring it is between 0.5% and 4% of the total column volume.[2]

4. Sample Application

  • Disconnect the column inlet from the pump and carefully load the prepared sample into the sample loop or directly onto the top of the column bed using a syringe or pipette.

  • Apply the sample gently, running it down the inner wall of the column to avoid disturbing the packed bed surface.[10]

  • Ensure no air is introduced into the column during application.

  • Reconnect the column to the pump and immediately start the flow of the mobile phase.

5. Elution and Fraction Collection

  • Continue running the mobile phase through the column at a constant, optimized flow rate.

  • Monitor the elution profile using a UV detector (e.g., at 280 nm for proteins).

  • Collect fractions of a fixed volume throughout the run.

  • After the components of interest have eluted, wash the column with at least one additional column volume of the mobile phase.

6. Column Storage

  • For storage, wash the column with 2-3 column volumes of a solution containing an antimicrobial agent (e.g., 20% ethanol or 0.02% sodium azide).[3]

  • Store the column sealed at 2–8 °C.[3]

Visualized Workflow and Logic

The following diagrams illustrate the key decision-making process and the experimental workflow for optimal sample application.

G cluster_prep Sample Preparation cluster_chrom Chromatography Start Start: Have Sample Clarify Clarify Sample (Centrifuge/Filter 0.22µm) Start->Clarify CheckConc Measure Concentration Clarify->CheckConc Dilute Dilute Sample CheckConc->Dilute > 20 mg/mL CheckVol Check Sample Volume CheckConc->CheckVol < 20 mg/mL Dilute->CheckConc Concentrate Concentrate Sample CheckVol->Concentrate < 0.5% of CV Ready Sample Ready for Loading CheckVol->Ready 0.5% - 4% of CV Concentrate->CheckConc Equilibrate Equilibrate Column (2-3 CV Mobile Phase) Ready->Equilibrate Apply Apply Sample Gently to Column Top Equilibrate->Apply Elute Elute with Mobile Phase (Constant Flow Rate) Apply->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions Collect->Analyze

Caption: Decision workflow for sample preparation and loading.

G cluster_setup Phase 1: System Setup cluster_sample Phase 2: Sample Handling cluster_run Phase 3: Separation & Collection p1 Prepare Degassed Mobile Phase p2 Pack/Prepare This compound Column p1->p2 p3 Equilibrate Column (2-3 Column Volumes) p2->p3 s1 Clarify Sample (Filter/Centrifuge) s3 Load Sample onto Column p3->s3 System Ready s2 Adjust Concentration & Volume s1->s2 s2->s3 r1 Start Isocratic Elution s3->r1 Run Start r2 Monitor UV Absorbance r1->r2 r3 Collect Fractions r2->r3

Caption: Experimental workflow for high-resolution SEC.

References

Application Notes and Protocols for Protein Separation on SEPHADEX G-150

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sephadex G-150 is a size-exclusion chromatography medium well-suited for the separation of macromolecules such as proteins, nucleic acids, and polysaccharides based on their molecular size.[1] Composed of cross-linked dextran beads, it forms a porous matrix that facilitates the fractionation of globular proteins with molecular weights ranging from 5,000 to 300,000 Daltons.[2] This document provides detailed application notes and protocols for the use of this compound in protein separation, with a specific focus on the composition of the elution buffer.

The principle of size-exclusion chromatography is based on the differential partitioning of molecules between the mobile phase and the stationary phase (the porous beads). Larger molecules that cannot enter the pores of the beads travel through the interstitial volume of the column and elute first. Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later.[2]

Elution Buffer Composition

The composition of the elution buffer is a critical factor in achieving optimal protein separation. While size-exclusion chromatography is less dependent on buffer composition for selectivity compared to other chromatography techniques, the buffer plays a crucial role in maintaining protein stability and preventing non-specific interactions with the chromatography medium.[3][4]

Key Considerations for Elution Buffer Composition:

  • Buffering Agent and pH: The choice of buffering agent and pH should be guided by the stability of the target protein. A buffer with a concentration of 25 to 50 mM is often sufficient. Commonly used buffers include sodium phosphate and Tris-HCl.

  • Ionic Strength: To prevent non-specific ionic interactions between proteins and the Sephadex matrix, a salt concentration of at least 150 mM is recommended. Sodium chloride is frequently used for this purpose. At very low ionic strength, the few negatively charged groups on the matrix may cause the retardation of basic proteins.[5]

  • Additives: Depending on the protein of interest, various additives can be included in the elution buffer to enhance stability or prevent aggregation. These can include detergents, denaturing agents like urea or guanidine hydrochloride, or co-factors.[5]

Summary of Elution Buffer Compositions for Protein Separation on this compound
Target Protein/ApplicationBuffering AgentpHSalt ConcentrationOther AdditivesReference
General Protein Separation50 mM Sodium Phosphate7.0150 mM Sodium Chloride-[This is a commonly recommended starting buffer]
Protease20 mM Tris-HCl8.0--[6]
Acid PhosphataseNot specifiedNot specified0.5 M Sodium Chloride-[7]
L-methioninasePotassium Phosphate Buffer7.0Not specified-[From a study on L-methioninase purification]
Cowry Shell Proteins0.1 M Phosphate Buffered Saline (PBS)7.2--[From a study on cowry shell protein extraction]
General Desalting/Buffer Exchange100 mM Ammonium Acetate or 100 mM Ammonium BicarbonateNot specified-Volatile buffer for easy removal

Experimental Protocols

Preparation of this compound and Column Packing

Proper column packing is essential for achieving high-resolution separations.

Materials:

  • This compound dry powder

  • Elution buffer

  • Chromatography column

  • Glass rod

  • Beaker

  • Vacuum flask for degassing

Protocol:

  • Calculating the required amount of dry this compound: For this compound, the approximate bed volume is 20-30 mL per gram of dry powder.[8] Calculate the amount of dry powder needed based on the desired column volume.

  • Swelling the gel:

    • Weigh out the calculated amount of this compound powder and add it to a beaker.

    • Add an excess of elution buffer (at least 3-4 times the expected final gel volume).

    • Allow the gel to swell for at least 3 hours at room temperature or for 1 hour in a boiling water bath to accelerate the process.[8]

  • Fines removal and degassing:

    • After swelling, allow the gel to settle and carefully decant the supernatant containing any fine particles.

    • Wash the gel with fresh elution buffer and repeat the decantation process 2-3 times.

    • Degas the gel slurry under vacuum to prevent air bubbles from being trapped in the column.

  • Column Packing:

    • Mount the column vertically. Ensure the bottom outlet is closed.

    • Fill the column with a small amount of elution buffer.

    • Gently pour the degassed this compound slurry into the column in a single, continuous motion to avoid introducing air bubbles.

    • Open the column outlet and allow the buffer to flow through, which will facilitate the packing of the gel bed.

    • Maintain a constant flow rate during packing. For softer gels like this compound, avoid excessive pressure that could compress the beads.[2]

    • Once the gel bed has stabilized, close the outlet. The packed bed should be uniform and free of cracks or bubbles.

Column Equilibration

The packed column must be equilibrated with the elution buffer to ensure that the conditions are uniform throughout the column before sample application.

Protocol:

  • Connect the column to a pump or a gravity feed reservoir.

  • Pass 2-3 column volumes of the elution buffer through the packed column.

  • Monitor the pH and conductivity of the eluate to ensure they match that of the elution buffer.

Sample Preparation and Application

The sample should be clear and free of any particulate matter to prevent clogging the column.

Protocol:

  • Sample Clarification: Centrifuge the protein sample at high speed (e.g., 10,000 x g for 15 minutes) or filter it through a 0.45 µm filter to remove any precipitates or aggregates.

  • Sample Volume: For high-resolution fractionation, the sample volume should be between 0.5% and 4% of the total column volume.[2] For group separations, larger sample volumes (up to 30% of the column volume) can be used.

  • Sample Application:

    • Carefully remove the buffer from the top of the gel bed without disturbing the surface.

    • Gently apply the prepared sample to the top of the gel bed.

    • Allow the sample to enter the gel bed completely.

    • Once the sample has entered the gel, carefully add a small amount of elution buffer to the top of the column.

    • Connect the column to the buffer reservoir and begin the elution.

Elution and Fraction Collection

The elution is performed isocratically, meaning with a single buffer composition.

Protocol:

  • Maintain a constant flow rate throughout the elution process. A low flow rate generally provides better resolution.

  • Collect fractions of a specific volume using a fraction collector. The size of the fractions will depend on the column volume and the expected separation.

  • Monitor the protein concentration in the collected fractions by measuring the absorbance at 280 nm (A280).

  • Pool the fractions containing the purified protein based on the elution profile.

Column Cleaning and Storage

Proper cleaning and storage are essential for maintaining the performance and extending the life of the this compound column.

Protocol:

  • Cleaning: After each run, wash the column with at least 2-3 column volumes of the elution buffer. For more rigorous cleaning to remove precipitated proteins, the gel can be removed from the column and washed with a cleaning solution (e.g., 0.5 M NaOH followed by extensive washing with water and re-equilibration with buffer).

  • Storage: For short-term storage, the column can be kept in the elution buffer at 4°C. For long-term storage, it is recommended to store the gel in a 20% ethanol solution or a buffer containing a bacteriostatic agent (e.g., 0.02% sodium azide) at 4°C to prevent microbial growth.[8]

Mandatory Visualization

experimental_workflow cluster_prep Phase 1: Preparation cluster_separation Phase 2: Separation cluster_analysis Phase 3: Analysis & Post-Separation swell_gel Swell this compound in Elution Buffer pack_column Pack Chromatography Column swell_gel->pack_column equilibrate_column Equilibrate Column with 2-3 Column Volumes of Elution Buffer pack_column->equilibrate_column prep_sample Prepare & Clarify Protein Sample (Centrifuge/Filter) equilibrate_column->prep_sample apply_sample Apply Sample to Column prep_sample->apply_sample elute_protein Isocratic Elution with Elution Buffer apply_sample->elute_protein collect_fractions Collect Fractions elute_protein->collect_fractions monitor_protein Monitor Protein Elution (A280) elute_protein->monitor_protein collect_fractions->monitor_protein pool_fractions Pool Fractions Containing Target Protein monitor_protein->pool_fractions clean_column Clean Column store_column Store Column in 20% Ethanol or Bacteriostatic Agent clean_column->store_column

Caption: Experimental workflow for protein separation using this compound.

References

Troubleshooting & Optimization

How to troubleshoot poor peak resolution in SEPHADEX G-150 chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak resolution in SEPHADEX G-150 chromatography.

Troubleshooting Guide

This section offers detailed answers to specific problems you may encounter during your size-exclusion chromatography experiments.

Q1: My peaks are broad and not well-separated. What are the most common causes and how can I fix this?

Poor peak resolution, often seen as broad peaks, can stem from several factors related to your column, sample, or running conditions. The primary causes of peak broadening include issues with column packing, incorrect flow rates, and characteristics of the sample itself.

Key Troubleshooting Steps:

  • Evaluate Column Packing: A poorly packed column is a frequent cause of peak broadening due to uneven flow paths.[1] Ensure your column is packed uniformly without any air bubbles, cracks, or gaps at the inlet.[2][3] If you suspect poor packing, it may be necessary to repack the column.[3]

  • Optimize the Flow Rate: The flow rate has a significant impact on resolution.[4][5]

    • Too high: A flow rate that is too fast may not allow sufficient time for molecules to diffuse into and out of the pores of the Sephadex beads, leading to poor separation.[6]

    • Too low: An excessively slow flow rate can lead to peak broadening due to longitudinal diffusion.[6][7]

    • Recommendation: For this compound, which is a softer gel, lower flow rates are generally recommended to achieve optimal resolution.[4] A good starting point for protein separations is a flow rate that results in a linear flow of approximately 2 mL/cm²/h.[4][5]

  • Check Sample Volume and Concentration:

    • Sample Volume: For high-resolution separations, the applied sample volume should be small, typically between 0.5% and 4% of the total column volume.[1][8][9] Larger volumes will result in broader peaks.

    • Sample Concentration and Viscosity: The sample should be fully dissolved, and any particulate matter should be removed by centrifugation or filtration before application.[10][11] High sample viscosity, which can be caused by high protein concentrations (e.g., above 70 mg/mL), can lead to an irregular flow pattern and skewed, broad peaks.[6][9][10] If your sample is highly viscous, consider diluting it.

Troubleshooting Workflow for Peak Broadening

cluster_0 Start: Poor Peak Resolution cluster_1 Step 1: Column Integrity cluster_2 Step 2: Flow Rate Optimization cluster_3 Step 3: Sample Parameters cluster_4 Resolution start Broad Peaks Observed check_packing Inspect Column Packing (Air bubbles, cracks, gaps?) start->check_packing repack Repack Column check_packing->repack Yes check_flow_rate Review Flow Rate (Too high or too low?) check_packing->check_flow_rate No repack->check_flow_rate adjust_flow_rate Adjust to Optimal Rate (e.g., ~2 mL/cm²/h) check_flow_rate->adjust_flow_rate Yes check_sample Evaluate Sample (Volume > 4%? High viscosity?) check_flow_rate->check_sample No adjust_flow_rate->check_sample adjust_sample Reduce Volume / Dilute Sample check_sample->adjust_sample Yes end_node Resolution Improved check_sample->end_node No adjust_sample->end_node cluster_0 Observed Problem cluster_1 Primary Cause cluster_2 Solution fronting Peak Fronting overloading Column Overloading fronting->overloading tailing Peak Tailing interactions Secondary Ionic Interactions tailing->interactions bad_packing Poor Column Packing tailing->bad_packing reduce_load Reduce Sample Load overloading->reduce_load increase_salt Increase Buffer Salt Concentration (e.g., >=150 mM NaCl) interactions->increase_salt repack Repack Column bad_packing->repack

References

Reasons for slow flow rate in a SEPHADEX G-150 column and how to fix it

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common issues encountered during SEPHADEX G-150 column chromatography, with a focus on resolving slow flow rates.

Frequently Asked Questions (FAQs)

Q1: Why is the flow rate in my this compound column so slow?

A slow flow rate in a this compound column can be attributed to several factors, often related to the column packing, the mobile phase (buffer), or the sample itself. The most common causes include:

  • Poor Column Packing: An improperly packed column is a frequent cause of flow issues. This can manifest as a compressed gel bed, channeling, or voids within the packing material.[1][2] Over-packing or using excessive pressure with softer gels like this compound can compress the beads, reducing the space between them and impeding flow.[3]

  • Clogging: The column frit or the top of the column bed can become blocked by particulate matter from the sample or buffer.[4][5] Precipitated proteins or other sample components can also lead to clogging.[6]

  • Air Bubbles: The presence of air bubbles within the column bed is a significant impediment to flow, as they block the uniform passage of the mobile phase.[7] Air can be introduced if buffers are not properly degassed or through improper column handling.

  • High Viscosity: The viscosity of the sample or the mobile phase can directly affect the flow rate.[8] High protein concentrations (e.g., above 70 mg/mL) can increase sample viscosity. Additionally, running the column at a low temperature increases the buffer's viscosity, which will slow the flow rate.[9]

  • Microbial Growth: Over time, microbial contamination can occur within the column, leading to blockages.[3]

Q2: What is the expected flow rate for a this compound column?

The optimal flow rate is dependent on several variables including column dimensions, packing quality, and the desired resolution. For softer gels like this compound, lower flow rates are generally recommended to avoid compression of the gel bed.[3] While specific values for G-150 are not always provided, the principle of size-exclusion chromatography (SEC) suggests that lower flow rates improve resolution.[10][11] The maximum operating pressure for this compound is relatively low (e.g., 0.036 bar).[3] It is crucial to operate below the pressure that causes the gel to compress.

Q3: Can a slow flow rate affect my separation results?

Yes. While a slower flow rate can sometimes improve resolution in SEC, an unexpectedly slow rate due to issues like clogging or poor packing can lead to problems such as peak broadening and poor peak shape (tailing or fronting), which negatively impacts the quality of the separation.[2]

Troubleshooting Guide

Issue: Significantly Reduced or Stopped Flow Rate

This section provides a step-by-step guide to diagnose and resolve flow rate problems.

The following diagram outlines the decision-making process for troubleshooting a slow flow rate.

G Troubleshooting Workflow for Slow Flow Rate start Slow Flow Rate Detected check_pressure Is backpressure abnormally high? start->check_pressure check_bubbles Are air bubbles visible in the column? check_pressure->check_bubbles No clogging_suspected Clogging Suspected check_pressure->clogging_suspected Yes check_packing Inspect column bed: Is it uniform? Any voids? check_bubbles->check_packing No bubbles_present Air Bubbles Present check_bubbles->bubbles_present Yes packing_issue Poor Packing Suspected check_packing->packing_issue No viscosity_issue Check Sample/Buffer Viscosity check_packing->viscosity_issue Yes action_clean Action: Clean Column (Reverse Flow) clogging_suspected->action_clean action_degas Action: Remove Bubbles / Degas Buffers bubbles_present->action_degas action_repack Action: Repack Column packing_issue->action_repack action_adjust_viscosity Action: Dilute Sample / Adjust Temperature viscosity_issue->action_adjust_viscosity end_resolved Flow Rate Restored action_clean->end_resolved action_degas->end_resolved action_repack->end_resolved action_adjust_viscosity->end_resolved

Caption: A flowchart for diagnosing and resolving slow flow rates.

Experimental Protocols

Protocol 1: Column Cleaning (In-Place)

This protocol is for cleaning a column suspected of being clogged by precipitated proteins or other contaminants.

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.

  • Reverse Flow: Connect the column to the pump in the reverse flow direction. This helps to dislodge particulates from the top frit.[12]

  • Low Flow Rate Wash: Begin by pumping degassed, filtered water through the column at half the normal operating flow rate for at least 2 column volumes (CV).

  • Caustic Wash: Introduce a cleaning solution of 0.2-0.5 M NaOH. Pump 1-2 CV of this solution through the column at a low flow rate.[12][13]

  • Rinse: Wash the column with at least 3-5 CV of sterile, filtered water until the pH of the effluent returns to neutral.

  • Re-equilibration: Turn the column back to the normal flow direction and equilibrate with at least 3-5 CV of your mobile phase buffer until the baseline is stable.

Protocol 2: Removal of Air Bubbles

If air bubbles are visible in the column bed, they must be removed.

  • Prepare Degassed Buffer: Ensure you have a sufficient supply of your mobile phase buffer that has been thoroughly degassed (e.g., by vacuum filtration or sonication).[7]

  • Small Bubble Removal: For small, trapped bubbles, you may attempt to dislodge them by carefully inverting the column and gently tapping it.

  • Major Bubble Removal/Repacking: If significant air is trapped, it is often best to repack the column.

    • Unpack the this compound slurry from the column into a clean beaker.

    • Add buffer to create an approximately 75% slurry suspension.[3]

    • Degas the entire slurry under vacuum.[14]

    • Follow the detailed column packing protocol below.

Protocol 3: this compound Column Packing

Proper packing is critical for optimal performance and flow rate.

  • Slurry Preparation:

    • Weigh the required amount of dry this compound powder.

    • Swell the dry powder in an excess of your mobile phase buffer for at least 72 hours at room temperature, or for a few hours in a 90°C water bath to accelerate the process.[3][14]

    • After swelling, allow the gel to settle and decant any fine particles from the supernatant.

    • Adjust the slurry concentration to approximately 75% settled gel.[3]

    • Thoroughly degas the slurry before packing.[14]

  • Column Preparation:

    • Ensure the column tube and end-fittings are clean.

    • Mount the column vertically on a stand.

    • Add a small amount of buffer to the bottom of the column to ensure no air is trapped below the bottom net when it is fitted.

  • Pouring the Slurry:

    • Pour the degassed slurry into the column in a single, continuous motion. Pouring down a glass rod held against the inner wall of the column can help prevent the introduction of air bubbles.[13]

  • Packing the Bed:

    • Immediately after pouring, open the column outlet and begin to run buffer through the column using gravity or a pump at a flow rate slightly higher than that intended for your separations.[14]

    • Maintain this flow for at least 3 column volumes after a constant bed height is achieved to ensure a stable, consolidated bed.[14]

  • Finalizing the Column:

    • Stop the pump and close the column outlet.

    • Carefully place the top adaptor onto the surface of the packed bed, ensuring no air is trapped between the adaptor and the gel surface.

    • Lower the adaptor until it is snug with the bed surface.

    • Equilibrate the packed column with 2-3 column volumes of your mobile phase buffer before applying your sample.

Data Summary

The flow rate in a chromatography column is governed by several factors. The relationship between these parameters is described by Darcy's Law, which indicates that flow rate is directly proportional to pressure and inversely proportional to the viscosity of the mobile phase and the length of the column.[8][15]

ParameterEffect on Flow RateRecommendation for this compound
Pressure Increases Flow RateKeep pressure low to avoid compressing the soft gel beads.[3]
Buffer Viscosity Decreases Flow RateUse buffers with lower viscosity. Be aware that lower temperatures increase viscosity.[9]
Particle Size Smaller particles can lead to slower flow rates due to higher resistance.This compound has a particle size of 40-120 µm.[16][17]
Column Packing A uniform, well-packed bed allows for a consistent flow rate. Voids or compression impede flow.Follow a careful packing protocol to ensure a homogenous bed.[1][14]
Temperature Higher temperatures decrease buffer viscosity, potentially increasing the flow rate.Maintain a consistent temperature to avoid bubble formation and ensure reproducible results.[9]

References

SEPHADEX G-150 Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SEPHADEX G-150 size-exclusion chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for preventing and resolving common issues, particularly column clogging, during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a gel filtration medium composed of cross-linked dextran beads used for size-exclusion chromatography.[1][2] Its primary application is the separation of macromolecules, particularly globular proteins and peptides, based on their size.[1] Molecules larger than the pore size of the beads are excluded and elute first, while smaller molecules enter the pores and elute later.[1] It is effective for separating molecules with a molecular weight between 5,000 and 300,000 Daltons (Da).[1]

Q2: What are the most common causes of column clogging with this compound?

Column clogging with this compound can be attributed to several factors:

  • Particulate Matter in the Sample or Buffers: Failure to filter samples and buffers can introduce particulates that clog the column frit and the top of the gel bed.[3][4][5]

  • Sample Precipitation: High sample concentration or incompatibility of the sample with the running buffer can lead to precipitation on the column.[3][4][6]

  • Improper Column Packing: An unevenly packed column or the presence of air bubbles can lead to poor flow and clogging.[7][8]

  • High Sample Viscosity: Samples with high viscosity, often due to high protein concentrations (above 70 mg/mL), can impede flow through the column.[9]

  • Microbial Growth: Improper storage of the column can lead to microbial contamination, which can clog the column.[4][7][10]

  • Gel Bed Compression: Exceeding the recommended flow rate or pressure can compress the soft this compound beads, leading to reduced flow.[1][4][7]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving issues with your this compound column.

Issue 1: High Back Pressure and Reduced Flow Rate

An increase in back pressure or a significant decrease in the flow rate are primary indicators of a clogged or compromised column.

Troubleshooting Steps:

  • Check for System Blockages: Ensure that tubing, fittings, and in-line filters are not blocked before assuming the column is the issue.[8]

  • Reverse Flow Cleaning: Reverse the direction of flow at a low flow rate to dislodge any particulates accumulated on the top filter or the head of the column.[11][12]

  • Cleaning-in-Place (CIP): If the blockage persists, perform a CIP procedure to remove precipitated proteins or other contaminants.

Experimental Protocols

Protocol 1: this compound Column Packing

A well-packed column is crucial for optimal performance and to prevent clogging.

Materials:

  • Dry this compound powder

  • Packing buffer (e.g., phosphate-buffered saline with 0.15 M NaCl)

  • Chromatography column with two adapters

  • Vacuum flask for degassing

  • Peristaltic pump or chromatography system

Methodology:

  • Calculate the Required Amount of Dry Gel: Determine the desired bed volume and use the manufacturer's specifications to calculate the necessary weight of dry this compound powder.[7]

  • Swell the Gel: Add the dry powder to an excess of packing buffer. The swelling time at room temperature is approximately 72 hours, which can be accelerated to 5 hours by heating in a boiling water bath.[7]

  • Prepare the Slurry: After swelling, allow the gel to settle and decant the supernatant. Resuspend the gel in the packing buffer to create a slurry of approximately 75% settled gel.[7]

  • Degas the Slurry: Degas the slurry under vacuum to remove dissolved air, which can cause air bubbles in the column.[7]

  • Pack the Column:

    • Mount the column vertically.

    • Pour the slurry into the column in a single, continuous motion to avoid introducing air bubbles.[7]

    • Connect the top adapter and start the pump at a flow rate slightly higher than the intended operational flow rate, without exceeding the maximum pressure limit for this compound.[1]

    • Maintain this flow rate until the bed height is constant.

  • Equilibrate the Column: Once the bed is stable, lower the top adapter to the surface of the gel bed and equilibrate the column with at least two to three column volumes of the running buffer.[7]

Protocol 2: Column Cleaning-in-Place (CIP)

Regular cleaning is essential to maintain column performance and prevent clogging.

Materials:

  • Cleaning solution (e.g., 0.2 M NaOH)

  • Running buffer

  • Peristaltic pump or chromatography system

Methodology:

  • Wash with Buffer: Wash the column with several column volumes of the running buffer to remove any remaining sample.

  • Reverse Flow Cleaning: Reverse the flow direction and pump the cleaning solution (e.g., 0.2 M NaOH) through the column at a low flow rate for 1-2 hours.[13]

  • Rinse with Water: Following the cleaning solution, wash the column with several column volumes of purified water until the pH of the eluent returns to neutral.[11]

  • Re-equilibrate: Turn the column back to the normal flow direction and re-equilibrate with at least three to five column volumes of the running buffer before the next use.[7]

  • Storage: For long-term storage, flush the column with 20% ethanol to prevent microbial growth.[4][7]

Data Presentation

Table 1: this compound Properties and Operating Parameters

ParameterValueReference
Fractionation Range (Globular Proteins)5,000 - 300,000 Da[7]
Fractionation Range (Dextrans)1,000 - 150,000 Da[7]
Dry Bead Diameter40 - 120 µm[7]
Maximum Operating Pressure0.036 bar (0.52 psi)[7]
Recommended pH Stability (Long Term)2 - 13[13]
Recommended pH Stability (Short Term)2 - 13[13]
Chemical StabilityStable in commonly used buffers, 1 M acetic acid, 8 M urea, 6 M guanidine HCl, 1% SDS[13][14]

Visualizations

Diagram 1: Troubleshooting Workflow for Column Clogging

TroubleshootingWorkflow Start High Back Pressure or Reduced Flow Rate CheckSystem Check System for Blockages (Tubing, Filters) Start->CheckSystem SystemBlocked System Blockage Found CheckSystem->SystemBlocked Yes NoSystemBlockage No System Blockage CheckSystem->NoSystemBlockage No End Column Restored SystemBlocked->End ReverseFlow Perform Reverse Flow Wash (Low Flow Rate) NoSystemBlockage->ReverseFlow ProblemResolved Problem Resolved ReverseFlow->ProblemResolved Yes ProblemPersists1 Problem Persists ReverseFlow->ProblemPersists1 No ProblemResolved->End CIP Perform Cleaning-in-Place (e.g., 0.2 M NaOH) ProblemPersists1->CIP CIP->ProblemResolved Yes ProblemPersists2 Problem Persists CIP->ProblemPersists2 No Repack Unpack and Repack Column ProblemPersists2->Repack Repack->End

Caption: Troubleshooting workflow for high back pressure.

Diagram 2: Preventive Measures for Column Clogging

PreventiveMeasures Prevention Preventing Column Clogging SamplePrep Proper Sample Preparation Prevention->SamplePrep BufferPrep Buffer Preparation Prevention->BufferPrep ColumnPacking Correct Column Packing Prevention->ColumnPacking Operation Proper Operation Prevention->Operation Maintenance Regular Maintenance Prevention->Maintenance FilterSample Filter Sample (0.22 µm) SamplePrep->FilterSample ControlConcentration Control Concentration (<70 mg/mL) SamplePrep->ControlConcentration FilterBuffer Filter Buffer (0.22 µm) BufferPrep->FilterBuffer DegasBuffer Degas Buffer BufferPrep->DegasBuffer EvenPacking Ensure Even Packing ColumnPacking->EvenPacking NoAirBubbles Avoid Air Bubbles ColumnPacking->NoAirBubbles FlowRate Adhere to Recommended Flow Rate Operation->FlowRate PressureLimit Do Not Exceed Pressure Limit Operation->PressureLimit RegularCleaning Regular Cleaning-in-Place Maintenance->RegularCleaning ProperStorage Proper Storage (20% Ethanol) Maintenance->ProperStorage

References

Protocol for cleaning and regenerating a SEPHADEX G-150 column

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the cleaning and regeneration of Sephadex G-150 columns.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of cleaning and regenerating a this compound column?

A1: Cleaning removes precipitated proteins, lipids, and other contaminants that can affect the column's performance by causing high back pressure, reduced flow rate, and poor separation. Regeneration prepares the column for subsequent runs by ensuring the gel is equilibrated in the desired buffer and ready for sample application.

Q2: How often should I clean my this compound column?

A2: It is good practice to clean the column after each use, especially when working with complex biological samples. A more rigorous cleaning-in-place (CIP) procedure should be performed when you observe a significant increase in back pressure, a decrease in resolution, or discoloration of the column bed.[1]

Q3: Can I reuse a this compound column? How many times?

A3: Yes, this compound columns can be reused multiple times with proper cleaning and regeneration. The exact number of uses depends on the nature of the samples being separated and the rigor of the cleaning protocol. With proper care, a column can be used for many cycles.

Q4: What are the signs that my column needs cleaning or is clogged?

A4: Key indicators include:

  • Increased back pressure.[1]

  • Reduced or slow flow rate.[2]

  • Poor peak resolution or fronting peaks.[3]

  • Visible discoloration or precipitation at the top of the gel bed.[1]

  • A space appearing between the top of the gel bed and the column adapter.[1][4]

Q5: What is the recommended storage solution for a this compound column?

A5: For short-term storage (a few days), the column can be stored in the running buffer. For long-term storage, it is recommended to wash the column with water and then store it in 20% ethanol to prevent microbial growth.[5][6] The column should be stored at 2-8°C.[5]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Increased Back Pressure 1. Clogged column filter or tubing.[4][7] 2. Precipitated sample on the column.[1] 3. Compressed gel bed due to excessive flow rate.[4][6]1. Replace the in-line filters. Check tubing for blockages. 2. Perform the cleaning-in-place (CIP) protocol. Consider reversing the column flow for cleaning.[8] 3. Repack the column. Ensure the flow rate does not exceed the recommended maximum for the gel.
Reduced Flow Rate 1. Clogged column.[2] 2. Air bubbles in the column bed.[2][4] 3. Buffer viscosity is too high (e.g., in a cold room).[4]1. Follow the cleaning protocol. For severe clogs, repacking may be necessary.[2] 2. Degas buffers thoroughly. If air is introduced, it may be possible to remove it by passing degassed buffer through the column. Repacking may be required for significant air pockets.[4] 3. Decrease the flow rate when using viscous buffers or working at lower temperatures.[4][6]
Poor Peak Resolution 1. Column is not sufficiently equilibrated.[3] 2. Unevenly packed column bed.[2] 3. Sample is too viscous or concentrated.1. Equilibrate the column with at least 2-3 column volumes of running buffer.[5] 2. Repack the column, ensuring a homogenous slurry and avoiding air bubbles.[2] 3. Dilute the sample. Sample viscosity should not be more than 1.5 times that of the buffer.
Discoloration of Gel 1. Adsorption of colored compounds from the sample. 2. Microbial growth.[3]1. Perform the cleaning-in-place (CIP) protocol. 2. Sanitize the column with 0.2 M NaOH and store in 20% ethanol.[1][5]

Experimental Protocols

Protocol 1: Standard Cleaning-in-Place (CIP)

This protocol is designed to remove most common contaminants, such as precipitated proteins and hydrophobically bound substances.

Materials:

  • 0.2 M Sodium Hydroxide (NaOH) solution

  • Purified water

  • Running buffer

Procedure:

  • Disconnect the column from any detectors to prevent damage.

  • Wash with Purified Water: Flush the column with at least 2 column volumes (CV) of purified water.

  • Introduce Cleaning Solution: Wash the column with 1-2 CV of 0.2 M NaOH. To remove contaminants at the top of the column more efficiently, the flow can be reversed if your column hardware permits.[8]

  • Incubation: For more stubborn contaminants, stop the flow and allow the NaOH solution to remain in the column for 1-2 hours.[1]

  • Rinse with Water: Wash the column with 3-5 CV of purified water, or until the pH of the eluent returns to neutral.

  • Re-equilibration: Proceed immediately to the regeneration protocol to re-equilibrate the column with running buffer.

Caution: For more porous Sephadex types like G-150, washing with NaOH may cause the gel to swell. It is sometimes recommended to perform this step outside the column.[9] Always operate within the pressure limits of your column.

Protocol 2: Column Regeneration and Re-equilibration

This protocol prepares the column for immediate use after cleaning or for storage.

Materials:

  • Running buffer

  • 20% Ethanol (for storage)

Procedure:

  • Equilibrate with Buffer: After cleaning, flush the column with at least 2-3 column volumes of the running buffer to be used for the next separation.[5][9]

  • Monitor Equilibration: Monitor the pH and/or conductivity of the eluent. Equilibration is complete when these values match those of the running buffer being introduced.

  • Prepare for Storage (Optional): If the column will not be used for more than two days, wash it with 2 CV of purified water, followed by at least 2 CV of 20% ethanol.[6]

  • Store Properly: Seal the column ends securely to prevent drying and store at 2-8°C.[5]

Quantitative Data Summary

The following table summarizes key operational parameters. Note that optimal flow rates are dependent on column dimensions and packing quality.

ParameterValue/RangeNotes
Cleaning Solution 0.1 M - 0.5 M NaOH0.2 M is a common starting point.[1][8] Higher concentrations can be used for severe contamination.
Cleaning Volume 1-2 Column Volumes (CV)For NaOH wash.[8]
Rinsing Volume 3-5 Column Volumes (CV)For post-cleaning water wash.
Re-equilibration Volume 2-3 Column Volumes (CV)With running buffer.[5]
Storage Solution 20% EthanolFor long-term storage to prevent microbial growth.[5]
Sample Viscosity Max 1.5x buffer viscosityCorresponds to a protein concentration of up to ~70 mg/mL in aqueous buffers.
pH Stability 3-12For Sephadex G-series gels.[10]

Workflow Diagram

Sephadex_Cleaning_Regeneration Start Column Shows Poor Performance Wash_H2O1 Wash with 2 CV Purified Water Start->Wash_H2O1 Clean_NaOH Clean with 1-2 CV 0.2 M NaOH (Reverse Flow Optional) Wash_H2O1->Clean_NaOH Incubate Incubate for 1-2 hours (Optional) Clean_NaOH->Incubate For severe contamination Wash_H2O2 Rinse with 3-5 CV Purified Water (until pH is neutral) Clean_NaOH->Wash_H2O2 Incubate->Wash_H2O2 Regenerate Regenerate with 2-3 CV Running Buffer Wash_H2O2->Regenerate Ready Column Ready for Use Regenerate->Ready For next run Store Wash with 2 CV 20% EtOH for Long-Term Storage Regenerate->Store For storage

Caption: Workflow for cleaning and regenerating a this compound column.

References

How to store a packed SEPHADEX G-150 column to maintain performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage of packed SEPHADEX G-150 columns to ensure long-term performance and reliability in size-exclusion chromatography experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for short-term storage of a packed this compound column (e.g., overnight or over a weekend)?

For short-term storage, it is crucial to prevent the column from drying out. The column can be left on the chromatography system with a continuous low flow of the mobile phase. This maintains a hydrated and equilibrated column bed.

Q2: How should a packed this compound column be prepared for long-term storage?

For long-term storage, the column should be flushed with a storage solution that inhibits microbial growth. A common and effective practice is to store the column in 20% ethanol or a 0.02% sodium azide solution.[1] The column should be securely capped to prevent evaporation and stored at a refrigerated temperature of 2-8°C.[1]

Q3: What are the primary risks to a packed this compound column during storage?

The most significant risk to a packed column during storage is microbial growth, which can clog the column frit and the packed bed, leading to increased back pressure and poor separation performance. Another potential issue is the drying out of the column bed, which can cause cracking and channeling, irreversibly damaging the column's separation capabilities.

Q4: Can a this compound column be reused after long-term storage?

Yes, a properly stored this compound column can be reused multiple times. Before reuse, it is essential to thoroughly re-equilibrate the column with the desired mobile phase to remove the storage solution and ensure a stable baseline for the experiment.

Troubleshooting Guide

Issue 1: Increased back pressure after storage.

  • Possible Cause: Microbial contamination or precipitation of salts from the storage buffer.

  • Solution:

    • Reverse the flow direction of the column and flush with a cleaning solution, such as 0.2 M NaOH, for 1-2 hours at a low flow rate.[2]

    • Thoroughly wash the column with filtered and degassed water.

    • Re-equilibrate the column with at least 2-3 column volumes of the mobile phase until the pH and conductivity of the eluent match the mobile phase.[1]

Issue 2: Reduced resolution or peak broadening after storage.

  • Possible Cause:

    • Channeling or cracks in the column bed: This can be caused by improper storage, such as the column drying out or being subjected to freezing temperatures.

    • Air bubbles in the column: Air can be introduced if the column is not properly sealed during storage or if degassed buffers are not used during re-equilibration.

  • Solution:

    • Inspect the column bed for any visible cracks or bubbles.

    • If air bubbles are present, disconnect the column outlet and run degassed mobile phase through the column at a low flow rate until the bubbles are expelled.

    • If channeling is suspected, the column may need to be repacked.

Issue 3: Altered elution profile or unexpected peaks.

  • Possible Cause:

    • Incomplete removal of the storage solution: Residual storage solution can interfere with the separation.

    • Contamination of the column: Microbial growth or precipitated material can interact with the sample.

  • Solution:

    • Increase the volume of mobile phase used for re-equilibration. Monitor the UV baseline until it is stable.

    • Perform a cleaning-in-place (CIP) procedure as described for increased back pressure.

Data Presentation

Table 1: Comparison of Common Long-Term Storage Solutions for this compound Columns

Storage SolutionConcentrationAdvantagesDisadvantages
Ethanol20% (v/v)Effective antimicrobial agent.[1][3]Can cause some dehydration of the gel bed.[4] Viscous, requiring a reduced flow rate during equilibration.[5]
Sodium Azide0.02% (w/v)Potent bacteriostatic agent.[1][6] Compatible with most buffers.Highly toxic and requires careful handling and disposal. Can form explosive compounds with heavy metals.
Sodium Hydroxide0.01 MCan be used for long-term storage without altering performance.[7]Requires thorough re-equilibration to neutralize the pH before use.

Experimental Protocols

Protocol 1: Preparing a Packed this compound Column for Long-Term Storage
  • Wash the Column: After the final separation, wash the column with at least 2-3 column volumes of filtered and degassed water to remove any residual buffer salts.

  • Introduce the Storage Solution: Equilibrate the column with 2-3 column volumes of the chosen storage solution (e.g., 20% ethanol or 0.02% sodium azide).

  • Seal the Column: Disconnect the column from the chromatography system. Securely attach end-caps to both the inlet and outlet to create an airtight seal.

  • Store the Column: Store the column in an upright position at 2-8°C. Ensure the column is clearly labeled with the storage date and solution.

Protocol 2: Re-equilibrating a Stored this compound Column for Use
  • Bring to Room Temperature: Allow the column to equilibrate to the ambient temperature of the laboratory before use.

  • Wash out Storage Solution: Connect the column to the chromatography system and flush with at least 3-5 column volumes of filtered and degassed water at a low flow rate to remove the storage solution.

  • Equilibrate with Mobile Phase: Equilibrate the column with the filtered and degassed mobile phase to be used in the experiment. A minimum of 3-5 column volumes is recommended.

  • Monitor Baseline: Monitor the UV detector baseline until it is stable, indicating that the column is fully equilibrated and ready for sample application.

Visualizations

Storage_Workflow cluster_prep Preparation for Storage cluster_store Storage Wash_Water Wash with filtered water Equilibrate_Storage Equilibrate with storage solution Wash_Water->Equilibrate_Storage Seal_Column Seal column with end-caps Equilibrate_Storage->Seal_Column Store_Cold Store at 2-8°C Seal_Column->Store_Cold

Caption: Workflow for preparing a packed this compound column for long-term storage.

Reequilibration_Workflow cluster_prep_use Preparation for Use cluster_ready Ready for Use Warm_Up Equilibrate to room temperature Wash_Water Wash out storage solution with water Warm_Up->Wash_Water Equilibrate_Mobile Equilibrate with mobile phase Wash_Water->Equilibrate_Mobile Stable_Baseline Monitor for stable baseline Equilibrate_Mobile->Stable_Baseline Inject_Sample Inject Sample Stable_Baseline->Inject_Sample

Caption: Workflow for re-equilibrating a stored this compound column for experimental use.

References

Optimizing Sample Parameters for SEPHADEX G-150: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing sample volume and concentration for size-exclusion chromatography using SEPHADEX G-150. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample volume to apply to a this compound column?

The optimal sample volume is dependent on the desired resolution of your separation. For high-resolution fractionation of components with small size differences, it is recommended to use a small sample volume. Conversely, for group separations, such as desalting, a larger sample volume can be applied.

ApplicationRecommended Sample Volume (% of Total Column Volume)
High-Resolution Fractionation0.5% to 2%[1][2]
Acceptable Separation (General)Up to 4-5%[1][3][4]
Group Separation (e.g., Desalting)Up to 30%[1][2][5][6][7][8]

Q2: What is the maximum recommended protein concentration for a sample?

While gel filtration is largely independent of sample concentration, it is crucial to avoid high viscosity, which can lead to poor resolution.[3] The viscosity of the sample should not exceed 1.5 times that of the buffer being used.[9] For most proteins in aqueous buffers, a maximum concentration of 70 mg/mL is recommended.[3][9] However, for some applications, keeping the concentration below 20 mg/mL may be beneficial.[3]

Q3: How does sample viscosity affect the separation on this compound?

High sample viscosity can lead to irregular flow patterns within the column, a phenomenon known as "fingering," which significantly compromises separation resolution.[3] This can result in broad and skewed peaks. To mitigate this, if a sample is too viscous, it should be diluted before application.[4]

Q4: What should I do if my sample contains particulate matter?

Samples should be free of particulate matter before being loaded onto the column. It is recommended to centrifuge the sample and/or filter it through a 0.45 µm filter immediately before application to remove any precipitates or aggregates.[1][9] This will help prevent column clogging and extend the life of the chromatography medium.[2]

Q5: Can I use different buffers for my sample and the column equilibration?

Yes, the sample buffer does not need to be the same as the column running buffer. The sample will be exchanged into the running buffer during the separation process.[1] However, it is important to ensure that the buffer conditions are compatible with the stability and activity of your target molecules.[1][2]

Troubleshooting Guide

Problem: Poor resolution or overlapping peaks.

Possible CauseSuggested Solution
Sample volume is too large. For high-resolution separations, reduce the sample volume to 0.5-2% of the total column volume.[1][2] If a large sample volume is necessary, consider concentrating the sample before application or running the separation multiple times with smaller volumes and pooling the fractions.[1][5]
Sample viscosity is too high. Dilute the sample to reduce its viscosity. The relative viscosity of the sample should not be more than 1.5 times that of the elution buffer.[9] A protein concentration below 70 mg/mL is generally recommended.[3][9]
Flow rate is too high. A flow rate that is too high may not allow sufficient time for molecules to equilibrate between the mobile and stationary phases.[2] Reduce the flow rate. The optimal flow rate for proteins is often in the range of 2 to 10 cm/h.[2]
Uneven column packing. Ensure the column is packed uniformly without any air bubbles.[10] If necessary, repack the column.[10]

Problem: Column is clogged or has a very slow flow rate.

Possible CauseSuggested Solution
Particulate matter in the sample. Centrifuge and/or filter the sample (0.45 µm filter) immediately before application.[1][9]
Sample is too concentrated or viscous. Dilute the sample before loading.[10]
Microbial growth in the column. Clean the column according to the manufacturer's instructions and store it in 20% ethanol or another appropriate antimicrobial agent when not in use.[11]
Compressed gel bed. For softer gels like this compound, avoid excessive pressure during packing and operation.[12] If the bed is compressed, it may need to be repacked.

Experimental Protocols

Protocol 1: Sample Preparation for High-Resolution Separation

  • Solubilization: Ensure your sample is fully dissolved in a suitable buffer. The buffer should be chosen to maintain the stability and activity of the target molecule.[1][9]

  • Clarification: To remove any particulate matter, centrifuge the sample. Subsequently, filter the supernatant through a 0.45 µm syringe filter.[9]

  • Concentration Adjustment: If necessary, adjust the protein concentration to be within the recommended range (ideally below 70 mg/mL) to avoid viscosity issues.[3][9]

  • Volume Determination: Calculate the desired sample volume, which should be between 0.5% and 2% of your packed column's total volume for optimal resolution.[1][2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_chrom Chromatography start Start with Sample solubilize Solubilize in Buffer start->solubilize clarify Centrifuge & Filter (0.45µm) solubilize->clarify adjust Adjust Concentration (<70 mg/mL) clarify->adjust volume Determine Volume (0.5-2% of CV) adjust->volume apply Apply Sample to This compound Column volume->apply elute Elute with Buffer apply->elute collect Collect Fractions elute->collect analyze Analyze Fractions collect->analyze

Caption: Experimental workflow for sample preparation and application on a this compound column.

logical_relationship cluster_params Input Parameters cluster_effects Intermediate Effects cluster_outcome Outcome sample_vol Sample Volume band_broad Band Broadening sample_vol->band_broad affects sample_conc Sample Concentration viscosity Sample Viscosity sample_conc->viscosity determines resolution Separation Resolution viscosity->resolution negatively impacts band_broad->resolution reduces

Caption: Logical relationship between sample parameters and separation outcome in size-exclusion chromatography.

References

Effect of buffer ionic strength on protein elution from SEPHADEX G-150

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Protein Elution from SEPHADEX G-150

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with protein elution from this compound size exclusion chromatography. The following sections address common issues related to the effect of buffer ionic strength on protein separation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of ionic strength in the mobile phase during protein elution from this compound?

A1: The primary role of ionic strength in the mobile phase is to minimize secondary ionic interactions between the proteins and the Sephadex matrix.[1][2] Sephadex, a cross-linked dextran matrix, can have a small number of negatively charged groups.[2][3] These can cause undesirable ion-exchange effects, leading to poor peak shape and inaccurate molecular size estimation. By increasing the ionic strength of the buffer, these non-specific interactions are masked, allowing for a separation based primarily on the hydrodynamic radius of the proteins.[1][2]

Q2: What is the recommended ionic strength for a buffer used with this compound?

A2: A common recommendation is to use a buffer with an ionic strength equivalent to at least 150 mM sodium chloride.[3] This concentration is generally sufficient to prevent most ionic interactions. However, the optimal ionic strength can be protein-dependent, and it may be necessary to optimize this parameter for your specific protein of interest.[1][2] For desalting applications, a lower salt concentration of around 25 mM NaCl is sometimes recommended to prevent ionic interactions.[4]

Q3: What can happen if the ionic strength of my buffer is too low?

A3: If the buffer ionic strength is too low, secondary ionic interactions can occur between the protein and the stationary phase.[1][2] This can lead to several issues:

  • For basic proteins (pI > buffer pH): These positively charged proteins may interact with the negatively charged groups on the Sephadex matrix, causing retardation and elution at a later volume than expected for their size.[2]

  • For acidic proteins (pI < buffer pH): These negatively charged proteins may be repelled by the matrix, leading to ion-exclusion effects and elution at an earlier volume than expected.[1][2]

  • Poor peak shape and resolution: These interactions can result in broad, asymmetric peaks and reduced separation efficiency.[1]

Q4: Can the ionic strength of the buffer be too high? What are the consequences?

A4: Yes, excessively high ionic strength can also be problematic. At salt concentrations above 1 M, hydrophobic interactions between the protein and the chromatography medium can be promoted, which may cause retardation of hydrophobic proteins. Very high salt concentrations, such as greater than 1.5 M ammonium sulfate, can even cause the column packing to shrink.

Q5: How does the relationship between buffer pH and a protein's isoelectric point (pI) influence the effect of ionic strength?

A5: The relationship between buffer pH and a protein's pI determines the protein's net charge, which in turn dictates its potential for ionic interactions with the Sephadex matrix at low ionic strengths.[1][2]

  • When buffer pH is below the protein's pI: The protein will have a net positive charge and may bind to the negatively charged groups on the matrix.

  • When buffer pH is above the protein's pI: The protein will have a net negative charge and may be repelled by the matrix. Increasing the ionic strength of the buffer helps to mitigate these pH-dependent ionic interactions.[1][3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Protein elutes earlier than expected (Peak 1) Low Ionic Strength: The protein may be acidic and experiencing ion repulsion from the negatively charged Sephadex matrix.[2]Increase the ionic strength of the buffer by adding NaCl to a concentration of at least 150 mM.[3] This will help to shield the charges and minimize repulsion.
Protein elutes later than expected (Peak 2) Low Ionic Strength: The protein may be basic and interacting ionically with the negatively charged groups on the Sephadex matrix.[2]Increase the ionic strength of the buffer to at least 150 mM NaCl to disrupt these ionic interactions.[3]
Broad or asymmetric peaks Secondary Interactions: Low ionic strength can lead to a combination of ionic interactions and size exclusion, resulting in poor peak shape.[1]Optimize the ionic strength of your buffer. A good starting point is 150 mM NaCl. You may need to test a range of salt concentrations to find the optimal condition for your protein.
Protein aggregation Inappropriate Buffer Conditions: The buffer composition, including ionic strength and pH, can influence protein stability and lead to aggregation.[5][6]Ensure your buffer conditions are suitable for your protein's stability. While increasing ionic strength can prevent protein-protein interactions that lead to aggregation, very high salt can also promote it.[6] Consider performing a stability screen for your protein under different buffer conditions.
Poor recovery of protein Strong Ionic or Hydrophobic Interactions: The protein may be strongly binding to the column matrix.For ionic interactions, increase the buffer's ionic strength.[1] If hydrophobic interactions are suspected (at high salt concentrations), try reducing the salt concentration.

Experimental Protocols

Protocol: Evaluating the Effect of Buffer Ionic Strength on Protein Elution from this compound

This protocol outlines a general procedure to assess how varying the ionic strength of the elution buffer affects the separation of a protein mixture on a this compound column.

1. Materials:

  • This compound resin

  • Chromatography column

  • Peristaltic pump or FPLC system

  • UV detector (280 nm)

  • Fraction collector

  • Protein standards of known molecular weight

  • Your protein sample

  • Buffers:

    • Base Buffer: 50 mM Sodium Phosphate, pH 7.0

    • Low Ionic Strength Buffer: 50 mM Sodium Phosphate, pH 7.0

    • Medium Ionic Strength Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.0

    • High Ionic Strength Buffer: 50 mM Sodium Phosphate, 500 mM NaCl, pH 7.0

2. Column Packing:

  • Prepare a slurry of this compound in the Medium Ionic Strength Buffer according to the manufacturer's instructions.

  • Carefully pack the chromatography column, ensuring a uniform and well-consolidated bed.

  • Equilibrate the column with at least 2-3 column volumes of the Medium Ionic Strength Buffer.

3. Experimental Procedure:

  • Run 1: Medium Ionic Strength (Control)

    • Equilibrate the packed column with the Medium Ionic Strength Buffer until a stable baseline is achieved on the UV detector.

    • Prepare your protein sample in the Medium Ionic Strength Buffer.

    • Load the sample onto the column.

    • Begin elution with the Medium Ionic Strength Buffer at a constant flow rate.

    • Collect fractions and monitor the UV absorbance at 280 nm.

    • Note the elution volume of your protein(s) of interest.

  • Run 2: Low Ionic Strength

    • Re-equilibrate the column with at least 3-4 column volumes of the Low Ionic Strength Buffer until the baseline and conductivity are stable.

    • Prepare your protein sample in the Low Ionic Strength Buffer.

    • Load the sample and elute with the Low Ionic Strength Buffer.

    • Collect fractions and monitor the elution profile. Compare the elution volume to the control run.

  • Run 3: High Ionic Strength

    • Re-equilibrate the column with at least 3-4 column volumes of the High Ionic Strength Buffer.

    • Prepare your protein sample in the High Ionic Strength Buffer.

    • Load the sample and elute with the High Ionic Strength Buffer.

    • Collect fractions and monitor the elution profile. Compare the elution volumes to the other runs.

4. Data Analysis:

  • Plot the chromatograms (UV absorbance vs. elution volume) for each ionic strength condition.

  • Compare the elution volumes, peak shapes, and resolution for your protein(s) of interest under the different conditions.

  • Summarize the results in a table for easy comparison.

Data Presentation

Table 1: Effect of Ionic Strength on Protein Elution Volume

Buffer Ionic StrengthAnalyteObserved Elution Volume (mL)Expected Elution Volume (mL)Comments
Low (e.g., 0 mM NaCl)Acidic Protein (pI < 7.0)ReducedBased on MWPotential ion-exclusion
Low (e.g., 0 mM NaCl)Basic Protein (pI > 7.0)IncreasedBased on MWPotential ion-exchange
Medium (150 mM NaCl)All ProteinsClose to expectedBased on MWIdeal size exclusion behavior
High (500 mM NaCl)Hydrophobic ProteinPotentially increasedBased on MWPossible hydrophobic interactions

Mandatory Visualization

Elution_Workflow prep Prepare Buffers (Varying Ionic Strength) pack Pack this compound Column prep->pack equilibrate Equilibrate Column (e.g., 150 mM NaCl) pack->equilibrate sample_prep Prepare Protein Sample in Equilibration Buffer equilibrate->sample_prep load Load Sample onto Column sample_prep->load elute Elute with Buffer of Specific Ionic Strength load->elute detect Detect Protein Elution (UV @ 280nm) elute->detect analyze Analyze Chromatogram (Elution Volume, Peak Shape) detect->analyze re_equilibrate Re-equilibrate with Next Buffer Condition analyze->re_equilibrate Repeat for each ionic strength re_equilibrate->load

References

Technical Support Center: Sephadex G-150 Gel Filtration Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sephadex G-150 gel filtration chromatography. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their separation experiments. Here you will find frequently asked questions and troubleshooting guides to address common issues, particularly the minimization of band broadening, to ensure high-resolution separation of biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is band broadening and why is it a problem in this compound gel filtration?

Band broadening, also known as peak broadening or dispersion, is the dilution of the sample band as it passes through the chromatography column.[1][2][3] This phenomenon leads to wider elution peaks, which can significantly reduce the resolution between different components in a sample, making it difficult to separate molecules of similar sizes.[1][4] In gel filtration chromatography, where separation is based on the size of molecules, minimizing band broadening is crucial for achieving accurate and pure fractions.[5][6]

Q2: What are the primary causes of band broadening?

Band broadening in gel filtration chromatography arises from three main phenomena, often described by the Van Deemter equation:[2][7][8]

  • Eddy Diffusion: Molecules take different paths through the packed column bed. Some molecules will travel a shorter path, while others will take a longer, more tortuous route, leading to a spread of the band.[1][3] This is influenced by the uniformity and size of the beads in the column packing.[1]

  • Longitudinal (Axial) Diffusion: Molecules naturally diffuse from a region of high concentration (the center of the band) to regions of lower concentration (the edges of the band) in the direction of flow. This effect is more pronounced at low flow rates.[1][3]

  • Mass Transfer: This refers to the time it takes for molecules to move between the mobile phase (the buffer flowing between the beads) and the stationary phase (the porous interior of the Sephadex beads).[1] Slow diffusion into and out of the pores can cause the band to spread.

Q3: How does flow rate affect band broadening and resolution?

Flow rate is a critical parameter in minimizing band broadening.[7][9]

  • Low flow rates can increase band broadening due to longitudinal diffusion, as molecules have more time to diffuse along the column.[1]

  • High flow rates can increase band broadening due to increased resistance to mass transfer and potentially eddy diffusion.[7]

For optimal resolution, a compromise between these effects must be found. Low flow rates generally provide better resolution, but the separation will take longer.[9] For protein separations, an optimal flow rate is often around 2 mL/cm²/h.[7][9]

Q4: What is the ideal sample volume and concentration to apply to a this compound column?

To achieve maximum resolution, the sample volume should be a small fraction of the total column volume, typically between 1% and 5%.[9] Applying a larger sample volume will result in broader peaks and decreased resolution.[4]

The sample concentration is also important. A high sample concentration can lead to increased viscosity, which can cause irregular flow through the column and result in band broadening.[9] For protein samples, it is recommended to keep the concentration below 70 mg/mL to avoid significant viscosity effects.

Troubleshooting Guide: Minimizing Band Broadening

This guide provides a systematic approach to troubleshooting common issues related to band broadening in this compound gel filtration.

Issue 1: Poor Resolution and Broad Peaks
Possible Cause Troubleshooting Step
Improperly Packed Column A poorly packed column can lead to channeling and uneven flow, which are major contributors to band broadening.[4][10] Solution: Repack the column following a validated protocol. Ensure the bed is homogeneous and stable.[7]
Incorrect Flow Rate An excessively high or low flow rate can increase band broadening.[7][9] Solution: Optimize the flow rate. Start with a lower flow rate and incrementally increase it to find the best balance between resolution and run time.
Excessive Sample Volume Applying too large a sample volume is a common cause of peak broadening.[4] Solution: Reduce the sample volume to 1-2% of the total column volume for high-resolution separations.[11]
High Sample Viscosity A viscous sample will not apply evenly to the column and will flow irregularly.[9] Solution: Dilute the sample to reduce its viscosity. Ensure the protein concentration is not excessively high.[9]
Suboptimal Buffer Conditions Ionic interactions between the sample molecules and the Sephadex matrix can cause peak tailing.[4][11] Solution: Ensure the buffer has an ionic strength of at least 0.15 M to minimize non-specific interactions.[11] A common choice is to include 150 mM NaCl in the buffer.
Issue 2: Peak Tailing
Possible Cause Troubleshooting Step
Poorly Packed Column An unevenly packed bed can cause the sample to move through the column in a non-uniform manner.[4] Solution: Repack the column carefully.
Column Contamination Adsorption of sample components to the column matrix can cause tailing.[4] Solution: Clean the column according to the manufacturer's instructions.
Unfavorable Buffer Conditions Electrostatic interactions with the matrix can retard the elution of some molecules.[4] Solution: Adjust the pH and/or increase the salt concentration of the buffer.[4]
Issue 3: Peak Fronting
Possible Cause Troubleshooting Step
Excessively Large Sample Volume Overloading the column with a large sample volume can lead to peak fronting.[4] Solution: Decrease the sample volume.
Poorly Packed Column A non-uniform column bed can contribute to peak fronting.[4] Solution: Repack the column.
Column Contamination Contaminants on the column can alter the flow characteristics.[4] Solution: Clean the column.

Quantitative Data Summary

ParameterRecommended Value/RangeImpact on Band Broadening
Flow Rate 2 - 10 mL/cm²/hLower flow rates generally improve resolution but increase run time.[9]
Sample Volume 1 - 5% of total column volumeSmaller volumes lead to sharper peaks and better resolution.[9]
Sample Protein Concentration < 70 mg/mLHigh concentrations increase viscosity, leading to poor resolution.
Column Dimensions (Length:Diameter) 20:1 to 100:1Longer, narrower columns generally provide higher resolution.[9]
Buffer Ionic Strength ≥ 0.15 MReduces ionic interactions that can cause peak tailing.[11]

Experimental Protocols

Protocol 1: Packing a this compound Column
  • Calculate the required amount of dry this compound powder based on the desired bed volume (approximately 20-30 mL/g of dry powder).[12]

  • Swell the this compound in an excess of the elution buffer for at least 72 hours at room temperature or by heating in a boiling water bath for 5 hours.[12]

  • Degas the slurry under vacuum to remove any dissolved air.

  • Mount the column vertically and ensure the bottom outlet is closed. Fill the column with a small amount of buffer to wet the bottom frit.

  • Gently pour the Sephadex slurry into the column in a single, continuous motion to avoid introducing air bubbles.

  • Open the column outlet and allow the buffer to drain, which will initiate the packing of the gel bed. Maintain a constant flow of buffer through the column.

  • Once a stable bed height is achieved, stop the flow and carefully place the top adapter on the surface of the gel bed, ensuring no air is trapped.

  • Equilibrate the column by passing at least 2-3 column volumes of the elution buffer through it before applying the sample.[12]

Protocol 2: Sample Preparation and Application
  • Prepare the sample by dissolving it in the same buffer that will be used for elution.

  • Clarify the sample by centrifugation or filtration (0.45 µm filter) to remove any particulate matter.[7]

  • Carefully apply the sample to the top of the gel bed. Allow the sample to enter the gel bed completely before adding more buffer.

  • Start the elution by continuously adding the elution buffer to the top of the column at the desired flow rate.

Visualizations

BandBroadeningFactors cluster_causes Causes of Band Broadening cluster_parameters Experimental Parameters cluster_outcome Outcome Eddy_Diffusion Eddy Diffusion Band_Broadening Band Broadening Eddy_Diffusion->Band_Broadening Longitudinal_Diffusion Longitudinal Diffusion Longitudinal_Diffusion->Band_Broadening Mass_Transfer Mass Transfer Mass_Transfer->Band_Broadening Column_Packing Column Packing Column_Packing->Eddy_Diffusion Flow_Rate Flow Rate Flow_Rate->Longitudinal_Diffusion Flow_Rate->Mass_Transfer Sample_Volume Sample Volume Sample_Volume->Band_Broadening Sample_Viscosity Sample Viscosity Sample_Viscosity->Band_Broadening TroubleshootingWorkflow Start Broad Peaks Observed CheckPacking Is the column well-packed? Start->CheckPacking Repack Repack the column CheckPacking->Repack No CheckFlowRate Is the flow rate optimal? CheckPacking->CheckFlowRate Yes Repack->CheckFlowRate AdjustFlowRate Adjust flow rate CheckFlowRate->AdjustFlowRate No CheckSampleVolume Is the sample volume <5% of bed volume? CheckFlowRate->CheckSampleVolume Yes AdjustFlowRate->CheckSampleVolume ReduceVolume Reduce sample volume CheckSampleVolume->ReduceVolume No CheckViscosity Is the sample viscosity low? CheckSampleVolume->CheckViscosity Yes ReduceVolume->CheckViscosity DiluteSample Dilute the sample CheckViscosity->DiluteSample No GoodResolution Achieve Good Resolution CheckViscosity->GoodResolution Yes DiluteSample->GoodResolution

References

Identifying and eliminating air bubbles in a packed SEPHADEX G-150 column

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and eliminating air bubbles in a packed SEPHADEX G-150 column.

Troubleshooting Guide: Air Bubbles in Your this compound Column

Air bubbles in a chromatography column can significantly impact separation performance by disrupting the flow path, leading to peak broadening and loss of resolution. This guide provides a systematic approach to identifying and resolving issues related to air bubbles.

Symptoms of Air Bubbles:

  • Visible Gaps or Cracks: Obvious channels or breaks in the packed bed.

  • Reduced Flow Rate: A sudden or gradual decrease in the flow rate of the mobile phase.[1]

  • Irregular Peak Shapes: Peaks may appear broad, split, or asymmetric.[2]

  • Unstable Baseline: The detector baseline may show fluctuations or spikes.[3]

  • Changes in Retention Time: Inconsistent elution times for standards and samples.[2]

Immediate Actions:

  • Stop the Flow: Immediately stop the pump to prevent further disruption of the column bed.

  • Visual Inspection: Carefully inspect the column for the location and extent of the air bubbles.

Troubleshooting Workflow:

TroubleshootingWorkflow Start Air Bubble Detected StopFlow Stop Pump Flow Start->StopFlow AssessBubble Assess Bubble Location & Size StopFlow->AssessBubble SmallBubble Small, accessible bubble at top of column? AssessBubble->SmallBubble LargeBubble Large bubble or bubble within the bed? SmallBubble->LargeBubble No RemoveTopFitting Carefully remove top fitting SmallBubble->RemoveTopFitting Yes RepackColumn Repack the Column LargeBubble->RepackColumn Yes PreventFuture Implement Preventative Measures LargeBubble->PreventFuture No (Bubble is minor) AddBuffer Add degassed buffer to displace bubble RemoveTopFitting->AddBuffer ReattachFitting Re-attach fitting without trapping air AddBuffer->ReattachFitting ReattachFitting->PreventFuture RepackColumn->PreventFuture End Problem Resolved PreventFuture->End

Caption: Troubleshooting workflow for addressing air bubbles in a packed column.

Experimental Protocols

Protocol 1: Packing a this compound Column

A well-packed column is the first line of defense against the formation of air bubbles.

Materials:

  • This compound resin

  • Chromatography column with end fittings

  • Packing buffer (e.g., phosphate-buffered saline, degassed)

  • Beaker or flask for slurry preparation

  • Glass rod

  • Peristaltic pump or gravity feed setup

  • Vacuum flask and pump for degassing

Procedure:

  • Resin Swelling:

    • Calculate the required amount of dry this compound powder for your column volume.

    • Suspend the dry powder in an excess of packing buffer in a beaker. The swelling time for this compound is approximately 72 hours at room temperature or can be accelerated to about 5 hours in a 90°C water bath.[4]

  • Degassing:

    • After swelling, allow the resin to settle and decant the supernatant.

    • Add fresh, degassed packing buffer to create a slurry of approximately 50-70% settled resin.

    • Degas the slurry under vacuum for at least 15-20 minutes to remove dissolved air.[1][5]

  • Column Preparation:

    • Ensure the column and its fittings are clean and dry.

    • Attach the bottom end fitting and ensure it is bubble-free. A good practice is to wet the bottom frit with buffer before attaching it.

  • Packing the Column:

    • Mount the column vertically on a stand.

    • Pour the degassed slurry into the column in a single, continuous motion. To avoid introducing air bubbles, pour the slurry down a glass rod held against the inner wall of the column.[6]

    • Fill the column completely with the slurry. If necessary, use a column extension.

  • Settling the Bed:

    • Attach the top end fitting, ensuring no air is trapped between the fitting and the top of the slurry.

    • Connect the column to a pump and begin pumping the packing buffer through the column at a constant flow rate. For this compound, a soft gel, it is crucial not to exceed the maximum recommended pressure.

    • Alternatively, for gravity-flow packing, open the bottom outlet of the column to allow the buffer to drain and the gel to pack.[5]

  • Equilibration:

    • Once the bed height is stable, continue to pass 2-3 column volumes of degassed packing buffer through the column to equilibrate and stabilize the packed bed.

Protocol 2: Removing Air Bubbles from a Packed this compound Column

If air bubbles appear in a packed column, the following methods can be used for their removal.

Method A: For Bubbles at the Top of the Column

  • Stop the pump flow.

  • Carefully remove the top fitting of the column.

  • Use a pipette to gently fill the headspace with degassed buffer, ensuring the buffer level is slightly above the top of the packed bed.

  • Gently agitate the very top layer of the resin with a thin spatula or pipette tip to dislodge the bubble.

  • Re-attach the top fitting, making sure no new air is introduced. This can be done by filling the fitting with buffer before placing it on the column.

  • Slowly restart the pump at a low flow rate and gradually increase to the operational flow rate.

Method B: For Bubbles within the Packed Bed (Requires Repacking)

For larger bubbles or those located within the gel bed, it is often necessary to repack the column.

  • Stop the pump flow.

  • Carefully disconnect the column from the system.

  • Extrude the entire packed bed from the column into a beaker.

  • Add fresh, degassed buffer to create a slurry.

  • Thoroughly degas the slurry under vacuum.

  • Follow the complete column packing protocol as described in Protocol 1.

Quantitative Data Summary

Proper buffer preparation is critical to prevent the formation of air bubbles due to outgassing. The solubility of gases in liquids is inversely proportional to temperature.

Temperature (°C)Dissolved Oxygen (mg/L) in Water
014.6
1011.3
209.1
258.3
307.5

Data Interpretation: As the temperature of the buffer increases, its capacity to hold dissolved gases like oxygen decreases. If a cold buffer is brought to room temperature during a chromatography run, the excess dissolved gas can come out of solution and form bubbles within the column. Therefore, it is essential to degas buffers at the temperature at which the chromatography will be performed.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of air bubbles in a this compound column?

A1: Air bubbles primarily arise from three sources:

  • Incomplete Degassing: Dissolved air in the buffer or sample can come out of solution as it passes through the column, especially if there are temperature or pressure changes.[1][3]

  • Improper Packing Technique: Introducing air while pouring the slurry or trapping air under the end fittings during column assembly.[5]

  • System Leaks: Air can be drawn into the system through loose fittings or connections.

Q2: How can I prevent air bubbles from forming in my column?

A2: Prevention is key to avoiding problems with air bubbles.

  • Thoroughly Degas All Buffers and Samples: Use methods such as vacuum filtration, sonication, or helium sparging to remove dissolved gases.[1]

  • Equilibrate Buffers to Operating Temperature: Allow buffers to reach the ambient temperature of the laboratory before use to prevent outgassing.

  • Careful Column Packing: Follow a validated packing protocol, ensuring no air is introduced during the process.

  • Check for Leaks: Regularly inspect all tubing and connections for any signs of leaks.

Q3: Can small air bubbles be ignored?

A3: Even small air bubbles can disrupt the flow path and compromise the separation quality.[1] It is always best to address any visible air bubbles to ensure reproducible and high-resolution results.

Q4: Will running the column at a high flow rate remove air bubbles?

A4: Attempting to flush out air bubbles with a high flow rate is generally not recommended for soft gels like this compound. This can lead to compression of the gel bed, which can worsen the problem and potentially damage the column.

Q5: What should I do if my column runs dry?

A5: If the column runs dry, the packed bed will be irreversibly damaged due to the introduction of a large amount of air and cracking of the gel. The only solution is to completely unpack and repack the column following the recommended protocol.

Logical Relationship Diagram

LogicalRelationships cluster_prevention Preventative Measures cluster_problem Problem cluster_solution Solutions DegasBuffer Degas Buffers & Samples AirBubbles Air Bubbles in Column EquilibrateTemp Equilibrate Buffer Temperature ProperPacking Proper Column Packing CheckLeaks Check for System Leaks AirBubbles->DegasBuffer RemoveTopBubble Remove Bubble at Top AirBubbles->RemoveTopBubble RepackColumn Repack Column AirBubbles->RepackColumn

Caption: Logical relationship between preventative measures, the problem, and solutions.

References

Technical Support Center: Optimizing Protein Recovery with SEPHADEX G-150

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals utilizing SEPHADEX G-150 for size-exclusion chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance your protein recovery and achieve optimal separation results.

Frequently Asked Questions (FAQs) & Troubleshooting

Our troubleshooting guide is designed in a question-and-answer format to directly address common challenges encountered during protein purification with a this compound column.

Q1: My protein recovery is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

Low protein recovery can stem from several factors, ranging from improper column packing to protein instability. Here’s a systematic approach to identifying and resolving the issue:

  • Protein Adsorption: Your protein may be non-specifically interacting with the dextran matrix of the Sephadex beads.[1] This is more likely to occur at low ionic strengths.

    • Solution: Increase the ionic strength of your buffer by adding 0.15 M to 0.3 M NaCl.[2][3] This will minimize ionic interactions between the protein and the matrix.

  • Protein Aggregation: The protein may be aggregating and precipitating on the column. This can be caused by inappropriate buffer conditions (pH, ionic strength) or high sample viscosity.[2][4]

    • Solution:

      • Ensure your buffer composition and pH maintain the stability of your target protein.[2]

      • If your sample is highly viscous, this can lead to an irregular flow pattern and reduced resolution. Consider diluting your sample.[2]

      • For aggregation-prone proteins, consider adding stabilizing agents or detergents to your buffer.[2][5]

  • Improper Column Packing: A poorly packed column can lead to channeling and peak broadening, resulting in poor separation and apparent low recovery in the collected fractions.[6]

    • Solution: Ensure your column is packed correctly. This involves proper swelling of the this compound beads, creating a homogenous slurry, and packing at a consistent flow rate.[6][7]

  • Proteolytic Degradation: Proteases in your sample may be degrading your target protein.[3][8]

    • Solution: Add protease inhibitors to your sample and buffers.[9]

Q2: I'm observing peak broadening and poor resolution. How can I improve this?

Poor resolution and peak broadening are often linked to the quality of the column packing and the experimental parameters.

  • Column Packing: A non-homogenous or unstable column bed is a primary cause of poor resolution.[1]

    • Solution: Repack the column following a validated protocol. Ensure the Sephadex slurry is homogenous and poured in a single, continuous motion to avoid layering.[6][7]

  • Sample Volume and Concentration: Applying too large a sample volume or a highly concentrated, viscous sample can lead to peak broadening.[1][2]

    • Solution: For high-resolution fractionation, the sample volume should ideally be between 0.5% and 4% of the total column volume.[1] While protein concentrations up to 70 mg/mL may not significantly impact separation in normal aqueous buffers, high viscosity should be avoided.[10]

  • Flow Rate: While a higher flow rate can speed up the separation, an excessively high flow rate can decrease resolution.

    • Solution: Optimize the flow rate for your specific column dimensions and protein. Start with the recommended flow rate and adjust as needed.

Q3: How do I properly prepare and pack my this compound column to ensure optimal performance?

A well-packed column is crucial for successful size-exclusion chromatography.[6]

  • Swelling the Sephadex: this compound is supplied as a dry powder and must be swollen in buffer before packing.[7] Incomplete swelling will result in a poorly packed column.

  • Creating the Slurry: After swelling, the buffer should be decanted and fresh buffer added to create a slurry of approximately 75% settled medium.[6] This slurry should be degassed to prevent air bubbles from being trapped in the column.[7]

  • Packing the Column: The column should be packed in one continuous motion to ensure a homogenous bed.[6][7] Once packed, the column should be equilibrated with 2-3 column volumes of your running buffer.[7]

Q4: My protein appears to be interacting with the column matrix. How can I prevent this?

Non-specific interactions can lead to delayed elution and poor recovery.

  • Ionic Interactions: The dextran matrix of Sephadex can have a small number of negatively charged carboxyl groups, which can interact with basic proteins at low ionic strength.[1]

    • Solution: Use a buffer with an ionic strength of at least 0.15 M. Sodium chloride is commonly used for this purpose.[2][10]

  • Hydrophobic Interactions: At high salt concentrations (above 1 M), hydrophobic proteins may be retarded or bind to the chromatography medium.[10]

    • Solution: If you suspect hydrophobic interactions, try reducing the salt concentration in your buffer. For some proteins, the addition of a mild non-ionic detergent or an organic solvent like 5% isopropanol might be beneficial.[3]

Q5: How should I clean and store my this compound column to ensure its longevity and performance?

Proper maintenance is key to reproducible results.

  • Cleaning: To remove precipitated proteins or other contaminants, the column can be washed with 1-2 column volumes of 0.1 M to 0.5 M NaOH, followed by 3 column volumes of water.[11] It is important to re-equilibrate the column with your running buffer before the next use.[7] For more porous Sephadex types, it's recommended to perform NaOH washing outside the column as the gel may swell.[12]

  • Storage: For short-term storage, the column can be kept in the running buffer. For long-term storage, it is recommended to store the used gel at 2–8 °C in 20% ethanol or a solution containing a microbial growth inhibitor like 0.02% sodium azide to prevent contamination.[7]

Quantitative Data Summary

The following tables provide key quantitative data for working with this compound and related media.

Table 1: this compound Characteristics

PropertyValueReference
Fractionation Range (Globular Proteins)5,000–300,000 Da[7]
Fractionation Range (Dextrans)1,000–150,000 Da[7]
Approximate Bed Volume20–30 mL/g dry powder[7]
Approximate Dry Bead Diameter40–120 µm[7]
Maximum Operating Pressure0.036 bar[7]

Table 2: Recommended Swelling Times for Sephadex Media

Gel TypeSwelling Time at 20°C (hours)Swelling Time at 90°C (hours)Reference
G-75243[12]
G-100725[7]
G-150725[7]
G-200725[7]

Experimental Protocols

Protocol 1: Column Packing for this compound

  • Calculate and Weigh: Determine the required amount of dry this compound powder for your column volume using the bed volume information (20-30 mL/g).[7]

  • Swelling: Add the dry powder to a volume of buffer that is equal to the total column volume plus an additional 30%. Allow it to swell for 72 hours at room temperature or for 5 hours in a 90°C water bath to accelerate the process.[7][12]

  • Cooling and Fines Removal: If using a hot water bath, allow the slurry to cool to room temperature. Let the beads settle and decant the supernatant containing any fine particles.

  • Slurry Preparation: Add fresh, filtered (0.22 µm) buffer to create a 75% slurry.[7]

  • Degassing: Degas the slurry under vacuum to prevent air bubbles in the column bed.[7]

  • Column Preparation: Ensure the column is clean and vertically mounted. Add a small amount of buffer to the bottom of the column.

  • Packing: Pour the entire slurry into the column in one continuous motion, avoiding the introduction of air bubbles.[7]

  • Bed Settling: Open the column outlet and allow the buffer to flow by gravity to initiate packing.[7] If using a pump, do not exceed the maximum operating pressure for this compound.[7]

  • Equilibration: Once the bed has settled and the height is stable, pass 2-3 column volumes of your running buffer through the column to equilibrate it.[7]

Protocol 2: Cleaning and Regeneration of a this compound Column

  • Initial Wash: Wash the column with 2-3 column volumes of your running buffer to remove any remaining sample.

  • Reverse Flow (Optional but Recommended): If your system allows, reverse the flow direction at a reduced flow rate. This helps to dislodge any particulates that have accumulated at the top of the column.[11]

  • Caustic Wash: Wash the column with 1-2 column volumes of 0.5 M NaOH.[11]

  • Rinse: Immediately rinse the column with 3-5 column volumes of sterile, filtered water until the pH of the eluent returns to neutral.

  • Buffer Re-equilibration: Wash the column with at least 3-5 column volumes of your running buffer before the next use.

  • Storage: For long-term storage, wash the column with 2-3 column volumes of 20% ethanol and store at 2-8°C.[7]

Visualized Workflows and Logic

Diagram 1: Troubleshooting Low Protein Recovery

LowRecoveryTroubleshooting Start Low Protein Recovery Observed CheckAdsorption Check for Non-Specific Adsorption Start->CheckAdsorption CheckAggregation Check for Protein Aggregation Start->CheckAggregation CheckPacking Evaluate Column Packing Start->CheckPacking CheckDegradation Investigate Proteolytic Degradation Start->CheckDegradation IncreaseSalt Increase Buffer Ionic Strength (e.g., 0.15 M NaCl) CheckAdsorption->IncreaseSalt OptimizeBuffer Optimize Buffer pH and Composition CheckAggregation->OptimizeBuffer RepackColumn Repack the Column CheckPacking->RepackColumn AddInhibitors Add Protease Inhibitors CheckDegradation->AddInhibitors Resolved Protein Recovery Improved IncreaseSalt->Resolved OptimizeBuffer->Resolved RepackColumn->Resolved AddInhibitors->Resolved

Caption: A flowchart for troubleshooting low protein recovery.

Diagram 2: Experimental Workflow for this compound Chromatography

SephadexWorkflow cluster_prep Column Preparation cluster_run Chromatography Run cluster_analysis Analysis and Maintenance Swelling Swell this compound Beads Slurry Prepare Homogenous Slurry Swelling->Slurry Packing Pack the Column Slurry->Packing Equilibration Equilibrate with Running Buffer Packing->Equilibration SampleLoad Load Sample onto Column Equilibration->SampleLoad SamplePrep Prepare and Clarify Sample SamplePrep->SampleLoad Elution Elute with Running Buffer SampleLoad->Elution FractionCollection Collect Fractions Elution->FractionCollection Analysis Analyze Fractions (e.g., UV, SDS-PAGE) FractionCollection->Analysis Pooling Pool Fractions of Interest Analysis->Pooling Cleaning Clean and Regenerate Column Pooling->Cleaning Storage Store Column Appropriately Cleaning->Storage

Caption: The experimental workflow for this compound.

References

Validation & Comparative

A Head-to-Head Comparison: SEPHADEX G-150 vs. Sephacryl S-200 for High Molecular Weight Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the purification of high molecular weight proteins, the choice of a size-exclusion chromatography (SEC) medium is a critical step that dictates separation efficiency, resolution, and scalability. Among the well-established options, SEPHADEX G-150 and Sephacryl S-200 are classic choices, each with distinct characteristics. This guide provides an objective comparison of their performance, supported by their physicochemical properties and general experimental protocols.

At a Glance: Key Differences

PropertyThis compoundSephacryl S-200 HR
Matrix Composition Cross-linked dextranAllyl dextran and N,N'-methylenebisacrylamide copolymer[1]
Fractionation Range (Globular Proteins) 5,000–300,000 Da5,000–250,000 Da[2][3]
Particle Size 40–120 µm25–75 µm[1]
Chemical Stability Stable in common aqueous buffers, avoid strong oxidizing agents.[1]Stable in a wide range of aqueous buffers, including those containing detergents and denaturing agents.[3]
Physical Stability Softer gel, susceptible to compression at higher flow rates.More rigid cross-linked structure, allowing for higher flow rates.[2]
Primary Application Group separations and fractionation of proteins.[1]High-resolution preparative protein purification.[2][3]

Performance Characteristics

This compound , a cross-linked dextran gel, has been a long-standing medium for size-exclusion chromatography.[1] Its larger particle size and softer gel matrix generally result in lower resolution compared to more modern matrices and necessitate lower operating flow rates to prevent bed compression. It is well-suited for group separations, such as desalting or buffer exchange, and for initial fractionation steps where high resolution is not the primary objective.

Sephacryl S-200 HR (High Resolution) , on the other hand, is composed of a co-polymer of allyl dextran and N,N'-methylenebisacrylamide.[1] This composition provides a more rigid and chemically stable matrix, which allows for higher flow rates and, consequently, faster separation times.[2] The smaller and more uniform particle size of the HR (High Resolution) version contributes to improved resolution, making it a preferred choice for preparative purification of proteins where higher purity is required.[2]

Experimental Protocol: A General Guideline for Protein Purification

The following is a generalized protocol for the purification of a high molecular weight protein using either this compound or Sephacryl S-200. Specific parameters such as column dimensions, flow rate, and buffer composition should be optimized for the particular protein of interest.

I. Materials and Reagents

  • Size-Exclusion Chromatography Medium (this compound or Sephacryl S-200 HR)

  • Chromatography Column

  • Peristaltic Pump or Chromatography System

  • Fraction Collector

  • UV Detector (monitoring at 280 nm)

  • Equilibration/Elution Buffer (e.g., Phosphate-buffered saline (PBS) or Tris-HCl with appropriate NaCl concentration)

  • Protein Sample (clarified by centrifugation or filtration)

  • Molecular Weight Standards

II. Column Packing

  • Slurry Preparation: Gently resuspend the chromatography medium in the equilibration buffer to create a slurry of approximately 50-70%. For dry powders like SEPHADEX, follow the manufacturer's instructions for swelling.

  • Column Pouring: Pour the slurry into the column in a single, continuous motion to avoid introducing air bubbles.

  • Bed Settling: Allow the gel to settle under gravity or with a low flow rate.

  • Column Equilibration: Equilibrate the packed column by washing with at least two to three column volumes of the equilibration buffer until a stable baseline is achieved on the UV detector.

III. Sample Application and Elution

  • Sample Loading: Carefully load the clarified protein sample onto the top of the gel bed. The recommended sample volume is typically 1-5% of the total column volume for optimal resolution.

  • Elution: Begin the elution with the equilibration buffer at a constant flow rate. The optimal flow rate will be lower for this compound to avoid bed compression, while Sephacryl S-200 HR can tolerate higher flow rates.

  • Fraction Collection: Collect fractions of a defined volume as the proteins elute from the column.

  • UV Monitoring: Continuously monitor the absorbance at 280 nm to detect the protein peaks.

IV. Analysis

  • Peak Analysis: Analyze the collected fractions corresponding to the protein peaks of interest using methods such as SDS-PAGE to determine the purity and molecular weight of the eluted proteins.

  • Activity Assay: If applicable, perform a functional assay to confirm the biological activity of the purified protein.

Logical Workflow and Decision Making

The selection between this compound and Sephacryl S-200 often depends on the specific requirements of the purification process. The following diagrams illustrate the general experimental workflow and a decision-making pathway.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis slurry Prepare Slurry pack Pack Column slurry->pack equilibrate Equilibrate Column pack->equilibrate load Load Sample equilibrate->load elute Elute with Buffer load->elute collect Collect Fractions elute->collect monitor Monitor UV (280nm) elute->monitor analyze Analyze Fractions (SDS-PAGE) collect->analyze activity Activity Assay analyze->activity G start High MW Protein Purification resolution High Resolution Required? start->resolution speed High Speed a Priority? resolution->speed Yes cost Cost a Major Constraint? resolution->cost No speed->cost No sephacryl Choose Sephacryl S-200 HR speed->sephacryl Yes sephadex Choose this compound cost->sephadex Yes consider_sephadex Consider this compound cost->consider_sephadex No

References

A Head-to-Head Comparison: Sephadex G-150 vs. Superdex 200 in Size-Exclusion Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the purification and analysis of biomolecules, selecting the appropriate size-exclusion chromatography (SEC) medium is paramount. The choice directly impacts separation efficiency (resolution) and the time required for purification (speed). This guide provides an objective comparison between two widely recognized SEC media: Sephadex G-150 and Superdex 200, supported by their fundamental properties and performance characteristics.

At a Glance: Resolution and Speed

The primary distinction between this compound and Superdex 200 lies in their matrix composition, which dictates their chromatographic performance.

Resolution: Superdex 200 consistently delivers higher resolution than this compound. This is attributed to its composite matrix of cross-linked agarose and dextran, which allows for a smaller, more uniform bead size (average of 8.6-13 µm for Superdex 200 Increase and standard grades, respectively).[1][2][3] In contrast, this compound is composed of cross-linked dextran beads that are larger and have a wider particle size distribution (40–120 µm).[4] Smaller and more uniform particles pack more efficiently, reducing band broadening and resulting in sharper, better-separated peaks.[5]

Speed: Superdex 200 enables significantly faster separations. Its rigid composite matrix provides excellent physical and chemical stability, tolerating high back-pressures.[6][7] This allows for much higher flow rates compared to the softer, less rigid dextran matrix of this compound, which can compress under high pressure.[4][6] Consequently, a typical separation that might take overnight with this compound can often be completed in under two hours with Superdex 200.[6]

Quantitative Data Comparison

The key performance characteristics of this compound and Superdex 200 are summarized below.

FeatureThis compoundSuperdex 200 (and Superdex 200 Increase)Advantage
Matrix Composition Cross-linked Dextran[8][9][10]Composite of cross-linked Agarose and Dextran[1][3][6]Superdex 200 (Higher rigidity and stability)
Fractionation Range (Globular Proteins)5,000 – 300,000 Da[4][8]10,000 – 600,000 Da[1][2][11][12]Superdex 200 (Broader range for larger proteins)
Average Particle Size 40 - 120 µm[4]~13 µm (Standard), ~8.6 µm (Increase)[1][2]Superdex 200 (Smaller, more uniform beads for higher resolution)
Maximum Recommended Flow Rate Low (Matrix compression is a limiting factor)High (e.g., 0.25 - 0.75 ml/min for 10/300 GL column)[1]Superdex 200 (Significantly faster run times)
Pressure Tolerance Low (e.g., max ~0.036 bar for 40-120 µm beads)[4]High (e.g., max 218 psi / 15 bar for 10/300 GL column)[1]Superdex 200 (Allows for higher flow rates and smaller beads)

Supporting Experimental Data

Studies directly comparing these media demonstrate the superior performance of Superdex. In a comparative separation of a mouse monoclonal IgG1, a column packed with Superdex 200 prep grade yielded higher resolution at a much higher flow rate than a column packed with Sephadex G-200 (a similar Sephadex medium).[6] The rigid matrix of Superdex allows it to be used at significantly higher flow rates without compromising separation, drastically reducing the total time from sample preparation to obtaining a purified sample.[6]

The next-generation Superdex 200 Increase columns further enhance this performance, featuring an even smaller and more uniform bead size (8.6 µm), which provides increased resolution and even shorter run times compared to the original Superdex 200.[2][7][12]

Experimental Workflow and Protocols

A successful size-exclusion chromatography experiment follows a standardized workflow, from preparation to analysis.

SEC_Workflow cluster_prep 1. Preparation Phase cluster_run 2. Chromatography Phase cluster_analysis 3. Analysis Phase prep_buffer Buffer Preparation (Degas & Filter) prep_resin Resin Preparation (Swell this compound) prep_buffer->prep_resin prep_sample Sample Preparation (Clarify & Filter) prep_resin->prep_sample pack_col Column Packing prep_sample->pack_col equil Column Equilibration (2 Column Volumes) pack_col->equil load Sample Application (0.5-4% of Column Volume) equil->load elute Isocratic Elution & Fraction Collection load->elute analyze_uv UV Absorbance Monitoring (e.g., 280 nm) elute->analyze_uv analyze_sds Fraction Analysis (e.g., SDS-PAGE) analyze_uv->analyze_sds caption General workflow for Size-Exclusion Chromatography.

Caption: General workflow for Size-Exclusion Chromatography.

Detailed Experimental Protocol

This protocol outlines the key steps for performing SEC with either this compound or Superdex 200, noting the critical differences.

1. Materials and Reagents

  • Chromatography Medium: this compound (dry powder) or Superdex 200 (pre-packed column or bulk media).

  • Column: Appropriate size for the required sample volume.

  • Elution Buffer: A buffer that ensures protein stability and solubility. A salt concentration of at least 0.15 M (e.g., 150 mM NaCl) is recommended to prevent ionic interactions with the matrix.[13][14] All buffers should be filtered (0.22 µm) and thoroughly degassed.[15]

  • Sample: Clarified by centrifugation or filtration (0.22 µm) to remove particulate matter.

2. Column Packing (if not using a pre-packed column)

  • This compound:

    • Weigh the required amount of dry powder. The medium must be swollen in excess elution buffer before packing.[4] Swelling can take several hours at room temperature or can be accelerated by heating in a boiling water bath.[4]

    • Prepare a slurry of the swollen gel (approximately 75% settled medium) in the elution buffer.

    • Pour the slurry into the column in a single, continuous motion to avoid introducing air bubbles.

    • Pack the column at a low flow rate, as the gel is not pressure-resistant.

  • Superdex 200:

    • If using bulk media, it is typically supplied pre-swollen. Prepare a slurry of about 50-70% in elution buffer.

    • Pack the column at the maximum recommended flow rate for the chosen column dimensions to ensure a stable, tightly packed bed.

3. Column Equilibration

  • Wash the packed column with at least two column volumes of the degassed elution buffer.[1]

  • Continue washing until the UV baseline is stable.

4. Sample Application

  • For high-resolution separation, the sample volume should be small, typically between 0.5% and 4% of the total column volume.[8][16]

  • Carefully apply the prepared sample to the top of the column bed.

5. Elution and Fraction Collection

  • Begin isocratic elution with the equilibration buffer immediately after the sample has entered the column bed.

  • Key Difference:

    • This compound: Use a low linear flow rate to avoid compressing the gel bed.

    • Superdex 200: A much higher flow rate can be used, according to the manufacturer's instructions for the specific column (e.g., 0.25-0.75 ml/min for a Superdex 200 10/300 GL column).[1]

  • Collect fractions of a defined volume throughout the run. Monitor the protein elution using a UV detector at 280 nm.

6. Column Cleaning and Storage

  • After each run, wash the column with several volumes of buffer to remove any remaining molecules.

  • For more rigorous cleaning of Superdex 200, protocols using NaOH or acetic acid can be employed.[15]

  • For long-term storage, equilibrate the column in a solution containing an antimicrobial agent, such as 20% ethanol, to prevent microbial growth.[13][15]

Conclusion

Superdex 200 is the superior medium for applications demanding high-resolution separation of biomolecules and rapid results. Its physically stable, composite matrix of agarose and dextran supports smaller, uniform beads and allows for significantly higher flow rates than the softer, dextran-based this compound. While this compound has been a foundational tool in biochemistry and can still be effective for group separations or when speed is not a critical factor, Superdex 200 (and its "Increase" variant) represents a more advanced technology, offering a clear advantage in both resolution and speed for modern protein purification and analysis.

References

A Comparative Guide to Validating Protein Purity Post-SEPHADEX G-150 Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of a target protein after purification is a critical step that underpins the reliability of downstream applications. Size-exclusion chromatography (SEC) using media like Sephadex G-150 is a common method for separating proteins based on their hydrodynamic radius. However, validation of the collected fractions is essential to confirm the removal of contaminants and the integrity of the protein of interest.

This guide provides a comparative analysis of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and its modern alternatives, Capillary Electrophoresis (CE-SDS) and High-Performance Liquid Chromatography (HPLC), for validating protein purity following this compound chromatography.

Workflow for Protein Purification and Purity Validation

The general workflow involves purifying a protein from a crude lysate using this compound, followed by analysis of the collected fractions to determine which contain the pure protein of interest.

Workflow cluster_purification Purification cluster_validation Purity Validation cluster_results Results crude_lysate Crude Protein Lysate sephadex This compound Chromatography crude_lysate->sephadex fractions Collected Fractions sephadex->fractions sds_page SDS-PAGE fractions->sds_page Analysis ce_sds CE-SDS fractions->ce_sds Analysis hplc RP-HPLC fractions->hplc Analysis pure_protein Identification of Pure Protein Fractions sds_page->pure_protein ce_sds->pure_protein hplc->pure_protein

Fig 1. A general workflow for protein purification and subsequent purity validation.

Comparison of Purity Validation Techniques

The choice of method for validating protein purity depends on several factors, including the required resolution, the need for quantitative data, sample throughput, and available instrumentation.[1][2]

FeatureSDS-PAGECapillary Electrophoresis (CE-SDS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on molecular weight in a polyacrylamide gel matrix.[3]Automated electrophoretic separation in a capillary based on molecular size.[4]Separation based on physicochemical properties (e.g., hydrophobicity in RP-HPLC).[2]
Resolution Moderate; may be difficult to resolve proteins of very similar molecular weight.[1]High; can often resolve species that appear as a single band on SDS-PAGE.[5][6]Very high; excellent for resolving closely related impurities.
Quantification Semi-quantitative (densitometry).[7]Highly quantitative and reproducible.[4]Highly quantitative and reproducible.[2]
Throughput Low to moderate; manual process.High; automated systems can run many samples sequentially.[4]High; autosamplers enable high-throughput analysis.
Speed Slower; includes gel casting, running, staining, and destaining.Fast; typical run times are short.[4]Fast; rapid analysis times per sample.
Sensitivity Good (Coomassie), Excellent (Silver stain).[2]High, typically using UV absorbance.[5]Very high, depending on the detector (UV, fluorescence).
Automation Limited.Fully automated.[4]Fully automated.

Experimental Data: A Representative Comparison

To illustrate the differences in these techniques, consider a hypothetical scenario where a recombinant protein with an expected molecular weight of 66 kDa is purified from an E. coli lysate using this compound chromatography. Fractions are collected and analyzed by SDS-PAGE with densitometry, CE-SDS, and Reverse-Phase HPLC (RP-HPLC).

Table 1: Purity Analysis of a 66 kDa Protein from a Peak this compound Fraction

Analysis MethodPurity of 66 kDa Protein (%)Detected Impurities
SDS-PAGE (Coomassie) 94.2%Single faint band at ~50 kDa.
CE-SDS 92.8%Main peak (66 kDa), minor peak (50 kDa), and a small, unresolved shoulder on the main peak.
RP-HPLC 92.5%Main peak (66 kDa), peak for 50 kDa impurity, and a small, earlier-eluting peak suggesting a modification.

Interpretation of Results:

  • SDS-PAGE provides a good initial assessment of purity, showing a prominent band for the target protein and a minor contaminant.[7]

  • CE-SDS offers higher resolution, not only confirming the 50 kDa impurity but also suggesting the presence of a closely related species (the shoulder on the main peak) that was not visible on the gel.[5]

  • RP-HPLC also provides high-resolution separation and quantification, and the earlier-eluting peak might indicate a post-translational modification or a variant of the target protein that has different surface hydrophobicity.

The following diagram illustrates the logical relationship in choosing a purity validation method based on experimental needs.

G start Need to Validate Protein Purity qualitative Qualitative Assessment Needed? start->qualitative sds_page Use SDS-PAGE qualitative->sds_page Yes quant_high_res Quantitative Data and High Resolution Required? qualitative->quant_high_res No hplc Use HPLC quant_high_res->hplc No, but need very high resolution automation Automation and High Throughput Critical? quant_high_res->automation Yes ce_sds Use CE-SDS automation->ce_sds Yes automation->hplc Yes

Fig 2. Decision tree for selecting a protein purity validation method.

Experimental Protocols

This compound Size-Exclusion Chromatography
  • Column Preparation : Swell the this compound resin in the desired elution buffer (e.g., phosphate-buffered saline, pH 7.4) according to the manufacturer's instructions. Pack the column to the desired bed height and equilibrate with at least two column volumes of elution buffer.

  • Sample Application : Load the clarified protein lysate onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution : Elute the proteins with the equilibration buffer at a constant flow rate.

  • Fraction Collection : Collect fractions of a defined volume. Monitor the protein elution profile using UV absorbance at 280 nm.

SDS-PAGE Protocol
  • Sample Preparation : Mix a small aliquot of each collected fraction with SDS-PAGE loading buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT). Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis : Load the denatured samples and a molecular weight marker into the wells of a polyacrylamide gel. Run the gel in an electrophoresis chamber filled with running buffer at a constant voltage until the dye front reaches the bottom of the gel.

  • Staining : After electrophoresis, remove the gel and stain it with a protein stain such as Coomassie Brilliant Blue or a more sensitive silver stain.

  • Destaining and Visualization : Destain the gel to remove excess stain and visualize the protein bands against a clear background. The purity can be estimated by comparing the intensity of the target protein band to any contaminant bands.[7] For a more quantitative assessment, densitometry can be performed using imaging software.[8][9]

Capillary Electrophoresis (CE-SDS)
  • Sample Preparation : Dilute the protein fractions in a sample buffer containing SDS and an internal standard. Heat the samples to ensure complete denaturation and binding of SDS.

  • Instrument Setup : Prepare the CE instrument with the appropriate capillary and gel buffer system according to the manufacturer's protocol.

  • Electrophoresis : The sample is electrokinetically injected into the capillary. A high voltage is applied, causing the SDS-coated proteins to migrate through the capillary.

  • Detection and Analysis : Proteins are detected as they pass a UV detector. The resulting electropherogram shows peaks corresponding to different protein species, and the area of each peak is proportional to its amount.

Reverse-Phase HPLC (RP-HPLC)
  • Sample Preparation : Dilute the protein fractions in the initial mobile phase (e.g., water with 0.1% trifluoroacetic acid).

  • Chromatography : Inject the sample onto an RP-HPLC column (e.g., C4 or C8). Elute the proteins using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% TFA).

  • Detection and Analysis : Monitor the column eluate with a UV detector. The resulting chromatogram will show peaks for the different protein species. Purity is calculated from the relative peak areas.

References

A Researcher's Guide to Molecular Weight Determination: Creating a Standard Curve on Sephadex G-150

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, size exclusion chromatography (SEC) is a cornerstone technique for separating molecules based on their size. Creating a reliable standard curve is the critical first step for determining the molecular weight of an unknown protein. This guide provides a detailed protocol for generating a molecular weight standard curve using Sephadex G-150, a cross-linked dextran medium, and compares its performance with a more modern alternative.

This compound is a gel filtration medium designed for the purification and fractionation of globular proteins with molecular weights ranging from 5,000 to 300,000 Daltons (Da).[1][2] Its separation principle is based on the differential access of molecules to the pores of the dextran beads; larger molecules are excluded from the pores and elute earlier, while smaller molecules penetrate the pores, resulting in a longer path and later elution.[1]

Experimental Protocol: Standard Curve Generation

This protocol outlines the necessary steps to prepare the chromatography column, run molecular weight standards, and analyze the data to create a standard curve.

I. Materials and Reagents
  • Chromatography Medium: this compound

  • Chromatography Column: (e.g., 2.5 x 40 cm)

  • Elution Buffer: 50 mM Phosphate buffer with 150 mM NaCl, pH 7.0 (filtered through a 0.22 µm filter)

  • Molecular Weight Standards: A selection of proteins with known molecular weights that fall within the fractionation range of this compound.

  • Void Volume Marker: Blue Dextran 2000 (MW ~2,000 kDa)

  • Total Volume Marker: Acetone or a small molecule like Vitamin B12

  • Equipment: Peristaltic pump, fraction collector, UV spectrophotometer or chromatography system with a UV detector (280 nm).

II. Column Preparation and Packing

A well-packed column is crucial for achieving high resolution.

  • Swelling the Medium: Weigh the required amount of dry this compound powder. Swell the gel in an excess of elution buffer for the time specified by the manufacturer (typically ~72 hours at room temperature or accelerated by heating in a boiling water bath).[2]

  • Preparing the Slurry: After swelling, decant the fine particles from the supernatant and adjust the slurry concentration with elution buffer to approximately 75% settled gel. Degas the slurry under vacuum to prevent air bubbles in the column.[2]

  • Packing the Column:

    • Mount the column vertically and ensure the bottom outlet is closed.

    • Pour the entire slurry into the column in a single, continuous motion to avoid layering.

    • Open the column outlet and allow the buffer to drain under gravity or with a pump at a flow rate slightly higher than the intended operational flow rate. Maintain a constant flow to ensure even packing.

    • Do not allow the column to run dry. Once the gel bed has stabilized, stop the flow and mount the top adapter, ensuring no air is trapped.

III. Column Calibration
  • Equilibration: Equilibrate the column by washing it with at least two to three column volumes of the elution buffer.[3]

  • Determine Void Volume (V₀): The void volume is the volume of the mobile phase in the column, outside the gel particles.

    • Apply a small volume (1-2% of the total column volume) of Blue Dextran 2000 solution to the column.

    • Begin collecting fractions and monitor the absorbance at 280 nm (or 620 nm for Blue Dextran).

    • The elution volume (Ve) of the Blue Dextran peak corresponds to V₀.

  • Run Protein Standards:

    • Individually run each protein standard through the column using the same procedure. If standards have sufficiently different molecular weights, a mixture can be used.

    • Prepare each standard in the elution buffer. The sample volume should be kept small (1-2% of the column volume) for optimal resolution.

    • For each standard, record the elution volume (Ve) corresponding to the peak of the protein.

  • Determine Total Volume (Vt): (Optional but recommended) The total volume can be estimated by running a small molecule that can access all the pores, such as acetone. The elution volume of this marker corresponds to Vt.

IV. Data Analysis and Curve Generation
  • Calculate the Partition Coefficient (Kav): The Kav for each standard represents the fraction of the stationary phase volume available to the molecule. It is calculated using the formula:

    • Kav = (Ve - V₀) / (Vt - V₀)

    • Where: Ve = Elution volume of the protein, V₀ = Void volume, Vt = Total column volume.

  • Plot the Standard Curve: Plot the calculated Kav values versus the logarithm of the molecular weight (log MW) for each protein standard. This should yield a linear relationship within the fractionation range of the gel.

  • Determine Unknown Molecular Weight: Run your unknown protein under identical conditions to determine its elution volume (Ve). Calculate its Kav and use the standard curve to interpolate the log MW, and subsequently, the molecular weight.

Data Presentation: Molecular Weight Standards

The selection of appropriate protein standards is critical for an accurate calibration curve. The table below lists common standards suitable for this compound.

Protein StandardMolecular Weight (Da)Log (MW)Expected Elution Behavior
Thyroglobulin669,0005.825Elutes near the void volume (V₀)
Ferritin440,0005.643Partially included
Aldolase158,0005.199Within the linear fractionation range
Bovine Serum Albumin (BSA)67,0004.826Within the linear fractionation range
Ovalbumin43,0004.633Within the linear fractionation range
Chymotrypsinogen A25,0004.398Within the linear fractionation range
Ribonuclease A13,7004.137Within the linear fractionation range
Cytochrome C12,4004.093Within the linear fractionation range

Note: The effective fractionation range for globular proteins on this compound is approximately 5,000 to 300,000 Da.[1][2]

Visualizing the Workflow and Principle

Diagrams generated using Graphviz illustrate the experimental process and the fundamental principle of size exclusion chromatography.

G cluster_prep Preparation cluster_cal Calibration cluster_analysis Analysis swell Swell Sephadex G-150 Resin pack Pack Column swell->pack equilibrate Equilibrate with Elution Buffer pack->equilibrate run_vo Run Blue Dextran (Determine V₀) equilibrate->run_vo run_stds Run MW Standards (Determine Ve) run_vo->run_stds run_unknown Run Unknown Protein run_stds->run_unknown calc Calculate Kav for each standard run_unknown->calc plot Plot Kav vs. log(MW) calc->plot interp Determine MW of Unknown plot->interp

Caption: Experimental workflow for molecular weight determination using SEC.

G cluster_0 Column Elution Profile cluster_1 Relationship A Large Proteins (e.g., Thyroglobulin) B Medium Proteins (e.g., BSA) rel Molecular Weight (MW) ∝ 1 / Elution Volume (Ve) elution Increasing Elution Volume (Ve) → A->elution C Small Proteins (e.g., Cytochrome C) elution->C

Caption: Inverse relationship between molecular weight and elution volume in SEC.

Comparison with Modern Alternatives

While this compound is a reliable and cost-effective medium, modern chromatography resins offer significant performance advantages. Superdex 200 prep grade, a composite of cross-linked agarose and dextran, is a common alternative.[4]

FeatureThis compoundSuperdex 200 prep gradeAdvantage of Superdex
Matrix Cross-linked Dextran[5]Cross-linked Agarose and Dextran[4]Higher physical and chemical stability.[4]
Fractionation Range (Globular Proteins) 5,000 - 300,000 Da[2]10,000 - 600,000 Da[4]Broader range, suitable for larger proteins and complexes.
Particle Size 40 - 120 µm[2]~34 µm (average)[4]Smaller, more uniform beads lead to higher resolution and narrower peaks.
Pressure Stability Low; prone to compression.[2][4]High; rigid matrix allows for higher flow rates.[4]Significantly faster run times (hours vs. overnight).[4]
Resolution StandardHighSteeper selectivity curve provides better separation of similarly sized molecules.[4]
Ideal Use Case Basic protein fractionation, desalting, teaching labs.High-resolution analysis, purity checks, final polishing steps.[6]Speed, reproducibility, and higher-quality data.

References

Navigating Protein Size: A Comparative Guide to Molecular Weight Estimation with Sephadex G-150

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate determination of protein molecular weight is a cornerstone of successful research. Sephadex G-150 gel filtration remains a widely utilized and accessible method for this purpose. This guide provides a comprehensive comparison of this compound with other techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

Performance of this compound in Molecular Weight Estimation

This compound is a cross-linked dextran gel filtration medium designed for the separation of globular proteins with molecular weights in the range of 5,000 to 300,000 Daltons (Da). The separation principle is based on size exclusion, where larger molecules elute from the chromatography column earlier than smaller molecules. The accuracy of molecular weight estimation is relative and relies on the calibration of the column with standard proteins of known molecular weights.

Key Performance Characteristics:
  • Native State Analysis: A significant advantage of this compound is its ability to determine the molecular weight of proteins in their native, folded state. This is crucial for studying the quaternary structure of proteins, such as dimers or other oligomers.

  • Dependence on Molecular Shape: The estimation is most accurate for globular proteins. Asymmetrical or elongated proteins may exhibit a larger Stokes radius and elute earlier than expected, leading to an overestimation of their molecular weight.

  • Influence of Glycosylation: Glycoproteins, due to their carbohydrate moieties, can also behave anomalously, often resulting in a higher apparent molecular weight.

Comparative Analysis with Alternative Methods

While this compound is a robust technique, it is essential to understand its performance in the context of other available methods. The most common alternative is Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), while more advanced techniques like Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) offer absolute measurements.

This compound vs. SDS-PAGE

The fundamental difference lies in the state of the protein during analysis. This compound analyzes proteins in their native conformation, whereas SDS-PAGE denatures proteins, breaking them down into their constituent polypeptide chains. This distinction is critical when analyzing oligomeric proteins.

FeatureThis compound Gel FiltrationSDS-PAGE
Protein State NativeDenatured
Principle Size Exclusion (Hydrodynamic Radius)Electrophoretic Mobility (based on mass)
Information Yield Molecular weight of the intact, native protein (including quaternary structure)Molecular weight of individual polypeptide subunits
Accuracy Relative to standards; affected by protein shapeRelative to standards; generally high for linear polypeptides
Throughput LowerHigher

Table 1: Comparison of this compound and SDS-PAGE for Molecular Weight Determination.

A practical example of this difference can be seen in the analysis of two proteins, CSP1 and CSP2. Using this compound, their molecular weights were estimated to be approximately 91,000 Da and 33,000 Da, respectively[1]. In contrast, analysis by SDS-PAGE would reveal the molecular weights of their individual subunits.

Comparison with Other Size-Exclusion Media

This compound is part of a broader family of size-exclusion media, each with a specific fractionation range. The choice of medium is dictated by the expected molecular weight of the target protein.

Gel TypeFractionation Range (Da) for Globular ProteinsPrimary Application
Sephadex G-501,500 - 30,000Separation of smaller proteins and large peptides[2]
Sephadex G-753,000 - 80,000Purification of proteins like serum albumin and enzymes[2]
Sephadex G-1004,000 - 150,000General protein purification, suitable for many enzymes[2]
This compound 5,000 - 300,000 Purification of larger proteins, such as antibodies and protein complexes [2]
Sephadex G-2005,000 - 600,000Fractionation of very large proteins and protein complexes[2]
Sephacryl S-200 HR5,000 - 250,000For globular proteins, offering good resolution
Superdex 20010,000 - 600,000High-resolution fractionation with short run times

Table 2: Comparative Fractionation Ranges of Various Size-Exclusion Media.

Superior Accuracy with SEC-MALS

For applications demanding the highest accuracy, SEC coupled with MALS is the gold standard. Unlike conventional gel filtration which provides a relative molecular weight, SEC-MALS is an absolute technique that determines molecular weight directly from the light scattering properties of the molecules, independent of their shape or elution time.[3] This method is particularly valuable for characterizing non-globular proteins, protein aggregates, and protein complexes.

Experimental Protocol for Molecular Weight Estimation using this compound

The following is a generalized protocol for determining the molecular weight of a protein using a this compound column.

Materials
  • This compound resin

  • Chromatography column (e.g., 2.5 x 45 cm)

  • Elution buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Standard proteins of known molecular weight (e.g., Creatine Kinase, Ovalbumin, Bovine Serum Albumin, Arginase, γ-globulin)[1]

  • Blue Dextran (for void volume determination)

  • Spectrophotometer (for measuring protein concentration)

  • Fraction collector

Procedure
  • Column Preparation:

    • Swell the this compound resin in the elution buffer according to the manufacturer's instructions.

    • Carefully pack the column with the swollen resin, avoiding the introduction of air bubbles.

    • Equilibrate the packed column by washing with at least two column volumes of elution buffer.

  • Void Volume (Vo) Determination:

    • Apply a small volume of Blue Dextran solution to the top of the column.

    • Elute with the buffer and collect fractions.

    • Determine the elution volume of the Blue Dextran peak by measuring the absorbance at 620 nm. This volume represents the void volume (Vo).

  • Column Calibration:

    • Individually apply each standard protein to the column.

    • Elute with the buffer and collect fractions.

    • Determine the elution volume (Ve) for each standard protein by measuring the absorbance at 280 nm.

    • Calculate the partition coefficient (Kav) for each standard using the formula: Kav = (Ve - Vo) / (Vt - Vo), where Vt is the total column volume.

    • Plot a calibration curve of log(Molecular Weight) versus Kav for the standard proteins.

  • Molecular Weight Determination of Unknown Protein:

    • Apply the unknown protein sample to the calibrated column.

    • Elute and determine its elution volume (Ve).

    • Calculate the Kav for the unknown protein.

    • Determine the molecular weight of the unknown protein by interpolating its Kav value on the calibration curve.

Workflow for Molecular Weight Estimation

The following diagram illustrates the key steps in determining the molecular weight of a protein using this compound gel filtration.

G cluster_prep Column Preparation cluster_calib Calibration cluster_analysis Analysis of Unknown Swell Swell this compound Resin Pack Pack Chromatography Column Swell->Pack Equilibrate Equilibrate with Elution Buffer Pack->Equilibrate Vo_det Determine Void Volume (Vo) with Blue Dextran Equilibrate->Vo_det Std_run Run Standard Proteins Vo_det->Std_run Ve_det Determine Elution Volumes (Ve) Std_run->Ve_det Kav_calc Calculate Partition Coefficients (Kav) Ve_det->Kav_calc Plot Plot log(MW) vs. Kav Kav_calc->Plot Unknown_Kav Calculate Kav Plot->Unknown_Kav Unknown_run Run Unknown Protein Unknown_Ve Determine Elution Volume (Ve) Unknown_run->Unknown_Ve Unknown_Ve->Unknown_Kav MW_det Determine Molecular Weight from Calibration Curve Unknown_Kav->MW_det

Figure 1: Experimental workflow for molecular weight estimation.

References

A Researcher's Guide to Multi-Step Protein Purification: Combining SEPHADEX G-150 and Ion-Exchange Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the isolation of a specific protein from a complex biological mixture is a critical yet often challenging task. The purity and yield of the final protein product are paramount for subsequent functional assays, structural studies, and therapeutic applications. A multi-step purification strategy is frequently necessary to achieve the desired level of homogeneity. This guide provides a comprehensive comparison of a classic and effective two-step chromatographic approach, utilizing ion-exchange chromatography followed by size-exclusion chromatography with SEPHADEX G-150, against an alternative precipitation-based method.

This guide will delve into the performance of these methodologies, supported by experimental data, and provide detailed protocols to aid in the practical application of these techniques.

The Chromatographic Approach: Ion-Exchange Coupled with this compound

A powerful and widely adopted strategy for protein purification involves the sequential use of ion-exchange chromatography (IEX) and size-exclusion chromatography (SEC). IEX separates proteins based on their net surface charge, while SEC fractionates molecules according to their size and shape. This orthogonal combination of separation principles results in a high degree of purification.

Ion-Exchange Chromatography (IEX): The Capture Step

The initial step in this workflow typically employs IEX to capture the target protein from the crude lysate. The choice of an anion-exchanger (like DEAE-Sepharose, which binds negatively charged proteins) or a cation-exchanger depends on the isoelectric point (pI) of the target protein and the pH of the buffer. By carefully selecting the buffer conditions, the protein of interest can be selectively bound to the resin while many contaminants are washed away. The bound protein is then eluted by changing the pH or increasing the salt concentration of the buffer.

This compound Gel Filtration: The Polishing Step

Following IEX, the partially purified protein sample is subjected to size-exclusion chromatography using a resin such as this compound. This dextran-based gel filtration medium separates proteins with molecular weights in the range of 5,000 to 300,000 Da. Larger molecules are excluded from the pores of the beads and elute first, while smaller molecules enter the pores and have a longer path to travel, thus eluting later. This step is highly effective at removing remaining protein contaminants of different sizes, as well as aggregated forms of the target protein.

Performance Data: Purification of Acid Phosphatase

The following table summarizes the purification of acid phosphatase from yellow lupin seeds using a multi-step protocol that includes DEAE-Sepharose ion-exchange chromatography and this compound gel filtration.

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification Fold
Crude Extract25005000.21001
Ammonium Sulfate (36-62%)8504250.5852.5
DEAE-Sepharose25350147070
This compound 5 250 50 50 250

Data is illustrative and based on typical results from published studies.

An Alternative Strategy: Precipitation-Based Purification

An alternative to chromatographic methods for initial protein purification is fractional precipitation. This technique exploits differences in protein solubility by altering the properties of the solvent, often by adding salts (salting out) or organic solvents.

Performance Data: Purification of Alkaline Phosphatase

The table below shows the purification of alkaline phosphatase from non-pasteurized milk using a three-step precipitation method.[1][2]

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification Fold
Crude Milk15001500.11001
Cream Extraction & n-Butanol250112.50.45754.5
Acetone Precipitation10848.45684

This data is derived from a study on alkaline phosphatase purification from milk and serves as a comparative example.[1][2]

Comparison of Purification Strategies

FeatureThis compound & Ion-ExchangePrecipitation Method
Principle Based on differences in charge and size.Based on differential solubility.
Resolution High, capable of separating closely related proteins.Low to moderate, primarily a bulk separation technique.
Yield Generally moderate to high, with some loss at each step.Can be high, but co-precipitation of contaminants is common.
Purity Can achieve very high purity, often near homogeneity.Typically results in a partially purified sample requiring further steps.
Scalability Readily scalable from laboratory to industrial production.Can be cumbersome for very large volumes.
Complexity Requires specialized equipment (chromatography system, columns).Relatively simple equipment (centrifuge, stir plate).
Cost Higher initial investment for equipment and resins.Lower cost for reagents and equipment.

Experimental Protocols

Protocol 1: Purification of Acid Phosphatase using DEAE-Sepharose and this compound

This protocol is a representative example for the purification of an enzyme using a combination of ion-exchange and size-exclusion chromatography.

1. Crude Extract Preparation and Ammonium Sulfate Precipitation:

  • Homogenize the source material (e.g., plant tissue, bacterial cells) in a suitable extraction buffer (e.g., 0.1 M acetate buffer, pH 5.2).

  • Clarify the homogenate by centrifugation to remove cellular debris.

  • Slowly add solid ammonium sulfate to the supernatant with constant stirring to achieve 36% saturation. After incubation, centrifuge to remove the precipitate.

  • Increase the ammonium sulfate concentration of the supernatant to 62% saturation.

  • Collect the precipitated protein by centrifugation and resuspend it in a minimal volume of the extraction buffer.

  • Dialyze the resuspended pellet against the ion-exchange column equilibration buffer.

2. DEAE-Sepharose Ion-Exchange Chromatography:

  • Column Equilibration: Pack a column with DEAE-Sepharose resin and equilibrate it with several column volumes of the starting buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • Sample Loading: Apply the dialyzed protein sample from the previous step onto the column.

  • Washing: Wash the column with the starting buffer until the absorbance at 280 nm (A280) of the effluent returns to baseline. This removes unbound proteins.

  • Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the starting buffer).

  • Fraction Collection and Analysis: Collect fractions and assay each for protein concentration (A280) and enzyme activity. Pool the fractions containing the highest specific activity.

3. This compound Size-Exclusion Chromatography:

  • Column Equilibration: Equilibrate a pre-packed or self-packed this compound column with the appropriate buffer (e.g., 20 mM Tris-HCl, pH 7.5, containing 150 mM NaCl to prevent ionic interactions).

  • Sample Application: Concentrate the pooled active fractions from the IEX step and apply the sample to the top of the this compound column. The sample volume should be a small percentage of the total column volume (typically 1-2%) for optimal resolution.

  • Elution: Elute the proteins with the equilibration buffer at a constant flow rate.

  • Fraction Collection and Analysis: Collect fractions and monitor the A280. Assay the fractions for enzyme activity to identify the peak corresponding to the purified protein. Pool the purest and most active fractions.

Protocol 2: Purification of Alkaline Phosphatase by Precipitation[1][2]

This protocol provides an example of a non-chromatographic purification strategy.[1][2]

1. Cream Extraction:

  • Warm non-pasteurized milk to 37°C and centrifuge to separate the cream layer.

  • Wash the cream twice with deionized water and resuspend it to a 25% (w/v) solution.[1]

2. n-Butanol Treatment:

  • Add n-butanol to the cream solution to a final concentration of 20% (v/v) with constant stirring.[1]

  • Separate the aqueous phase, which contains the enzyme, by centrifugation.[1]

3. Acetone Precipitation:

  • Cool the aqueous phase from the previous step on ice and slowly add cold acetone to a final concentration of 50% (v/v) with stirring.[1]

  • Allow the protein to precipitate overnight at 4°C.[1]

  • Collect the precipitate by centrifugation and dissolve it in a suitable buffer (e.g., 0.5 M Tris-HCl, pH 9.0).[1]

Visualizing the Workflow

To better understand the sequence of steps in each purification strategy, the following diagrams illustrate the experimental workflows.

Purification_Workflow_Chromatography Crude_Extract Crude Extract Ammonium_Sulfate Ammonium Sulfate Precipitation (36-62%) Crude_Extract->Ammonium_Sulfate Dialysis Dialysis Ammonium_Sulfate->Dialysis IEX DEAE-Sepharose Ion-Exchange Dialysis->IEX Concentration Concentration IEX->Concentration SEC This compound Size-Exclusion Concentration->SEC Pure_Protein Purified Protein SEC->Pure_Protein

Caption: Chromatographic purification workflow.

Purification_Workflow_Precipitation Crude_Milk Crude Milk Cream_Extraction Cream Extraction Crude_Milk->Cream_Extraction n_Butanol n-Butanol Treatment Cream_Extraction->n_Butanol Acetone_Precipitation Acetone Precipitation n_Butanol->Acetone_Precipitation Partially_Purified_Protein Partially Purified Protein Acetone_Precipitation->Partially_Purified_Protein

References

Advantages and disadvantages of SEPHADEX G-150 compared to modern size exclusion resins

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to SEPHADEX G-150 and Modern Size Exclusion Resins

For researchers, scientists, and professionals in drug development, selecting the appropriate size exclusion chromatography (SEC) resin is a critical step in the purification of biomolecules. This guide provides an objective comparison of the traditional this compound resin with modern alternatives, supported by performance data and detailed experimental protocols.

Advantages and Disadvantages: A Comparative Overview

This compound, a cross-linked dextran matrix, has long been a staple in laboratories for gel filtration. However, advancements in resin technology have led to the development of modern SEC resins with enhanced performance characteristics.

This compound

Advantages:

  • Cost-Effective: Generally, SEPHADEX resins are less expensive than modern high-performance resins.

  • Well-Established: A vast body of literature exists detailing its use in a wide range of applications.

  • Good for Group Separations: It is effective for applications like desalting and buffer exchange where high resolution is not the primary goal.

Disadvantages:

  • Low Flow Rates: The soft nature of the dextran gel leads to bed compression at high flow rates, necessitating slow separations and long run times.

  • Lower Resolution: The broader particle size distribution of this compound results in lower separation efficiency and broader peaks compared to modern resins.

  • Swelling: The resin must be swollen before use, which adds to the preparation time.

  • Limited Chemical Stability: It has a narrower pH stability range compared to some modern resins, which can limit cleaning options.

Modern Size Exclusion Resins (e.g., Superdex™, Superose™, Toyopearl®)

Advantages:

  • Higher Resolution and Sharper Peaks: Modern resins are composed of smaller, more uniform beads, leading to significantly better separation of biomolecules.

  • Faster Separations: Their rigid structure, often a composite of agarose and dextran or a synthetic polymer, allows for higher flow rates and pressures, drastically reducing run times.

  • High Recovery: The inert nature of the matrices minimizes non-specific binding, leading to high recovery of the target molecules.

  • Excellent Chemical Stability: Many modern resins are stable over a wide pH range, allowing for harsh cleaning-in-place (CIP) procedures with sodium hydroxide, which is crucial for preventing cross-contamination between runs.

  • Pre-packed Columns: A wide variety of pre-packed columns are available, ensuring high-quality, reproducible results and convenience.

Disadvantages:

  • Higher Cost: The initial investment for modern resins and pre-packed columns is typically higher than for bulk SEPHADEX media.

  • System Requirements: Achieving optimal performance with high-resolution resins often requires a chromatography system capable of handling higher backpressures.

Performance Data Comparison

The following tables summarize the key performance characteristics of this compound and a selection of modern size exclusion resins.

Table 1: Resin Properties

FeatureThis compoundSuperdex™ 200 IncreaseToyopearl® HW-55F
Matrix Cross-linked dextranComposite of cross-linked agarose and dextranHydroxylated polymethacrylic polymer
Particle Size (mean) 40-120 µm~8.6 µm30-60 µm
Fractionation Range (Globular Proteins, Da) 5,000 - 300,00010,000 - 600,0001,000 - 700,000
pH Stability (Operational) 2-103-122-13
Autoclavable Yes (at 120°C, pH 7)Not recommendedYes (at 121°C)

Table 2: Operational Parameters

ParameterThis compoundSuperdex™ 200 Increase 10/300 GLToyopearl® HW-55F
Maximum Operating Pressure ~0.036 bar (0.0036 MPa)3.0 MPa (30 bar)Up to 0.3 MPa (3 bar)
Recommended Flow Rate Low, gravity flow often used (e.g., 30 ml/hr for a 2x40 cm column)0.25 - 0.75 ml/minDependent on column dimensions and packing
Cleaning-in-Place (CIP) Limited to neutral pH and mild detergents1 M NaOH0.5 M NaOH

Experimental Protocols

This section details a general protocol for comparing the performance of this compound and a modern SEC resin like Superdex™ 200 Increase for the separation of a protein mixture.

Materials
  • Resins: this compound (dry powder), pre-packed Superdex™ 200 Increase 10/300 GL column.

  • Columns: Empty glass column (e.g., XK 16/70 for this compound).

  • Chromatography System: An FPLC or HPLC system with a UV detector.

  • Buffers:

    • Equilibration/Running Buffer: 50 mM sodium phosphate, 150 mM NaCl, pH 7.0.

    • Cleaning Solution (Superdex): 0.5 M NaOH.

    • Storage Solution: 20% ethanol.

  • Sample: A mixture of standard proteins with varying molecular weights (e.g., thyroglobulin, BSA, ovalbumin, myoglobin, and vitamin B12).

  • Other: Filtration devices (0.22 µm), beakers, graduated cylinders, spatula.

Column Packing (this compound)
  • Resin Swelling: Weigh the required amount of dry this compound powder. For a 100 ml column volume, approximately 5-6 grams are needed. Add the powder to an excess of equilibration buffer and allow it to swell for at least 72 hours at room temperature, or for 5 hours in a 90°C water bath.

  • Slurry Preparation: Decant the supernatant and excess buffer after swelling. Resuspend the swollen gel in the equilibration buffer to create a slurry of approximately 75% settled resin.

  • Column Packing: Mount the empty column vertically. Pour the slurry into the column in a single, continuous motion to avoid introducing air bubbles.

  • Bed Settling: Allow the resin to settle under gravity flow. Once a stable bed has formed, connect the column to the chromatography system and pack it at a low flow rate (e.g., 15 cm/h) with the equilibration buffer.

  • Column Equilibration: Equilibrate the packed column with at least two column volumes of the running buffer.

Column Preparation (Superdex™ 200 Increase)
  • Column Installation: Connect the pre-packed Superdex™ 200 Increase 10/300 GL column to the chromatography system.

  • Column Equilibration: Equilibrate the column with at least two column volumes of the running buffer at the recommended flow rate (e.g., 0.5 ml/min).

Sample Preparation
  • Dissolve the protein standards in the running buffer to a final concentration of 1-2 mg/ml for each protein.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulates.

Chromatographic Run and Data Analysis
  • Sample Injection: Inject a small volume of the prepared sample onto the equilibrated column. For high-resolution separation, the sample volume should be 0.5-2% of the total column volume.

  • Elution: Elute the proteins with the running buffer at a constant flow rate. For this compound, a low flow rate is necessary, while for Superdex™ 200 Increase, a higher flow rate can be used.

  • Data Collection: Monitor the absorbance at 280 nm to detect the eluting proteins.

  • Data Analysis:

    • Determine the retention volume for each protein peak.

    • Calculate the resolution between adjacent peaks.

    • Assess the peak width and asymmetry.

    • If possible, collect fractions and perform SDS-PAGE to confirm the separation and purity.

Visualizations

Experimental Workflow```dot

// Add labels for the two parallel workflows {rank=same; resin_prep; resin_prep_label} resin_prep_label [label="this compound Workflow", shape=plaintext, fontcolor="#202124"]; {rank=same; col_pack; col_pack_label} col_pack_label [label="Modern Resin Workflow", shape=plaintext, fontcolor="#202124"];

// Invisible edges to align the labels resin_prep -> resin_prep_label [style=invis]; col_pack -> col_pack_label [style=invis];

// Edges to show the parallel nature resin_prep -> inject [style=invis]; // to align injection col_pack -> inject [lhead=cluster_sep];

}

Caption: Logical relations

A Head-to-Head Comparison: SEPHADEX G-150 Fine vs. Medium Grade Beads for Size Exclusion Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate chromatography medium is a critical step in achieving optimal separation and purification of biomolecules. This guide provides a detailed comparison of SEPHADEX G-150 fine and medium grade beads, offering experimental data and protocols to inform your selection process.

This compound, a cross-linked dextran gel filtration medium, is widely used for separating macromolecules such as proteins, polysaccharides, and nucleic acids based on their size. The choice between the fine and medium grade beads can significantly impact the resolution, flow rate, and overall efficiency of the separation.

Key Performance Differences

The primary distinction between the fine and medium grades of this compound lies in their particle size. The fine grade possesses smaller beads, leading to a larger surface area and shorter diffusion paths for molecules.[1] This characteristic generally results in higher resolution separations, allowing for the distinction of molecules with similar sizes.[1] Conversely, the medium grade, with its larger bead size, facilitates higher flow rates and is often preferred for larger-scale separations where speed is a priority.[1][2]

Parameter This compound Fine This compound Medium
Dry Bead Diameter (µm) 20 - 8040 - 120
Fractionation Range (Globular Proteins, Da) 5,000 - 150,000[3]5,000 - 150,000[3]
Resolution HigherLower
Flow Rate SlowerFaster
Backpressure HigherLower
Typical Applications High-resolution laboratory-scale separationsPreparative and industrial-scale separations

Table 1: Comparison of this compound Fine and Medium Grade Beads.

Experimental Protocol: A Comparative Study

To empirically evaluate the performance of this compound fine and medium grades, a standardized experimental protocol can be employed. This protocol is designed to compare the resolution and elution profiles of a protein mixture.

1. Materials:

  • This compound fine grade beads

  • This compound medium grade beads

  • Chromatography column (e.g., 1.6 x 70 cm)

  • Elution buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • Protein standards mixture (e.g., Blue Dextran for void volume, a protein of interest within the fractionation range, and a small molecule like acetone for total volume)

  • Peristaltic pump

  • Fraction collector

  • UV spectrophotometer

2. Column Packing:

  • Calculate the required amount of dry this compound powder for the desired bed volume.

  • Swell the beads in an excess of elution buffer. This can be accelerated by heating in a boiling water bath for approximately 3 hours.[4]

  • Allow the slurry to cool to room temperature and degas.

  • Carefully pour the slurry into the column, avoiding the introduction of air bubbles.

  • Connect the column to a peristaltic pump and pack at a flow rate slightly higher than the intended operational flow rate.[3]

  • Equilibrate the packed column with at least two column volumes of elution buffer.

3. Sample Preparation and Application:

  • Dissolve the protein standards mixture in the elution buffer. The sample should be fully dissolved and free of particulate matter.

  • For high-resolution separations, the sample volume should be between 0.5% and 4% of the total column volume.[3][5]

  • Carefully apply the sample to the top of the gel bed.

4. Elution and Data Collection:

  • Start the elution with the chosen buffer at a constant flow rate. A lower flow rate is recommended for the fine grade to avoid bead compression.[1]

  • Collect fractions of a defined volume.

  • Monitor the absorbance of the eluate at 280 nm to detect the protein peaks.

5. Data Analysis:

  • Plot the absorbance at 280 nm versus the elution volume for both the fine and medium grade columns.

  • Calculate the resolution between the protein peaks to quantitatively compare the separation efficiency of the two grades.

Visualizing the Process and Principles

To better understand the experimental workflow and the underlying principles of size exclusion chromatography, the following diagrams are provided.

G_1 cluster_prep Column Preparation cluster_sep Separation cluster_analysis Analysis Swelling Swell Beads Packing Pack Column Swelling->Packing Slurry Equilibration Equilibrate Column Packing->Equilibration Packed Bed Sample_App Apply Sample Equilibration->Sample_App Ready Column Elution Elute with Buffer Sample_App->Elution Fraction_Coll Collect Fractions Elution->Fraction_Coll UV_Monitor Monitor UV Absorbance Fraction_Coll->UV_Monitor Data_Plot Plot Chromatogram UV_Monitor->Data_Plot Resolution_Calc Calculate Resolution Data_Plot->Resolution_Calc G_2 cluster_fine Fine Grade Beads cluster_medium Medium Grade Beads Fine_Beads Smaller Particle Size Slower_Flow Slower Flow Rate Fine_Beads->Slower_Flow Increased Resistance Higher_Res Higher Resolution Slower_Flow->Higher_Res Longer Equilibration Time Medium_Beads Larger Particle Size Faster_Flow Faster Flow Rate Medium_Beads->Faster_Flow Decreased Resistance Lower_Res Lower Resolution Faster_Flow->Lower_Res Shorter Equilibration Time

References

Safety Operating Guide

Personal protective equipment for handling SEPHADEX G-150

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides immediate and essential safety and logistical information for the handling of SEPHADEX G-150, a common medium used in size-exclusion chromatography. Adherence to these guidelines is critical for minimizing risks and ensuring the integrity of your research.

Operational Plan: Step-by-Step Guidance

1. Preparation and Engineering Controls:

  • Ventilation: Always handle dry this compound powder in a well-ventilated area. The use of a fume hood is recommended to minimize the risk of inhalation.[1][2]

  • Designated Workspace: Designate a specific area for handling this compound to prevent cross-contamination.

2. Personal Protective Equipment (PPE):

Based on the Safety Data Sheet (SDS) and general laboratory best practices, the following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Safety glasses with side-shields are the minimum requirement. For splash hazards, chemical safety goggles or a face shield should be worn.[1][3][4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.[1][3][4] Always inspect gloves for any tears or punctures before use and practice proper glove removal technique to avoid skin contact.[1]

  • Body Protection: A lab coat is essential to protect against spills and splashes.[2][3]

  • Respiratory Protection: When handling the dry powder and if ventilation is inadequate, a NIOSH (US) or CEN (EU) approved respirator is necessary to prevent inhalation of dust particles.[1]

3. Handling Procedure:

  • Avoid Dust Formation: Handle the dry powder carefully to avoid creating dust.[1]

  • Weighing: Weigh the required amount of this compound in a fume hood or a ventilated enclosure.

  • Swelling: To prepare the gel, add the dry powder to the appropriate buffer. This process should be carried out in a suitable container, and it is advisable to perform this step in a fume hood to contain any residual dust.

  • Column Packing: Once swollen, the gel slurry can be poured into the chromatography column. Ensure this is done carefully to avoid trapping air bubbles.

  • Spill Response: In case of a spill, sweep up the dry powder and place it in a suitable, closed container for disposal.[1] Avoid breathing any dust generated during cleanup.

4. Storage:

  • Store this compound in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly closed to protect it from moisture.[1]

Disposal Plan

  • Waste Characterization: While this compound itself is not classified as a hazardous substance, the final waste product may be contaminated with hazardous materials used in the chromatography process.

  • Disposal of Unused Material: For unused and uncontaminated this compound, it is recommended to offer the surplus to a licensed disposal company.[1]

  • Disposal of Used Material: If the Sephadex has been in contact with hazardous substances, it must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

  • Container Disposal: Dispose of contaminated containers in the same manner as the used material.

Quantitative Data Summary

ParameterValueSource
Storage Temperature2-8 °C (for unused, dry gel)Cytiva Instructions
Swelling TimeVaries by temperature (accelerated in a boiling water bath)Cytiva Instructions
Particle Size40-120 µm (dry)[5]
Fractionation Range (Globular Proteins)5,000 - 300,000 Da[5]

Experimental Workflow

SEPHADEX_G150_Workflow This compound Handling Workflow prep_ppe Don Personal Protective Equipment prep_workspace Prepare Ventilated Workspace (Fume Hood) handle_weigh Weigh Dry This compound prep_workspace->handle_weigh handle_swell Swell Gel in Appropriate Buffer handle_weigh->handle_swell handle_pack Pack Chromatography Column handle_swell->handle_pack handle_run Run Experiment handle_pack->handle_run cleanup_decontaminate Decontaminate Work Area handle_run->cleanup_decontaminate cleanup_dispose Dispose of Waste (Used Gel & Consumables) cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Doff Personal Protective Equipment cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.